molecular formula C7H3ClN4 B1456751 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1224288-92-9

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B1456751
CAS No.: 1224288-92-9
M. Wt: 178.58 g/mol
InChI Key: OYGONYREIXSORZ-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1224288-92-9) is a high-value chemical intermediate with the molecular formula C7H3ClN4 and a molecular weight of 178.58 g/mol. It is characterized as a white to off-white crystalline powder with a melting point of 138-142°C and is typically stored at 2-8°C under inert gas . This compound serves as a critical synthetic building block in organic and medicinal chemistry, with its unique structure featuring a chloropyrazolopyrimidine core and a nitrile group enabling versatile reactivity for constructing complex molecules . Its primary research value lies in the development of novel pharmaceutical agents, particularly in the field of targeted cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold is a notable class of heterocyclic compounds with potent protein kinase inhibitor (PKI) activity . This core structure is found in several known inhibitors, such as dinaciclib (a CDK inhibitor) and larotrectinib (a TRKA inhibitor) . Researchers utilize this compound as a key precursor to develop potential anticancer agents that act as ATP-competitive inhibitors of critical kinases, including EGFR, B-Raf, CDK2, and others, which are frequently disrupted in various cancers such as non-small cell lung cancer (NSCLC) and melanoma . Structure-Activity Relationship (SAR) studies highlight the importance of substitutions at positions like the 5-position, which can be further functionalized via reactions like palladium-catalyzed cross-coupling to enhance binding affinity and selectivity . Synthetic approaches for this compound have been optimized for efficiency and purity, often involving key steps such as Vilsmeier-Haack formylation and chlorination using reagents like phosphorus oxychloride . These optimized protocols, which may include microwave-assisted methods, are designed to achieve high purity (often >98%), making the compound a reliable and essential starting material for advanced research in drug discovery .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-6-1-2-12-7(11-6)5(3-9)4-10-12/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGONYREIXSORZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C#N)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856496
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1224288-92-9
Record name 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. We delve into its core molecular structure, physicochemical properties, synthesis, and reactivity. The document highlights its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this privileged scaffold in their research and development programs.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that has emerged as a "privileged scaffold" in drug discovery.[1] Its unique electronic properties and ability to form key hydrogen bond interactions with biological targets have made it a cornerstone for the design of potent and selective modulators of various enzymes and receptors.[2][3] This framework is a bioisostere of purine, allowing it to mimic endogenous ligands and interact with a wide range of biological targets.[3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, anti-infectious, and central nervous system (CNS) agents.[2][3]

Within this important class of compounds, This compound stands out as a particularly valuable synthetic intermediate.[4] Its molecular architecture features two key functional handles: a nitrile group at the C3 position and, critically, a reactive chlorine atom at the C5 position. This chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, providing a straightforward and efficient anchor point for introducing diverse structural motifs and building extensive compound libraries for structure-activity relationship (SAR) studies.[4][5]

Molecular Structure and Physicochemical Properties

The foundational knowledge of a compound's structure and physical characteristics is paramount for its application in synthesis and drug design.

Chemical Structure:

(Representation of this compound)

Table 1: Compound Identifiers

IdentifierValueReference
IUPAC Name This compound[6]
CAS Number 1224288-92-9[6]
Molecular Formula C₇H₃ClN₄[4][6]
Molecular Weight 178.58 g/mol [4][6]
Canonical SMILES C1=CN2C(=C(C=N2)C#N)N=C1Cl[6]

Table 2: Physicochemical Properties

PropertyValueReference
Appearance White to off-white crystalline powder[4]
Melting Point 138-142 °C[4]
Solubility Slightly soluble in water. Soluble in DMSO and DMF. Poorly soluble in n-hexane and petroleum ether.[4]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon).[4]
Density 1.56 ± 0.1 g/cm³ (Predicted)[4]
pKa -3.08 ± 0.40 (Predicted)[4]
Spectral Data

While a comprehensive set of publicly available spectra is limited, spectral data for this compound and its analogues are available through specialized chemical suppliers and databases.[7] Key expected signals would include:

  • ¹H NMR: Distinct aromatic proton signals corresponding to the H2, H6, and H7 positions on the fused ring system.

  • ¹³C NMR: Resonances for the seven carbon atoms, including the characteristic signal for the nitrile carbon (C≡N) and the carbons of the heterocyclic rings.

  • IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2220-2260 cm⁻¹ region.

  • Mass Spectrometry: A molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic M+2 isotopic peak due to the presence of the chlorine atom.

Synthesis and Reactivity

The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner.[1] For this compound, a common and efficient laboratory-scale synthesis proceeds from a 5-hydroxy (or tautomeric 5-oxo) precursor.

General Synthetic Protocol

The transformation from the hydroxyl to the chloro derivative is a cornerstone reaction in heterocyclic chemistry, often employed to activate the molecule for subsequent nucleophilic substitution. The use of phosphorus oxychloride (POCl₃) is a standard and field-proven method for this conversion.[8]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the precursor, 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile, in an appropriate high-boiling aprotic solvent (e.g., acetonitrile), add phosphorus oxychloride (POCl₃, ~5-10 equivalents). A catalytic amount of a tertiary amine base like N,N-dimethylaniline may be added to facilitate the reaction.

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-90°C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic process and must be performed with caution in a well-ventilated fume hood.

  • Isolation: The resulting precipitate is collected by vacuum filtration. The solid is then washed thoroughly with cold water to remove any residual acid and dried under vacuum.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent (e.g., isopropanol) or by flash column chromatography on silica gel to yield the pure this compound.[4]

G start 5-Hydroxypyrazolo[1,5-a]pyrimidine- 3-carbonitrile reagent POCl₃ Acetonitrile, Reflux start->reagent product 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile reagent->product

Caption: Synthetic conversion of the hydroxyl precursor to the target chloro-compound.
Chemical Reactivity

The reactivity of this compound is dominated by the chlorine atom at the C5 position. This position is electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr) . This makes the compound an ideal substrate for coupling with a wide array of nucleophiles, including:

  • Amines (R-NH₂): To form 5-amino derivatives.

  • Alcohols/Phenols (R-OH): To form 5-ether derivatives.

  • Thiols (R-SH): To form 5-thioether derivatives.

  • Organometallic reagents: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds.[5]

This versatile reactivity is the primary reason for its widespread use as a building block in combinatorial chemistry and drug discovery.

Applications in Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold is a validated pharmacophore present in several approved drugs and numerous clinical candidates.[9][10] this compound serves as a key starting material for accessing novel analogues with diverse biological activities.

Key Therapeutic Areas:

  • Oncology: This scaffold is particularly prominent in the development of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core acts as an ATP-competitive "hinge-binder" in many kinases. Derivatives have shown potent activity against targets like Tropomyosin Receptor Kinase (Trk) and Phosphoinositide 3-kinase (PI3K).[9][11]

  • Epigenetics: Derivatives of pyrazolo[1,5-a]pyrimidine-3-carbonitrile have been identified as a new class of inhibitors for histone lysine demethylase 4D (KDM4D), an important target in cancer therapy.[12]

  • Inflammatory Diseases and CNS Disorders: The scaffold has been explored for its potential in treating inflammatory conditions and various central nervous system disorders.[2]

The strategic utility of this compound is its function as a versatile platform for generating molecular diversity. By systematically reacting the C5-chloro position with different nucleophiles, researchers can rapidly synthesize libraries of compounds to probe the SAR of a given biological target.

G cluster_reagents Nucleophiles / Coupling Partners cluster_products Diverse Bioactive Derivatives core 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile amines Amines (R-NH₂) core->amines S_NAr alcohols Alcohols (R-OH) core->alcohols S_NAr boronic_acids Boronic Acids (Suzuki Coupling) core->boronic_acids Pd-catalyzed other Other Nucleophiles core->other product1 Kinase Inhibitors amines->product1 product3 CNS Agents alcohols->product3 product2 Epigenetic Modulators boronic_acids->product2 product4 Novel Scaffolds other->product4

Caption: Role as a versatile scaffold for generating diverse derivatives.

Conclusion

This compound is more than just a chemical compound; it is a powerful tool in the arsenal of the modern medicinal chemist. Its stable, privileged core structure, combined with a highly reactive synthetic handle at the C5 position, provides an efficient and modular platform for the design and synthesis of next-generation therapeutics. As the demand for novel, selective, and potent small molecule drugs continues to grow, the strategic application of versatile intermediates like this will remain critical to the advancement of drug discovery programs across multiple therapeutic areas.

References

An In-depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a key derivative, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a versatile intermediate with significant potential in the synthesis of targeted therapeutics, particularly kinase inhibitors.[2][3] Its unique molecular structure, featuring a reactive chlorine atom and a cyano group, provides strategic points for chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.[4] This document provides a comprehensive overview of its physicochemical properties, established synthetic routes, and its burgeoning role in the development of novel pharmaceuticals.

Core Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic profile in downstream applications.

PropertyValueSignificance in Drug Development
Molecular Formula C₇H₃ClN₄[3]Provides the elemental composition.
Molecular Weight 178.58 g/mol [3][5]Influences diffusion rates and membrane permeability.
Appearance White to off-white crystalline powder[3]A basic quality control parameter.
Melting Point 138-142°C (from isopropanol)[3]Indicates purity and stability.
Solubility Slightly soluble in water; soluble in DMSO and DMF[3]Critical for reaction conditions and formulation development.
pKa (Predicted) -3.08 ± 0.40[3]Affects ionization state at physiological pH, influencing absorption and distribution.
LogP (Predicted) 1.1[5]A measure of lipophilicity, impacting membrane permeability and metabolic stability.

The low predicted pKa suggests that the molecule is a very weak base. The predicted LogP value indicates a moderate degree of lipophilicity, which is often a desirable trait for orally bioavailable drugs.

Synthesis and Reactivity: A Strategic Overview

The synthesis of this compound is a critical aspect of its utility. A common and efficient method involves the cyclization of aminopyrazoles with suitable 1,3-bielectrophilic compounds.[4] The subsequent chlorination of the pyrazolo[1,5-a]pyrimidin-5-ol intermediate is a key step.

Illustrative Synthetic Workflow

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol: Chlorination of Pyrazolo[1,5-a]pyrimidin-5-ol

This protocol describes a common laboratory-scale procedure for the synthesis of the title compound from its hydroxyl precursor.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrazolo[1,5-a]pyrimidin-5-ol (1 equivalent).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents) as both the reagent and solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours.[6] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully quench the excess POCl₃ by slowly adding the mixture to crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic aqueous solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Reactivity and Mechanistic Considerations

The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SₙAr), making it an excellent handle for introducing diverse functionalities.[4] This reactivity is central to its role as a versatile intermediate. The electron-withdrawing nature of the pyrimidine ring and the cyano group facilitates this substitution.

SNAr_Mechanism Reactant 5-Chloropyrazolo[1,5-a]pyrimidine -3-carbonitrile Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product 5-Substituted Product Intermediate->Product - Cl⁻ LeavingGroup Chloride Ion (Cl⁻) Intermediate->LeavingGroup

Caption: Simplified mechanism of nucleophilic aromatic substitution (SₙAr).

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine and pyrazole rings. The chemical shifts and coupling constants provide definitive structural information.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbon atoms in the heterocyclic rings and the nitrile group.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A well-resolved peak with a consistent retention time on a calibrated system indicates a high degree of purity.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[2] this compound serves as a key building block for the synthesis of these targeted therapies. The nitrogen atoms in the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase active site, mimicking the interaction of the adenine moiety of ATP.

The chlorine atom at the 5-position acts as a versatile synthetic handle for introducing various substituents that can occupy different pockets of the kinase active site, thereby modulating the potency and selectivity of the inhibitor.[2][4] This strategic functionalization allows for the optimization of drug candidates to achieve desired pharmacological profiles. The pyrazolo[1,5-a]pyrimidine core has been successfully incorporated into inhibitors of various kinases, including Tropomyosin receptor kinases (Trks), cyclin-dependent kinases (CDKs), and lymphocyte-specific kinase (Lck).[8][9][10]

Kinase_Interaction cluster_Kinase Kinase Active Site cluster_Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Hinge Hinge Region (Backbone NH) Pocket1 Hydrophobic Pocket 1 Pocket2 Solvent-Exposed Region Core Pyrazolo[1,5-a]pyrimidine Core Core->Hinge H-Bond R1 Substituent at C5 (from -Cl) R1->Pocket1 Hydrophobic Interaction R2 Other Substituents R2->Pocket2 Interaction

Caption: Schematic of pyrazolo[1,5-a]pyrimidine inhibitor binding to a kinase active site.

Conclusion

This compound is a high-value intermediate in medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis, and, most importantly, the strategic reactivity of the 5-chloro position make it an indispensable tool for the development of novel therapeutics. Its proven utility in the synthesis of potent and selective kinase inhibitors underscores its continued importance in the quest for new treatments for a range of diseases, including cancer and inflammatory disorders.

References

A Senior Application Scientist's In-Depth Technical Guide to 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS No. 1224288-92-9)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Privileged Scaffold Intermediate

In the landscape of modern medicinal chemistry, certain molecular frameworks emerge as "privileged scaffolds"—structures that are repeatedly found in compounds with high biological activity across multiple target classes. The pyrazolo[1,5-a]pyrimidine nucleus is a quintessential example of such a scaffold.[1][2] Its rigid, planar, and nitrogen-rich structure provides an ideal foundation for developing potent and selective inhibitors of key cellular signaling proteins, particularly protein kinases.[2][3] This has led to the successful development of FDA-approved anticancer drugs and numerous candidates in clinical trials.[4][5]

Within this important class of compounds, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out not as an end-product, but as a critical, high-value intermediate. Its strategic placement of a reactive chlorine atom and a versatile nitrile group makes it a cornerstone for the synthesis of diverse compound libraries. This guide provides an in-depth technical overview of this key building block, synthesizing its chemical properties, reactivity, synthetic utility, and role in the development of targeted therapeutics.

Core Compound Characteristics

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in complex synthetic campaigns.

Physicochemical and Structural Data

The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
CAS Number 1224288-92-9[6]
Molecular Formula C₇H₃ClN₄[6]
Molecular Weight 178.58 g/mol [6]
IUPAC Name This compound[6]
Appearance White to off-white crystalline powder[7]
Predicted Boiling Point 278.95°C (approx.)[7]
Predicted Density 1.56 g/cm³ (approx.)[7]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[7][8]

Structural Analysis: The molecule's power as a synthetic intermediate is derived directly from its structure. It features a fused bicyclic system of a pyrazole and a pyrimidine ring.[1] The chlorine atom at the C5 position is the primary site for synthetic elaboration, being highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. The electron-withdrawing nitrile group at the C3 position influences the electronics of the ring system and serves as a handle for further chemical transformations.

Synthesis and Chemical Reactivity: A Chemist's Perspective

The utility of a building block is defined by how it is made and how it reacts. The pyrazolo[1,5-a]pyrimidine core is typically assembled via cyclocondensation reactions.

Plausible Synthetic Route

While specific preparations for this exact CAS number are often proprietary, a robust and widely published method for accessing the pyrazolo[1,5-a]pyrimidine scaffold involves the reaction of a 3-aminopyrazole precursor with a suitable 1,3-bielectrophilic partner.[1][9]

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction Core Synthesis cluster_product Final Product A 3-Amino-1H-pyrazole- 4-carbonitrile C Cyclocondensation A->C B Chloromalonaldehyde (or equivalent) B->C D 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile C->D Formation of pyrimidine ring

Caption: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology based on established literature for similar structures. It is designed to be self-validating through logical step progression.

  • Reaction Setup: To a solution of 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq) in a suitable solvent such as acetic acid or ethanol, add the 1,3-bielectrophile, for example, mucobromic acid followed by subsequent chemical modification, or a protected form of chloromalondialdehyde (1.1 eq).

    • Causality: Acetic acid often serves as both a solvent and a catalyst for the condensation reaction. The slight excess of the aldehyde ensures the complete consumption of the more valuable aminopyrazole starting material.

  • Cyclization: Heat the reaction mixture to reflux (typically 80-120°C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Causality: Thermal energy is required to overcome the activation barrier for the initial condensation and subsequent intramolecular cyclization and dehydration, which forms the stable aromatic pyrimidine ring.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, pour the mixture into ice-water to induce precipitation.

    • Causality: The product is typically a non-polar organic solid with low solubility in water. Pouring the acidic reaction mixture into water causes the product to precipitate out while keeping polar impurities and starting materials dissolved.

  • Purification: Wash the crude solid with water, followed by a cold non-polar solvent like diethyl ether or hexane to remove residual starting materials. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

    • Causality: Washing removes residual acids and soluble impurities. Recrystallization or chromatography provides the final product with high purity, which is critical for subsequent steps in a drug discovery program.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Key Chemical Reactivity

The synthetic power of this intermediate lies in the differential reactivity of its functional groups.

Reactivity_Diagram cluster_reactions Key Transformation Sites main 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile C5 C5-Cl Position main->C5 Primary Site for Derivatization C3 C3-CN (Nitrile) main->C3 Secondary Site for Modification Suzuki Coupling\n(C-C bond) Suzuki Coupling (C-C bond) C5->Suzuki Coupling\n(C-C bond) Buchwald-Hartwig\n(C-N bond) Buchwald-Hartwig (C-N bond) C5->Buchwald-Hartwig\n(C-N bond) SNAr\n(C-O, C-S bonds) SNAr (C-O, C-S bonds) C5->SNAr\n(C-O, C-S bonds) Hydrolysis\n(-> Amide, Acid) Hydrolysis (-> Amide, Acid) C3->Hydrolysis\n(-> Amide, Acid) Reduction\n(-> Amine) Reduction (-> Amine) C3->Reduction\n(-> Amine) Target_Pathways cluster_targets Key Protein Kinase Targets Core Pyrazolo[1,5-a]pyrimidine Scaffold Trk Trk Family (TrkA, TrkB, TrkC) Core->Trk NTRK Fusion Cancers (e.g., Larotrectinib) CDK CDKs (CDK1, CDK2, CDK9) Core->CDK Cell Cycle Control Pim Pim Kinases (Pim-1, Pim-2) Core->Pim Myeloma, Leukemia PI3K PI3Kδ Core->PI3K Immune Regulation Other EGFR, B-Raf, MEK Core->Other Various Cancers

References

An In-depth Technical Guide to the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its rigid, planar structure and versatile substitution patterns have led to the development of numerous compounds with a wide array of biological activities, including potent inhibitors of protein kinases, which are crucial targets in oncology.[2][3] The title compound, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, is a key intermediate in the synthesis of these complex, biologically active molecules.[4] The presence of a chlorine atom at the C5 position and a carbonitrile group at the C3 position provides orthogonal handles for further chemical modifications, making it a valuable building block for the construction of compound libraries for high-throughput screening. This guide provides a detailed, scientifically-grounded protocol for the synthesis of this important intermediate, focusing on the underlying chemical principles and practical considerations for its successful preparation in a research setting.

Synthetic Strategy: A Two-Step Approach to the Chlorinated Scaffold

The most logical and experimentally validated approach to the synthesis of this compound involves a two-step sequence:

  • Cyclocondensation: Formation of the pyrazolo[1,5-a]pyrimidine core through the reaction of 3-amino-4-cyanopyrazole with a suitable 1,3-dielectrophile.

  • Chlorination: Introduction of the chloro functionality at the desired position.

This strategy leverages the well-established reactivity of aminopyrazoles and provides a reliable pathway to the target compound.

Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (Intermediate 1)

The initial step involves the construction of the fused heterocyclic ring system. This is achieved through the cyclocondensation of 3-amino-4-cyanopyrazole with diethyl malonate.

Reaction Scheme:

Reaction_Scheme_1 reactant1 3-Amino-4-cyanopyrazole plus1 + reactant2 Diethyl Malonate arrow Sodium Ethoxide Ethanol, Reflux product1 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

A schematic of the synthesis of the dihydroxy intermediate.

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add freshly prepared sodium ethoxide (1.1 equivalents) in absolute ethanol.

  • Addition of Reactants: To the stirred solution of sodium ethoxide, add 3-amino-4-cyanopyrazole (1.0 equivalent) followed by diethyl malonate (1.2 equivalents).

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure. The resulting solid is then dissolved in water and acidified with a dilute acid (e.g., 2M HCl) to a pH of 4-5.

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile as a solid.

Causality Behind Experimental Choices:

  • Base Catalysis: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the active methylene group of diethyl malonate, forming a nucleophilic enolate. It also facilitates the initial nucleophilic attack and subsequent cyclization.

  • Solvent: Anhydrous ethanol is used as the solvent as it is compatible with the sodium ethoxide base and the reaction temperature.

  • Acidification: Acidification of the reaction mixture after completion is necessary to protonate the phenoxide-like hydroxyl groups of the product, causing it to precipitate from the aqueous solution.

Mechanism of Cyclocondensation:

The reaction proceeds through a multi-step mechanism involving nucleophilic attack, addition-elimination, and intramolecular cyclization. The process is a classic example of constructing a pyrimidine ring from a 1,3-dicarbonyl compound and an amino-heterocycle.[5]

Mechanism_1 start 3-Amino-4-cyanopyrazole + Diethyl Malonate Enolate intermediate1 Initial Adduct start->intermediate1 Nucleophilic Attack intermediate2 Amide Intermediate intermediate1->intermediate2 Ethanol Elimination cyclized Cyclized Intermediate intermediate2->cyclized Intramolecular Cyclization product 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (enol form) cyclized->product Tautomerization & Ethanol Elimination

The mechanism of the cyclocondensation reaction.

Part 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (Intermediate 2)

The dihydroxy intermediate is then converted to the dichloro derivative using a standard chlorinating agent.

Reaction Scheme:

Reaction_Scheme_2 reactant1 5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile arrow POCl3, Heat product1 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

A schematic of the chlorination reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, place 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 equivalent).

  • Addition of Reagent: Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. A catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: The mixture is heated to reflux (around 105-110 °C) for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood.

  • Work-up: After the reaction is complete, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring.

  • Isolation: The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Causality Behind Experimental Choices:

  • Chlorinating Agent: Phosphorus oxychloride is a powerful and widely used reagent for converting hydroxyl groups on heterocyclic rings to chloro groups.[4][6][7] The use of an excess of POCl₃ ensures the complete conversion of both hydroxyl groups.

  • Quenching: The reaction is quenched with ice water to hydrolyze any remaining POCl₃ and to precipitate the organic product. This step must be performed with extreme care due to the highly exothermic and vigorous reaction of POCl₃ with water.

Part 3: Synthesis of this compound (Target Compound)

The final step involves the selective removal of the chlorine atom at the 7-position. The literature suggests that the C7-chloro group is more susceptible to nucleophilic substitution than the C5-chloro group.[6] This differential reactivity can be exploited for selective de-chlorination.

Reaction Scheme:

Reaction_Scheme_3 reactant1 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile arrow Selective Reduction (e.g., Catalytic Hydrogenation) product1 This compound

A schematic of the selective de-chlorination.

Experimental Protocol (Proposed):

  • Reaction Setup: To a hydrogenation vessel, add 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst and Base: Add a palladium catalyst (e.g., 10% Pd/C, 5-10 mol%) and a base (e.g., triethylamine or sodium acetate, 1.1 equivalents) to act as a scavenger for the HCl generated.

  • Reaction: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1-3 atm) at room temperature. The reaction progress should be carefully monitored by TLC or LC-MS to maximize the yield of the mono-dechlorinated product and minimize the formation of the fully de-chlorinated by-product.

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenation: This is a common method for the hydrogenolysis of aryl and heteroaryl halides. The choice of catalyst, solvent, and base can influence the selectivity of the reaction.

  • Base: The inclusion of a base is critical to neutralize the hydrochloric acid formed during the reaction, which can otherwise poison the catalyst and lead to side reactions.

  • Careful Monitoring: Due to the possibility of over-reduction, careful monitoring of the reaction is essential to stop it at the desired mono-dechlorinated stage.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Physical State Key Spectral Data (Expected)
3-Amino-4-cyanopyrazoleC₄H₄N₄108.10Solid
5,7-Dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrileC₇H₄N₄O₂176.13SolidIR: -OH, -CN stretches; ¹H NMR: aromatic protons
5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrileC₇H₂Cl₂N₄213.02SolidIR: -CN stretch; ¹H NMR: aromatic protons
This compoundC₇H₃ClN₄178.58SolidIR: -CN stretch; ¹H NMR: aromatic protons

Conclusion

The synthesis of this compound is a multi-step process that requires careful execution and control of reaction conditions. The outlined protocol, based on established chemical transformations, provides a robust pathway to this valuable synthetic intermediate. The key to a successful synthesis lies in the efficient construction of the heterocyclic core, followed by a controlled chlorination and a selective de-chlorination. This guide provides the necessary details for researchers in the field of medicinal chemistry to produce this compound and utilize it in the development of novel therapeutic agents.

References

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its potent and selective inhibition of various protein kinases.[1][2] Dysregulation of these kinases is a hallmark of numerous pathologies, particularly cancer, making this heterocyclic system a focal point of intensive drug discovery efforts.[1][2] This guide provides a detailed, field-proven methodology for the synthesis of this compound, a key intermediate for developing targeted therapeutics. We will dissect the strategic synthesis, from the construction of the essential aminopyrazole precursor to the formation and selective functionalization of the final bicyclic system. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical logic to empower rational design and synthesis.

Introduction: The Strategic Importance of the Pyrazolo[1,5-a]pyrimidine Core

Pyrazolo[1,5-a]pyrimidine compounds represent a vital class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their extensive range of biological activities.[1] These compounds are particularly notable for their role as ATP-competitive and allosteric inhibitors of protein kinases, with derivatives showing promise in treating non-small cell lung cancer (NSCLC), melanoma, and other malignancies.[1]

The versatility of the scaffold allows for extensive structural modifications at positions 2, 3, 5, 6, and 7, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.[2][3] The 5-chloro-3-carbonitrile substitution pattern is of particular interest, as the chlorine atom at the C5 position serves as a crucial handle for further chemical elaboration via cross-coupling reactions, while the carbonitrile group at C3 can be a key pharmacophoric element.[4][5]

Retrosynthetic Analysis and Core Synthetic Strategy

The synthesis of the target scaffold is most efficiently approached through a convergent strategy. The core logic involves the construction of the pyrimidine ring onto a pre-functionalized pyrazole precursor. This is overwhelmingly achieved via the cyclocondensation of a 5-aminopyrazole with a suitable 1,3-bielectrophilic partner.[3][6]

Our retrosynthetic analysis breaks the target molecule, This compound , down into its key building blocks. The primary disconnection is at the pyrimidine ring, revealing the two critical precursors: 3-Amino-1H-pyrazole-4-carbonitrile and a malonate derivative. A subsequent chlorination step is required to install the desired chloro-substituent.

G Target This compound Intermediate1 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Target->Intermediate1 Selective Dechlorination/Substitution at C7 Intermediate2 Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile Intermediate1->Intermediate2 Chlorination (POCl₃) Precursor1 3-Amino-1H-pyrazole-4-carbonitrile Intermediate2->Precursor1 Cyclocondensation Precursor2 Diethyl Malonate Intermediate2->Precursor2 Cyclocondensation Precursor3 (Ethoxymethylene)malononitrile Precursor1->Precursor3 Cyclization Precursor4 Hydrazine Precursor1->Precursor4 Cyclization

Caption: Retrosynthetic pathway for the target scaffold.

Part I: Synthesis of the Key Precursor: 3-Amino-1H-pyrazole-4-carbonitrile

The foundation of the entire synthesis rests upon the efficient preparation of 3-Amino-1H-pyrazole-4-carbonitrile . This molecule is a critical intermediate, providing both the pyrazole ring and the C3-carbonitrile functionality of the final product.[7][8] The most reliable and scalable synthesis involves the reaction of (ethoxymethylene)malononitrile with hydrazine.

Reaction Scheme: Precursor Synthesis

G cluster_0 start (Ethoxymethylene)malononitrile + Hydrazine Hydrate product 3-Amino-1H-pyrazole-4-carbonitrile start->product EtOH, Heat

Caption: Synthesis of the aminopyrazole precursor.

Experimental Protocol: Synthesis of 3-Amino-1H-pyrazole-4-carbonitrile[7]
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve (ethoxymethylene)malononitrile (1.0 eq) in ethanol (approx. 3-4 mL per gram of starting material).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.1 - 1.2 eq) dropwise. The addition is exothermic and may need to be controlled with an ice bath.

  • Reaction: After the addition is complete, heat the reaction mixture on a steam bath or heating mantle to reflux for 30-60 minutes. A white precipitate will begin to form during this time.

  • Crystallization & Isolation: After heating, cool the mixture to room temperature and then place it in a refrigerator (4°C) overnight to ensure complete crystallization.

  • Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Dry the product under vacuum to yield 3-Amino-1H-pyrazole-4-carbonitrile as a white to light yellow crystalline powder.

Causality and Mechanistic Insight

This reaction proceeds via a classical cyclocondensation mechanism. The hydrazine, acting as a dinucleophile, initially attacks one of the nitrile groups of the (ethoxymethylene)malononitrile. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the other nitrile group, leading to the formation of the stable five-membered pyrazole ring after tautomerization.

Part II: Construction and Chlorination of the Pyrazolo[1,5-a]pyrimidine Core

With the key aminopyrazole precursor in hand, the next stage involves building the fused pyrimidine ring. This is a two-step process: a cyclocondensation reaction to form a dihydroxy intermediate, followed by a chlorination reaction.

Overall Workflow

G Start 3-Amino-1H-pyrazole-4-carbonitrile + Diethyl Malonate Step1 Cyclocondensation Start->Step1 Intermediate Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile Step1->Intermediate Step2 Chlorination (POCl₃) Intermediate->Step2 Product 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Step2->Product

Caption: Core construction and chlorination workflow.

Step A: Cyclocondensation to Form the Dihydroxy Intermediate

The 3-aminopyrazole acts as a 1,3-bisnucleophile, reacting with a 1,3-bielectrophile like diethyl malonate to construct the pyrimidine ring.[3][4] The reaction is typically base-catalyzed.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol-3-carbonitrile (adapted from[4])

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal (2.2 eq) in absolute ethanol), add 3-Amino-1H-pyrazole-4-carbonitrile (1.0 eq).

  • Addition of Electrophile: Add diethyl malonate (1.1 eq) to the mixture.

  • Reaction Conditions: Heat the resulting mixture to reflux for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and acidify with a dilute acid (e.g., 2M HCl) to a pH of ~5-6. This will precipitate the dihydroxy product.

  • Isolation: Collect the precipitate by vacuum filtration, wash with water, and then a small amount of cold ethanol.

  • Drying: Dry the solid under vacuum. The product is often used in the next step without extensive purification.

Step B: Chlorination to Yield 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

The hydroxyl groups of the intermediate are converted to the more synthetically versatile chloro groups using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).[4][9]

Experimental Protocol: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile[4]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize HCl fumes), suspend the dihydroxy intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 eq).

  • Catalyst (Optional but Recommended): Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine (0.1-0.2 eq), to accelerate the reaction.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) for 3-5 hours. The suspension should become a clear solution as the reaction progresses.

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃ and precipitate the product. Caution: This step is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Part III: Selective Functionalization at the C7 Position

A key feature for drug development professionals is the differential reactivity of the two chlorine atoms. The chlorine at the C7 position is significantly more reactive towards nucleophilic aromatic substitution than the chlorine at C5.[4] This allows for the selective introduction of a wide variety of functional groups at C7, while leaving the C5-chloro group intact for subsequent modifications (e.g., Suzuki or Buchwald-Hartwig couplings).

Example Protocol: Selective Amination at C7 (adapted from[4])

  • Reaction Setup: Dissolve 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq) in a suitable solvent like acetone or THF.

  • Addition of Nucleophile: Add the desired amine (e.g., morpholine, 1.1 eq) and a base such as potassium carbonate (K₂CO₃, 1.5 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 1-3 hours. The reaction is typically rapid and can be monitored by TLC.

  • Work-up and Isolation: Once the starting material is consumed, filter off the base. Evaporate the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the 5-Chloro-7-(substituted-amino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile .

Data Summary: Typical Reaction Parameters

StepKey ReagentsSolventTemperatureTypical TimeTypical Yield (%)
Precursor Synthesis (Ethoxymethylene)malononitrile, Hydrazine HydrateEthanolReflux0.5 - 1 hr85 - 95%[7]
Cyclocondensation 3-Amino-1H-pyrazole-4-carbonitrile, Diethyl MalonateEthanol (EtONa)Reflux12 - 24 hr80 - 90%[4]
Chlorination Dihydroxy intermediate, POCl₃Neat POCl₃Reflux3 - 5 hr60 - 75%[4]
Selective C7 Amination Dichloro intermediate, Amine, K₂CO₃Acetone / THFRoom Temperature1 - 3 hr>90%[4]

Conclusion and Future Outlook

The synthetic route detailed herein provides a robust and scalable pathway to This compound derivatives. This guide emphasizes not only the procedural steps but also the underlying chemical principles that govern each transformation. By understanding the reactivity of the key intermediates, particularly the differential reactivity of the C5 and C7 positions, medicinal chemists can strategically and efficiently generate libraries of novel compounds. The continued exploration of this privileged scaffold, enabled by these foundational synthetic methods, holds significant promise for the development of next-generation targeted therapies for a multitude of diseases.

References

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyrimidine nucleus, a fused heterocyclic system, has emerged as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] This versatile scaffold is a key constituent in numerous approved drugs and clinical candidates, underscoring its significance in the development of novel therapeutics.[3] This technical guide provides a comprehensive overview of the diverse biological landscape of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on their applications in oncology, infectious diseases, and inflammatory conditions. We will delve into the structure-activity relationships that govern their potency and selectivity, explore the mechanistic underpinnings of their actions, and present detailed experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the exploration of this privileged scaffold.

Introduction: The Rise of a Privileged Scaffold

The pyrazolo[1,5-a]pyrimidine (PP) structural motif is a rigid, planar N-heterocyclic system formed by the fusion of pyrazole and pyrimidine rings.[1] Its synthetic tractability allows for extensive structural modifications, making it an ideal framework for combinatorial library design and lead optimization in drug discovery.[1][4] The diverse pharmacological properties exhibited by PP derivatives, including anticancer, antiviral, anti-inflammatory, and kinase inhibitory activities, have cemented their status as a "privileged scaffold" in medicinal chemistry.[2] Notably, this core is present in several commercially successful drugs, such as the anticancer agents Larotrectinib and Repotrectinib, and the anti-inflammatory clinical candidate Zasocitinib, highlighting its clinical relevance.[3]

This guide will explore the key therapeutic areas where pyrazolo[1,5-a]pyrimidines have made a significant impact, providing insights into their design, synthesis, and biological evaluation.

Anticancer Activity: Targeting the Kinome and Beyond

The anticancer potential of pyrazolo[1,5-a]pyrimidines is arguably their most extensively studied and clinically validated attribute.[1][4] These compounds exert their antitumor effects through various mechanisms, with a predominant focus on the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[2][4]

Protein Kinase Inhibition: A Dominant Mechanism

Pyrazolo[1,5-a]pyrimidines have been successfully developed as both ATP-competitive and allosteric inhibitors of a wide range of protein kinases.[4] Structure-activity relationship (SAR) studies have been instrumental in guiding the design of potent and selective inhibitors.[4]

The pyrazolo[1,5-a]pyrimidine core is a prominent feature in several approved and clinical-stage Tropomyosin Receptor Kinase (Trk) inhibitors.[5][6] Trk kinases (TrkA, TrkB, and TrkC) are transmembrane receptor tyrosine kinases that, when constitutively activated by gene fusions, act as oncogenic drivers in a variety of solid tumors.[5]

  • Larotrectinib and Entrectinib: These first-generation Trk inhibitors, both incorporating the pyrazolo[1,5-a]pyrimidine scaffold, received clinical approval in 2018 and 2019, respectively.[5]

  • Repotrectinib and Selitrectinib: The emergence of resistance mutations in patients treated with first-generation inhibitors spurred the development of second-generation compounds like Repotrectinib (approved in 2023) and Selitrectinib, which are also based on the pyrazolo[1,5-a]pyrimidine framework.[5][6]

Structure-Activity Relationship (SAR) Insights for Trk Inhibition:

  • Substitution at the 3-position: The presence of an amide bond, such as in picolinamide derivatives, at this position significantly enhances Trk inhibitory activity.[5]

  • Substitution at the 5-position: Introduction of substituted pyrrolidine moieties at this position has been shown to further increase potency.[5]

  • Macrocyclization: Macrocyclic pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent Trk inhibition, with IC50 values in the nanomolar range.[5]

Table 1: Potency of Selected Pyrazolo[1,5-a]pyrimidine-based Trk Inhibitors

CompoundTargetIC50 (nM)Cell Line
Compound 8[5]TrkA1.7Enzymatic Assay
Compound 9[5]TrkA1.7Enzymatic Assay
Compound 23[5][7]TRKA0.1KM12
Compound 24[5][7]TRKA0.2KM12

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[8] Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of various CDKs, including CDK1, CDK2, and CDK9.[8][9][10][11]

  • BS-194 (Compound 4k): This pyrazolo[1,5-a]pyrimidine derivative is a selective and potent inhibitor of CDK2, CDK1, CDK5, CDK7, and CDK9, with IC50 values in the nanomolar range.[8] It has demonstrated oral bioavailability and antitumor effects in human tumor xenografts.[8]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example for CDK2)

  • Reagents and Materials: Recombinant human CDK2/cyclin E, histone H1 (substrate), [γ-³²P]ATP, kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT), test compounds (dissolved in DMSO), 10% trichloroacetic acid (TCA), filter paper.

  • Procedure: a. Prepare a reaction mixture containing kinase buffer, CDK2/cyclin E, and histone H1. b. Add the test compound at various concentrations (typically in a serial dilution). c. Initiate the kinase reaction by adding [γ-³²P]ATP. d. Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes). e. Stop the reaction by spotting the mixture onto filter paper and immersing it in 10% TCA to precipitate the phosphorylated substrate. f. Wash the filter papers extensively to remove unincorporated [γ-³²P]ATP. g. Quantify the incorporated radioactivity using a scintillation counter. h. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Causality in Experimental Design: The use of a radioactive isotope ([γ-³²P]ATP) allows for highly sensitive detection of kinase activity. Histone H1 is a well-established and readily available substrate for CDK2. The TCA precipitation step is crucial for separating the phosphorylated protein from the unreacted ATP, ensuring accurate measurement of enzyme activity.

Other Anticancer Mechanisms

Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidines have shown cytotoxic effects through other mechanisms. For instance, certain derivatives have exhibited promising activity against various cancer cell lines, including breast (MCF-7), liver (HepG-2), and colon (HCT-116) cancer.[5][12]

Antimicrobial Activity: A New Frontier

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrazolo[1,5-a]pyrimidines have demonstrated promising activity against a range of bacteria and fungi.[13][14][15]

Antibacterial Activity

Several studies have reported the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives as antibacterial agents.[13][14]

Structure-Activity Relationship (SAR) Insights for Antibacterial Activity:

  • Substituents on the benzyl group at the 3-position influence activity, with 4-methoxybenzyl derivatives often showing greater potency than their 4-chlorobenzyl counterparts.[13][14]

  • The nature of the substituent at the 7-position also plays a crucial role, with p-tolyl and 4-methoxyphenyl groups being favorable for antibacterial activity.[13][14]

Table 2: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Selected Antibacterial Pyrazolo[1,5-a]pyrimidines

CompoundLinker at 3-positionSubstituent at 7-positionMIC (µM)MBC (µM)
Derivative with 7-p-tolyl[13][14]3-(4-methoxybenzyl)7-p-tolyl2.85.6
Derivative with 7-(4-methoxyphenyl)[13][14]3-(4-methoxybenzyl)7-(4-methoxyphenyl)2.65.3

Experimental Workflow: Determination of MIC and MBC

G cluster_MIC Minimum Inhibitory Concentration (MIC) Determination cluster_MBC Minimum Bactericidal Concentration (MBC) Determination prep Prepare serial dilutions of test compounds in broth inoculate Inoculate with a standardized bacterial suspension prep->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth (turbidity) incubate->observe mic MIC: Lowest concentration with no visible growth observe->mic subculture Subculture from clear wells (MIC and higher concentrations) onto agar plates mic->subculture Proceed from MIC results incubate_agar Incubate agar plates at 37°C for 24 hours subculture->incubate_agar count Count bacterial colonies incubate_agar->count mbc MBC: Lowest concentration that kills ≥99.9% of the initial inoculum count->mbc

Caption: Workflow for determining MIC and MBC of antibacterial compounds.

Antitubercular Activity

Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as a promising scaffold for the development of antitubercular agents.[16][17][18] Through high-throughput screening and subsequent optimization, analogues with significant improvements in activity against Mycobacterium tuberculosis have been developed.[16][17] Interestingly, the mechanism of action for some of these compounds does not involve the typical targets like cell wall biosynthesis or iron uptake.[16][18]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a multitude of diseases.[19] Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anti-inflammatory properties, often through the inhibition of key signaling pathways.[20][21]

A series of pyrazolo[1,5-a]pyrimidin-7-ones were synthesized and evaluated for their anti-inflammatory effects.[20] The nature of the substituent at the 2-position was found to significantly influence the anti-inflammatory activity, likely due to differential inhibition of leukotriene and prostaglandin biosynthesis.[20] One of the most promising compounds from this series, 4,7-dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one, exhibited potent pharmacological activity both in vivo and in vitro with low acute toxicity.[20]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay (In Vivo)

  • Animals: Male Wistar rats (or a similar strain) weighing 150-200g.

  • Procedure: a. Administer the test compound or vehicle (control) orally or intraperitoneally. b. After a set time (e.g., 1 hour), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw. c. Measure the paw volume at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) using a plethysmometer. d. Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Causality in Experimental Design: Carrageenan is a potent pro-inflammatory agent that induces a biphasic edema. The early phase is mediated by histamine and serotonin, while the later phase is primarily driven by prostaglandins and leukotrienes. This assay is a standard and reliable method for evaluating the in vivo anti-inflammatory activity of novel compounds.

Other Biological Activities

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold extends to other therapeutic areas, including:

  • Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown potential as anticonvulsant and antidepressant agents.[22]

  • Antioxidant, Anti-diabetic, and Anti-Alzheimer's Activities: Some pyrazolo[1,5-a]pyrimidine derivatives have been evaluated for their potential in treating these conditions, with some compounds showing promising in vitro activity.[23][24]

Conclusion and Future Directions

The pyrazolo[1,5-a]pyrimidine scaffold has firmly established itself as a privileged core in medicinal chemistry, with a proven track record in the development of clinically successful drugs. Its synthetic accessibility and the ability to modulate its biological activity through targeted substitutions make it an attractive starting point for the design of novel therapeutics.

Future research in this area will likely focus on:

  • Improving Selectivity: Enhancing the selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors to minimize off-target effects and associated toxicities.[4]

  • Overcoming Drug Resistance: Designing next-generation compounds that can overcome resistance mechanisms, particularly in the context of cancer therapy.[2][4]

  • Exploring New Therapeutic Areas: Expanding the application of this scaffold to other diseases with unmet medical needs.

The continued exploration of the chemical space around the pyrazolo[1,5-a]pyrimidine nucleus holds immense promise for the discovery of the next generation of innovative medicines.

References

Spectroscopic Profile of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and array of functional groups—a chloro substituent, a nitrile group, and a fused pyrazolo[1,5-a]pyrimidine core—make it a versatile scaffold for the development of novel therapeutic agents and functional materials. The pyrazolo[1,5-a]pyrimidine core is a known pharmacophore, appearing in a number of approved drugs and clinical candidates. The chloro and nitrile substituents provide key handles for further chemical modification, allowing for the exploration of structure-activity relationships.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is crucial for the interpretation of spectroscopic data, particularly for NMR. The structure and IUPAC numbering for this compound are presented below.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, exhibiting signals for the three aromatic protons on the heterocyclic core. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms, the chloro group, and the nitrile group.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-28.8 - 9.0Singlet-This proton is adjacent to a nitrogen atom (N1) and is part of the pyrazole ring. The presence of the electron-withdrawing nitrile group at C3 will deshield this proton significantly, pushing its chemical shift downfield.
H-67.4 - 7.6Doublet2-3This proton is part of the pyrimidine ring and is coupled to H-7. The chloro group at the adjacent C5 will have a deshielding effect.
H-79.2 - 9.4Doublet2-3This proton is situated between two nitrogen atoms (N1 and N8) and is part of the pyrimidine ring, leading to a significant downfield shift. It will be coupled to H-6.

Experimental Protocol for ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solubilizing power for many organic compounds.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the aromatic region (e.g., 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • Data Analysis: Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm). Integrate the signals to determine the relative number of protons. Analyze the multiplicities and coupling constants to confirm the assignments.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the overall electronic distribution within the aromatic system.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2145 - 148This carbon is adjacent to N1 and will be deshielded.
C-395 - 98This carbon is attached to the electron-withdrawing nitrile group, but its chemical shift is also influenced by the pyrazole ring electronics.
C-3a150 - 153A quaternary carbon at the fusion of the two rings, flanked by nitrogen atoms.
C-5155 - 158This carbon is directly attached to the electronegative chlorine atom, resulting in a significant downfield shift.
C-6115 - 118This carbon is part of the pyrimidine ring and is expected to be in the typical aromatic region.
C-7152 - 155This carbon is situated between two nitrogen atoms, leading to a downfield shift.
CN117 - 120The carbon of the nitrile group typically appears in this region.

Experimental Protocol for ¹³C NMR Data Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each carbon.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Analysis: Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm). For unambiguous assignment, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 5-10 mg of Compound Vial NMR Tube Sample->Vial Solvent 0.6-0.7 mL DMSO-d6 Solvent->Vial NMR 400 MHz NMR Spectrometer Vial->NMR H1_NMR 1D ¹H NMR NMR->H1_NMR C13_NMR 1D ¹³C NMR NMR->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction H1_NMR->Processing C13_NMR->Processing TwoD_NMR->Processing Referencing Reference to Solvent Peak Processing->Referencing Integration Integration of Signals Referencing->Integration Assignment Structural Assignment Integration->Assignment

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For this compound, the key vibrational bands are expected for the C≡N stretch, C=N and C=C bonds within the aromatic rings, and C-H bonds.

Predicted IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
2230 - 2210StrongC≡N stretching of the nitrile group
1620 - 1500Medium to StrongC=N and C=C stretching vibrations of the pyrazolo[1,5-a]pyrimidine ring system
1480 - 1350MediumIn-plane C-H bending
850 - 750Medium to StrongOut-of-plane C-H bending
800 - 700MediumC-Cl stretching

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and fragmentation pattern of the compound.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zPredicted IdentityRationale
178/180[M]⁺The molecular ion peak. The presence of a chlorine atom will result in an isotopic pattern with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, respectively.
143[M-Cl]⁺Loss of a chlorine radical.
151/153[M-HCN]⁺Loss of hydrogen cyanide from the pyrazole ring.
117[M-Cl-CN]⁺Subsequent loss of the nitrile radical.

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 50-300) to detect the molecular ion and fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments.

MS_Fragmentation M [M]⁺ m/z 178/180 M_minus_Cl [M-Cl]⁺ m/z 143 M->M_minus_Cl -Cl M_minus_HCN [M-HCN]⁺ m/z 151/153 M->M_minus_HCN -HCN M_minus_Cl_CN [M-Cl-CN]⁺ m/z 117 M_minus_Cl->M_minus_Cl_CN -CN

Caption: A plausible fragmentation pathway for this compound under electron ionization.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, while based on established principles and analysis of related compounds, offer a robust framework for the identification and characterization of this important heterocyclic molecule. The detailed experimental protocols provide a standardized approach for researchers to obtain high-quality spectroscopic data. The structural insights gained from these spectroscopic techniques are invaluable for quality control in synthetic chemistry and for advancing the development of new pharmaceuticals and materials based on the pyrazolo[1,5-a]pyrimidine scaffold.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a detailed prediction and interpretation of the ¹H NMR spectrum based on established principles of NMR spectroscopy and extensive data from structurally analogous pyrazolo[1,5-a]pyrimidine derivatives. We will delve into the theoretical basis for the expected chemical shifts, coupling constants, and multiplicity patterns. Furthermore, this guide will discuss the practical aspects of sample preparation, the influence of solvent selection on the spectrum, and provide a standardized protocol for data acquisition. This document is intended to serve as a valuable resource for researchers working with this and related compounds, aiding in structural elucidation and quality control.

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in drug discovery, forming the basis for a variety of therapeutic agents. Its unique electronic and structural features allow for diverse substitutions, leading to compounds with a wide range of biological activities, including applications as protein kinase inhibitors in cancer therapy.[1] The specific derivative, this compound, incorporates a chlorine atom at the 5-position and a nitrile group at the 3-position. These electron-withdrawing groups are expected to significantly influence the electronic environment of the heterocyclic ring system, and consequently, its ¹H NMR spectrum.

Accurate structural characterization is paramount in the synthesis and development of novel pharmaceutical compounds. ¹H NMR spectroscopy stands as a primary and indispensable tool for elucidating the molecular structure of organic compounds in solution. This guide will provide a detailed exposition of the expected ¹H NMR spectrum of the title compound, offering a framework for its unambiguous identification.

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of the ¹H NMR spectra of various pyrazolo[1,5-a]pyrimidine derivatives, a predicted spectrum for this compound can be constructed.[2][3] The numbering of the pyrazolo[1,5-a]pyrimidine ring system is crucial for the assignment of proton signals.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Structure of this compound with proton numbering.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.3 - 8.5s-
H-67.0 - 7.2dJ6,7 = 7.0 - 7.5
H-78.8 - 9.0dJ7,6 = 7.0 - 7.5
Rationale for Predicted Chemical Shifts
  • H-7: This proton is expected to be the most deshielded proton in the spectrum. Its position adjacent to a nitrogen atom (N1) and within the pyrimidine ring leads to a significant downfield shift. The presence of the electron-withdrawing chlorine atom at the 5-position further deshields H-7 through the ring system. In the parent pyrazolo[1,5-a]pyrimidine, H-7 appears at approximately 8.8 ppm.[2][3] The additional deshielding from the 5-chloro and 3-cyano groups is likely to push this signal further downfield.

  • H-2: This proton is on the pyrazole ring and is typically found at a lower field due to the aromatic nature of the ring. In the parent compound, H-2 resonates around 8.1 ppm.[2][3] The electron-withdrawing nitrile group at the adjacent C-3 position will cause a significant deshielding effect, shifting the H-2 signal downfield.

  • H-6: This proton is situated on the pyrimidine ring. In the unsubstituted system, H-6 appears around 6.9 ppm.[2][3] The adjacent chlorine atom at C-5 will exert a deshielding effect, while the overall electron-withdrawing nature of the fused pyrazole ring also contributes to its chemical shift.

Predicted Coupling Constants and Multiplicities

The predicted coupling constants are based on typical values observed in pyrazolo[1,5-a]pyrimidine systems.

  • H-6 and H-7: These two protons are vicinally coupled and are expected to show a doublet of doublets splitting pattern. The coupling constant, J6,7, is anticipated to be in the range of 7.0 - 7.5 Hz, which is characteristic of ortho-coupling in six-membered aromatic rings.

  • H-2: As there are no adjacent protons, the signal for H-2 is predicted to be a singlet.

The Causality Behind Experimental Choices: Solvent Effects

The choice of solvent for NMR analysis is a critical experimental parameter that can significantly influence the chemical shifts of protons, particularly in heterocyclic compounds containing nitrogen atoms. This is primarily due to solvent-solute interactions, such as hydrogen bonding and anisotropic effects.

  • Chloroform-d (CDCl₃): As a relatively non-polar solvent, CDCl₃ is a common choice for many organic compounds. The predicted data in Table 1 is based on this solvent.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is a highly polar, aprotic solvent. For N-heterocycles, DMSO-d₆ can cause significant downfield shifts of protons due to its ability to interact with the lone pairs of electrons on the nitrogen atoms. Protons in proximity to the nitrogen atoms (H-7 and H-2) would be most affected. It is anticipated that the chemical shifts of all protons would be shifted downfield in DMSO-d₆ compared to CDCl₃.

Table 2: Predicted ¹H NMR Data in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)
H-28.5 - 8.7
H-67.2 - 7.4
H-79.0 - 9.2

The trustworthiness of spectral interpretation relies on understanding and accounting for these solvent-induced shifts. When comparing experimental data to literature values, it is essential to use the same solvent.

Experimental Protocol: A Self-Validating System

A robust and well-documented experimental protocol is essential for obtaining high-quality, reproducible ¹H NMR data. The following section outlines a standard operating procedure for the acquisition of the ¹H NMR spectrum of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief sonication can be employed.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50 ppm).

Diagram 2: Experimental Workflow for ¹H NMR Analysis

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Lock, Tune, and Shim instrument->setup acquire Acquire ¹H NMR Spectrum setup->acquire process Fourier Transform and Phase Correction acquire->process reference Reference Spectrum process->reference integrate Integrate Peaks reference->integrate analyze Assign Peaks and Determine Coupling Constants integrate->analyze

Caption: A stepwise workflow for acquiring and analyzing the ¹H NMR spectrum.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range that encompasses all expected proton signals (e.g., 0-12 ppm).

  • Temperature: 298 K (25 °C).

Conclusion

This technical guide has provided a detailed, albeit predictive, analysis of the ¹H NMR spectrum of this compound. The predicted chemical shifts, coupling constants, and multiplicities are grounded in the extensive literature on related pyrazolo[1,5-a]pyrimidine systems. By understanding the electronic effects of the chloro and cyano substituents, and by considering the influence of different NMR solvents, researchers can confidently approach the structural elucidation of this and similar heterocyclic compounds. The provided experimental protocol offers a standardized method for obtaining high-quality and reproducible ¹H NMR data, which is fundamental for ensuring the integrity of research in drug discovery and development.

References

The Strategic Deployment of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide focuses on a particularly strategic derivative: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. We will dissect its synthetic accessibility, explore its chemical reactivity as a versatile building block, and illuminate its application in the development of targeted therapeutics, with a special emphasis on its role in generating potent epigenetic and kinase modulators. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level strategic overview and granular, actionable experimental insights.

Introduction: The Pyrazolo[1,5-a]pyrimidine Core - A Privileged Scaffold

The fusion of pyrazole and pyrimidine rings creates a bicyclic heterocyclic system with a unique electronic and steric profile. This scaffold is prevalent in numerous clinically approved drugs, demonstrating its therapeutic relevance.[1] The pyrazolo[1,5-a]pyrimidine core's success can be attributed to its ability to mimic the purine structure, allowing it to function as an effective ATP-competitive inhibitor for a multitude of protein kinases.[2][3] Its rigid, planar structure provides a well-defined framework for the precise spatial orientation of various substituents, facilitating targeted interactions with protein active sites.

Our focus, this compound, emerges as a highly valuable starting material. The chlorine atom at the 5-position serves as a versatile handle for a range of nucleophilic substitution and cross-coupling reactions, while the nitrile group at the 3-position can be further elaborated or utilized for specific molecular interactions. This unique combination of reactive sites makes it an ideal launchpad for the construction of diverse chemical libraries aimed at novel drug discovery.[4]

Physicochemical Properties and Synthetic Strategy

Core Characteristics

This compound typically presents as a white to off-white crystalline powder.[4] A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular FormulaC₇H₃ClN₄[4]
Molecular Weight178.58 g/mol [4]
Melting Point138-142 °C[4]
Storage Conditions2-8 °C under inert gas[4]
Retrosynthetic Analysis and Synthesis Protocol

The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a suitable 1,3-bielectrophilic partner.[2] For our target molecule, a plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 5-Amino-1H-pyrazole-3-carbonitrile Target->Intermediate1 Cyclocondensation Intermediate2 Malonaldehyde equivalent Target->Intermediate2 Cyclocondensation Intermediate3 Chlorinating Agent Target->Intermediate3 Chlorination

Caption: Retrosynthetic approach for the target scaffold.

Experimental Protocol: Synthesis of this compound

This protocol is a synthesized methodology based on established procedures for analogous pyrazolo[1,5-a]pyrimidine syntheses.[5][6]

Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile

  • To a solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.

Step 2: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol-3-carbonitrile

  • A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and diethyl malonate (1.5 eq) is heated in the presence of a base such as sodium ethoxide in ethanol.

  • The reaction is refluxed for 12-16 hours.

  • After cooling, the reaction mixture is acidified, and the resulting precipitate is filtered, washed with water, and dried to afford the hydroxypyrimidine intermediate.

Step 3: Chlorination to this compound

  • Pyrazolo[1,5-a]pyrimidin-5-ol-3-carbonitrile (1.0 eq) is suspended in phosphorus oxychloride (POCl₃) (5-10 eq).

  • The mixture is heated to reflux for 3-5 hours.

  • Excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice water and neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to yield the final product.

Applications in Medicinal Chemistry: A Focus on KDM4D Inhibition

A significant application of the this compound scaffold is in the development of inhibitors for histone lysine demethylases (KDMs), particularly KDM4D.[7] KDMs are epigenetic regulators that are often dysregulated in cancer, making them attractive therapeutic targets.

KDM4D: A Key Player in Oncogenesis

KDM4D is a histone demethylase that specifically removes methyl groups from lysine 9 of histone H3 (H3K9me3/2), a mark associated with transcriptional repression. Overexpression of KDM4D has been linked to poor prognosis in several cancers, including renal cell carcinoma.[8] It promotes cancer progression by activating oncogenic signaling pathways. One such critical pathway involves the upregulation of Jagged-1 (JAG1), a ligand for the Notch signaling pathway, which in turn promotes tumor angiogenesis.[8]

G KDM4D KDM4D Overexpression H3K9me3 H3K9me3 demethylation KDM4D->H3K9me3 JAG1 JAG1 Promoter Activation H3K9me3->JAG1 Notch Notch Signaling JAG1->Notch VEGFR3 VEGFR-3 Upregulation Notch->VEGFR3 Angiogenesis Tumor Angiogenesis & Progression VEGFR3->Angiogenesis

Caption: KDM4D-mediated signaling in cancer progression.

Derivatization of the Core Scaffold for KDM4D Inhibition

The 5-chloro group on the pyrazolo[1,5-a]pyrimidine-3-carbonitrile core is the key site for derivatization to generate potent KDM4D inhibitors. Through nucleophilic aromatic substitution, a variety of amine-containing fragments can be introduced at this position.

G Start 5-Chloropyrazolo[1,5-a] pyrimidine-3-carbonitrile Product 5-(Amino)-pyrazolo[1,5-a] pyrimidine-3-carbonitrile (KDM4D Inhibitor) Start->Product Nucleophilic Aromatic Substitution Reagent R-NH₂ (Nucleophile) Reagent->Product

Caption: General derivatization workflow for KDM4D inhibitors.

Experimental Protocol: Synthesis of a KDM4D Inhibitor Derivative

This protocol is adapted from the general procedures described for the synthesis of pyrazolo[1,5-a]pyrimidine-based inhibitors.[9][10]

  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).

  • The reaction mixture is heated to 80-130 °C, potentially using microwave irradiation to accelerate the reaction, for 2-16 hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the desired 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies on pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as KDM4D inhibitors have revealed key insights for optimizing potency.[7]

PositionModificationImpact on KDM4D Inhibition
5-position Introduction of various substituted anilines and benzylaminesPotency is highly dependent on the nature and substitution pattern of the aromatic ring.
Electron-donating or -withdrawing groups on the aromatic ringFine-tunes the electronic properties and binding interactions.
3-position Carbonitrile groupCrucial for activity, likely involved in key interactions within the KDM4D active site.

A particularly potent derivative, compound 10r from a published study, demonstrated an IC₅₀ value of 0.41 µM against KDM4D.[7]

Broader Applications as Kinase Inhibitors

The versatility of the this compound scaffold extends beyond epigenetic targets to the well-established domain of kinase inhibition.

Targeting Pim-1 Kinase

Pim-1 is a serine/threonine kinase that is a key regulator of cell survival and proliferation, making it an attractive target in oncology. Derivatives of the pyrazolo[1,5-a]pyrimidine core have been developed as potent and selective Pim-1 inhibitors.[4][9] The 5-chloro position allows for the introduction of moieties that can occupy the ATP-binding pocket and establish crucial interactions.

Inhibition of PI3Kδ

Phosphoinositide 3-kinase δ (PI3Kδ) is a key signaling molecule in immune cells, and its overactivity is implicated in inflammatory diseases and hematological malignancies. The pyrazolo[1,5-a]pyrimidine scaffold has been successfully employed to develop selective PI3Kδ inhibitors.[10] The 5-position is often functionalized to enhance selectivity and potency.

Conclusion and Future Directions

This compound is a high-value, versatile scaffold for modern medicinal chemistry. Its strategic combination of a privileged core structure with reactive handles for derivatization makes it an ideal starting point for the discovery of novel therapeutics. The successful development of potent KDM4D and kinase inhibitors from this core highlights its potential.

Future research should continue to explore the diversification of substituents at the 5-position to probe interactions with a wider range of biological targets. Furthermore, elaboration of the 3-carbonitrile group could open up new avenues for covalent or allosteric modulation of target proteins. The continued application of this strategic building block will undoubtedly lead to the discovery of new and improved medicines.

References

Methodological & Application

synthesis protocol for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile: Protocol and Mechanistic Insights

For inquiries, please contact: Global Scientific Support Email: --INVALID-LINK--

Abstract

This comprehensive application note provides a detailed, two-step protocol for the laboratory-scale synthesis of this compound, a key heterocyclic intermediate in pharmaceutical research and drug development. The synthesis involves an initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core, followed by a chlorination step. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not just a procedural walkthrough but also critical insights into the underlying reaction mechanisms, safety considerations, and reagent selection. All quantitative data is summarized for clarity, and workflows are visualized to enhance reproducibility.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine nucleus is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities. This fused, planar N-heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous compounds investigated as kinase inhibitors, anticancer agents, and central nervous system modulators. The title compound, this compound, is a particularly valuable building block. The chlorine atom at the C5 position acts as a versatile handle for subsequent nucleophilic substitution and cross-coupling reactions, while the carbonitrile group at C3 offers a site for further chemical elaboration. This dual functionality allows for the systematic construction of diverse chemical libraries for screening and lead optimization.

Retrosynthetic Analysis and Strategy

The synthesis strategy is logically devised into two primary stages. The core pyrazolo[1,5-a]pyrimidine framework is first assembled, followed by the introduction of the chloro substituent.

G Target This compound Intermediate 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile (keto-enol tautomer) Target->Intermediate Chlorination (POCl₃) Start1 3-Amino-1H-pyrazole-4-carbonitrile Intermediate->Start1 Cyclocondensation Start2 Diethyl Malonate (or equivalent C3 synthon) Intermediate->Start2 Cyclocondensation

Caption: Retrosynthetic pathway for the target molecule.

This approach leverages commercially available starting materials and employs robust, well-documented chemical transformations to ensure high yields and purity.

Mechanistic Considerations

Step 1: Cyclocondensation for Core Formation

The formation of the pyrazolo[1,5-a]pyrimidine ring system is most effectively achieved through the cyclocondensation of a 3-aminopyrazole with a 1,3-biselectrophilic compound. In this protocol, 3-Amino-1H-pyrazole-4-carbonitrile serves as the nucleophilic pyrazole component. The choice of diethyl malonate as the three-carbon electrophile leads to the formation of a 5,7-dihydroxypyrazolo[1,5-a]pyrimidine intermediate initially, which is then chlorinated. A more direct route to the required 5-hydroxy precursor involves a reagent like ethyl cyanoacetate or similar activated C3 synthons, but the reaction with diethyl malonate followed by selective chlorination is a common and reliable strategy.

The reaction proceeds via a sequence of nucleophilic attacks. The more nucleophilic exocyclic amino group of the aminopyrazole initiates an attack on one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen (N1) attacks the second carbonyl group, leading to a condensation reaction that, after dehydration, yields the fused pyrimidine ring.

Step 2: Deoxychlorination

The conversion of the 5-hydroxy (or more accurately, the tautomeric 5-oxo) group to the 5-chloro group is a standard deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The mechanism involves the activation of the carbonyl oxygen by phosphorylation, creating an excellent leaving group. A subsequent nucleophilic attack by the chloride ion displaces the phosphate ester, yielding the desired 5-chloro product.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Phosphorus oxychloride is highly corrosive and reacts violently with water. All operations should be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.

Part A: Synthesis of 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile

This step involves the crucial cyclocondensation reaction.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Amino-1H-pyrazole-4-carbonitrile108.1050.05.41 g
Diethyl Malonate160.1760.09.61 g (9.1 mL)
Sodium Ethoxide (21% in Ethanol)68.05100~32.4 g (~38 mL)
Acetic Acid, Glacial60.05-As needed
Ethanol, Absolute46.07-~150 mL
Deionized Water18.02-As needed

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-Amino-1H-pyrazole-4-carbonitrile (5.41 g, 50.0 mmol).

  • Solvent Addition: Add 100 mL of absolute ethanol to the flask and stir the suspension.

  • Base Addition: Carefully add the sodium ethoxide solution (21% w/w in ethanol, ~38 mL, 100 mmol) to the suspension at room temperature. The mixture should become a clear solution.

  • Addition of Electrophile: Add diethyl malonate (9.1 mL, 60.0 mmol) dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol 9:1).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture by adding glacial acetic acid until a pH of ~6-7 is reached. This will cause a precipitate to form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid sequentially with cold deionized water (2 x 30 mL) and cold ethanol (2 x 20 mL). Dry the product under vacuum at 60 °C to a constant weight.

  • Expected Outcome: A white to off-white solid. Expected yield: 75-85%. The product is the sodium salt of 5,7-dihydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile. For the next step, this intermediate can often be used directly after neutralization and drying. For simplicity in this protocol, we will refer to the product leading into the chlorination step as the 5-hydroxy tautomer.

Part B: Synthesis of this compound

This step converts the intermediate into the final product.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile176.15 (as diol)30.0 (assumed)~5.3 g
Phosphorus Oxychloride (POCl₃)153.33-50 mL
N,N-Dimethylaniline (optional catalyst)121.18-~0.5 mL
Dichloromethane (DCM)84.93-~200 mL
Saturated Sodium Bicarbonate (aq.)84.01-~150 mL
Anhydrous Sodium Sulfate142.04-As needed

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), place the dried intermediate from Part A (~5.3 g, ~30.0 mmol).

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride (50 mL) to the flask. A catalytic amount of N,N-dimethylaniline (~0.5 mL) can be added to facilitate the reaction.

  • Reflux: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid should gradually dissolve. Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 1:1).

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).

  • Work-up: Cautiously quench the reaction residue by slowly adding it to 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction. Perform this step slowly in a large beaker within an ice bath. A precipitate will form.

  • Extraction: Extract the aqueous suspension with dichloromethane (3 x 70 mL).

  • Washing: Combine the organic layers and wash them carefully with a saturated aqueous sodium bicarbonate solution (2 x 75 mL) to neutralize any remaining acidic components. Then, wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like isopropanol.

  • Expected Outcome: A white to light yellow crystalline solid. Expected yield: 65-80%.

Workflow Visualization

G cluster_0 Part A: Cyclocondensation cluster_1 Part B: Chlorination A1 1. Mix 3-Amino-4-cyanopyrazole & Ethanol A2 2. Add Sodium Ethoxide A1->A2 A3 3. Add Diethyl Malonate A2->A3 A4 4. Reflux for 12-16h A3->A4 A5 5. Cool & Neutralize with Acetic Acid A4->A5 A6 6. Isolate by Filtration A5->A6 A7 7. Wash & Dry A6->A7 A8 Intermediate Product: 5-Hydroxy-PP-3-CN A7->A8 B1 1. Combine Intermediate & POCl₃ A8->B1 Transfer to next step B2 2. Reflux for 3-4h B1->B2 B3 3. Remove excess POCl₃ (in vacuo) B2->B3 B4 4. Quench on Ice (Caution!) B3->B4 B5 5. Extract with DCM B4->B5 B6 6. Wash with NaHCO₃ (aq) B5->B6 B7 7. Dry & Concentrate B6->B7 B8 8. Purify (Chromatography/ Recrystallization) B7->B8 B9 Final Product: 5-Chloro-PP-3-CN B8->B9

Caption: Step-by-step experimental workflow diagram.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the procedural and safety guidelines, researchers can confidently produce this valuable intermediate for applications in drug discovery and medicinal chemistry. The synthetic route is robust, scalable, and utilizes readily accessible reagents, making it a practical choice for laboratory settings.

Application Notes and Protocols for the Synthesis of Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its potent and selective inhibition of various protein kinases.[1] These fused N-heterocyclic compounds have garnered substantial attention due to their diverse pharmacological activities.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][3] Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intense drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including CK2, EGFR, B-Raf, MEK, and CDKs.[3][4] The versatility of this scaffold allows for extensive structural modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]

This guide provides a comprehensive overview of the primary synthetic strategies for constructing the pyrazolo[1,5-a]pyrimidine ring system, with detailed protocols and an analysis of reaction conditions to aid researchers in this critical area of drug discovery.

Core Synthetic Strategies: A Mechanistic Overview

The construction of the pyrazolo[1,5-a]pyrimidine ring system is most commonly achieved through the cyclocondensation of 5-aminopyrazole derivatives (acting as 1,3-bisnucleophiles) with various 1,3-bielectrophilic partners.[1][5] The choice of reagents and conditions dictates the substitution pattern and overall efficiency of the synthesis. Key strategies include condensation reactions, multicomponent reactions, and modern microwave-assisted protocols.[4]

Condensation with β-Dicarbonyl Compounds

This is the most frequently employed strategy for synthesizing pyrazolo[1,5-a]pyrimidines.[3] The reaction involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound (or its synthetic equivalent) such as a 1,3-diketone or a β-ketoester.[3][5][6]

Mechanism: The reaction typically proceeds under acidic or basic conditions.[3] The 5-aminopyrazole acts as a nucleophile, with the exocyclic amino group attacking one of the carbonyl carbons of the β-dicarbonyl compound. This is followed by an intramolecular cyclization where the endocyclic pyrazole nitrogen attacks the second carbonyl group, and subsequent dehydration to form the aromatic pyrimidine ring.[3]

Below is a generalized workflow for this synthetic approach.

cluster_workflow General Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis start Starting Materials: - 5-Aminopyrazole Derivative - 1,3-Bielectrophile (e.g., β-Diketone) reaction Cyclocondensation Reaction (Conventional Heating or Microwave) start->reaction Mix with catalyst & solvent workup Reaction Work-up (e.g., Precipitation, Extraction) reaction->workup After reaction completion purification Purification (e.g., Recrystallization, Chromatography) workup->purification product Final Product: Pyrazolo[1,5-a]pyrimidine purification->product

Caption: General synthetic workflow for the pyrazolo[1,5-a]pyrimidine core.

Three-Component Reactions

One-pot, three-component reactions offer an efficient and atom-economical approach to synthesize highly substituted pyrazolo[1,5-a]pyrimidines. A common method involves the reaction of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound like malononitrile.[3] This strategy enables the rapid assembly of complex molecules in a single synthetic operation.

Mechanism: The reaction is believed to proceed via the initial formation of an imine intermediate from the aldehyde and the aminopyrazole, or a Knoevenagel condensation product from the aldehyde and the active methylene compound. This is followed by a series of nucleophilic attacks and cyclization steps to yield the final heterocyclic system.[3]

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful technology for accelerating the synthesis of pyrazolo[1,5-a]pyrimidines.[2] Compared to conventional heating, MAOS offers several advantages:

  • Dramatically Reduced Reaction Times: Reactions that take several hours under reflux can often be completed in minutes.[2][3]

  • Increased Yields and Purity: Rapid, uniform heating minimizes the formation of side products.[2]

  • Enhanced Efficiency: Particularly effective for multi-component reactions and solvent-free conditions.[2][3]

This technique significantly enhances the reactivity of starting materials, facilitating rapid cyclization and making it a highly efficient and sustainable method.[3]

Comparative Overview of Reaction Conditions

The choice of reagents and conditions significantly impacts the outcome of the synthesis, including yield and regioselectivity. The following table summarizes common conditions for the synthesis via condensation with 1,3-dicarbonyls.

Starting Materials Catalyst/Solvent Conditions Yield Reference
5-Amino-3-arylamino-1H-pyrazole-4-carbonitriles + 1,3-Diketones/β-KetoestersH₂SO₄ / Acetic AcidConventional Heating87-95%[7]
5-Aminopyrazole + 2-ArylmalondialdehydesAcidic ConditionsConventional Heating40-60%[6]
5-Aminopyrazole + 2-ArylmalondialdehydesMicrowave (170°C)10 minutes>80%[6]
5-Amino-1H-pyrazole + EnaminonePyridineRefluxModerate-High[6]
3-Substituted-5-amino-1H-pyrazoles + Cyclic β-dicarbonylsNot specifiedNot specifiedGood Yields[3]
5-Aminopyrazole + α,β-Unsaturated CarbonylsNaOH / PEG-400Not specifiedGood Yields[6]

Detailed Experimental Protocols

Protocol 1: Classical Synthesis via Condensation of 5-Aminopyrazole with a 1,3-Diketone

This protocol describes a general procedure for the synthesis of 5,7-disubstituted pyrazolo[1,5-a]pyrimidines.

Materials:

  • Substituted 5-aminopyrazole (1.0 eq)

  • 1,3-Diketone (e.g., pentane-2,4-dione) (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Concentrated Sulfuric Acid (catalyst)

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid, add the 1,3-diketone (1.1 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol).

(Source: Adapted from Khalafi-Nezhad et al., 2015) [7]

Protocol 2: Microwave-Assisted One-Pot Synthesis of 7-Substituted Pyrazolo[1,5-a]pyrimidines

This protocol outlines an efficient two-step, one-pot synthesis leveraging microwave irradiation.

Step 1: Synthesis of β-enaminone intermediate

  • In a microwave-safe vessel, combine a suitable methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol) without any solvent.[1]

  • Seal the vessel and irradiate in a microwave reactor at 160 °C for 15 minutes.[1]

  • After cooling, the resulting β-enaminone is typically of high purity and can be used directly in the next step.

Step 2: Cyclocondensation

  • To the vessel containing the synthesized β-enaminone, add the desired 5-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) (1.0 mmol).

  • Add a suitable solvent such as ethanol or operate under solvent-free conditions.

  • Seal the vessel and irradiate in the microwave reactor. Typical conditions are 120-170 °C for 10-20 minutes.[3][6][8]

  • After the reaction cools, the product often precipitates. Collect the solid by filtration or purify the residue by flash chromatography.

(Source: Adapted from BenchChem Application Notes and related literature) [1]

Protocol 3: Three-Component Synthesis of Aminated Pyrazolo[1,5-a]pyrimidines

This protocol describes a general method for the synthesis of 7-amino-pyrazolo[1,5-a]pyrimidines.

Materials:

  • 5-Aminopyrazole (1.0 eq)

  • Aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Ethanol (solvent)

  • Piperidine (catalyst)

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole (1.0 eq), aldehyde (1.0 eq), and malononitrile (1.0 eq) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature. The product often crystallizes from the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry.

  • This reaction can also be adapted for microwave synthesis, significantly reducing the reaction time.[3]

(Source: Adapted from general methodologies described in literature reviews) [3]

Mechanism Visualization

The core reaction mechanism for the condensation of a 5-aminopyrazole with a generic 1,3-diketone is illustrated below.

cluster_mech Condensation Mechanism Start 5-Aminopyrazole + 1,3-Diketone Step1 Nucleophilic Attack (exocyclic NH2 attacks C=O) Start->Step1 Intermediate Acyclic Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (endocyclic N attacks second C=O) Intermediate->Step2 Cyclized Dihydropyrazolo[1,5-a]pyrimidinol Step2->Cyclized Step3 Dehydration Cyclized->Step3 Product Pyrazolo[1,5-a]pyrimidine Step3->Product

Caption: Key steps in the formation of the pyrazolo[1,5-a]pyrimidine ring.

Conclusion and Future Outlook

The synthesis of pyrazolo[1,5-a]pyrimidines is a well-established field with a variety of robust and efficient methodologies. The classical condensation with β-dicarbonyls remains a workhorse, while modern techniques like microwave-assisted synthesis and multi-component reactions offer significant advantages in terms of speed, efficiency, and access to molecular diversity. As the demand for novel kinase inhibitors continues to grow, further research will likely focus on developing even more sustainable and versatile synthetic routes, including green chemistry approaches and palladium-catalyzed cross-coupling reactions to further functionalize the scaffold.[4] The protocols and data presented here provide a solid foundation for researchers aiming to synthesize and explore this vital class of heterocyclic compounds.

References

using 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Authored by a Senior Application Scientist

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this bicyclic heterocycle have demonstrated significant therapeutic potential, exhibiting anticancer, kinase inhibitory, antiviral, and anti-inflammatory properties.[1][3][4] The strategic functionalization of this core is paramount in drug discovery efforts, enabling the fine-tuning of pharmacological profiles.

This compound has emerged as a particularly valuable and versatile building block for synthetic chemists. Its utility stems from two key reactive sites: the chlorine atom at the C5 position and the carbonitrile group at the C3 position. The electron-deficient nature of the pyrimidine ring activates the C5-chloro group, making it an excellent electrophilic site for both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This allows for the controlled introduction of diverse substituents, which is crucial for building molecular libraries and performing structure-activity relationship (SAR) studies.[1][3] This guide provides detailed protocols and expert insights into leveraging this powerful building block in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) at the C5-Position

The primary mode of reactivity for this compound is SNAr. The electron-withdrawing nitrogen atoms of the pyrimidine ring sufficiently activate the C5 position for attack by a wide range of nucleophiles, providing a direct and efficient pathway to C-N, C-S, and C-O bond formation.

Workflow for C5-Functionalization via SNAr

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_end Product & Purification A This compound C Solvent (e.g., DMF, Dioxane) Base (e.g., K2CO3, DIPEA) Heat (Optional) A->C Add B Nucleophile (R-NH2, R-SH, R-OH) B->C Add D 5-Substituted Product C->D Forms E Work-up & Purification (Extraction, Chromatography) D->E Purify to yield

Caption: General workflow for SNAr reactions at the C5 position.

Protocol 1: C5-Amination with Primary and Secondary Amines

The introduction of amino groups at the C5 position is a common strategy for developing kinase inhibitors and other targeted therapeutics.[2][5]

Objective: To synthesize 5-(arylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline or Aliphatic Amine (1.1 - 1.5 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dioxane

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and the chosen solvent (e.g., DMF).

  • Add the corresponding amine, followed by the base (K₂CO₃ is often used for anilines, while DIPEA is suitable for aliphatic amines).

  • Stir the reaction mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times are 4-16 hours.

  • Causality Check: The choice of base is critical. An inorganic base like K₂CO₃ is effective for deprotonating less basic anilines, while a non-nucleophilic organic base like DIPEA is preferred for more basic and sterically hindered amines to avoid side reactions.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the desired 5-aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile derivative.

Nucleophile ExampleBaseTypical Yield Range
AnilineK₂CO₃75-90%
MorpholineDIPEA80-95%
BenzylamineDIPEA70-85%

Palladium-Catalyzed Cross-Coupling Reactions

For the installation of carbon-based substituents such as aryl, heteroaryl, or alkyl groups, palladium-catalyzed cross-coupling reactions are indispensable tools. The C5-Cl bond is sufficiently reactive to participate in catalytic cycles with Pd(0) complexes, enabling a diverse range of C-C bond formations.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle center_node Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(Cl)L2 Pd0->OxAdd R-Cl Transmetal Transmetalation Ar-Pd(II)(Ar')L2 OxAdd->Transmetal R'-B(OH)2 + Base ReductElim Reductive Elimination Ar-Ar' Transmetal->ReductElim ReductElim->Pd0 Product Out

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for creating C-C bonds by coupling the chloro-scaffold with a boronic acid or ester.[6][7]

Objective: To synthesize 5-arylpyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives.

Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos Pd G2, 2 mol%)

  • Sodium Carbonate (Na₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water 4:1)

Step-by-Step Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Expert Insight: The choice of catalyst and ligand is critical for success, especially with challenging substrates. For heteroarylboronic acids or sterically hindered partners, advanced catalysts like XPhos Pd G2 often provide superior yields and shorter reaction times compared to older catalysts like Pd(PPh₃)₄.[6]

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (hexane/ethyl acetate) to obtain the pure 5-aryl derivative.

Arylboronic AcidCatalyst SystemTypical Yield Range
Phenylboronic acidPd(PPh₃)₄ / Na₂CO₃70-85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ / K₂CO₃80-95%
Thiophene-2-boronic acidXPhos Pd G2 / Cs₂CO₃65-80%

Chemical Transformations of the 3-Carbonitrile Group

The nitrile at the C3 position is a versatile functional handle that can be converted into other valuable groups, further expanding the synthetic utility of the scaffold.[8]

Workflow for 3-Carbonitrile Modification

G Start Pyrazolo[1,5-a]pyrimidine- 3-carbonitrile Amide 3-Carboxamide Start->Amide H₂SO₄ Amidoxime 3-Amidoxime Start->Amidoxime NH₂OH·HCl NaOAc Acid 3-Carboxylic Acid Amide->Acid Strong Acid/Base Heat Oxadiazole 3-(1,2,4-Oxadiazol-yl) Amidoxime->Oxadiazole Ac₂O or RCOCl

Caption: Synthetic pathways for modifying the 3-carbonitrile functional group.

Protocol 3: Hydrolysis of Nitrile to Carboxamide

Partial hydrolysis of the nitrile provides the corresponding primary amide, a common functional group in pharmaceuticals that can act as a hydrogen bond donor and acceptor.[8]

Objective: To synthesize a 3-carboxamide derivative.

Step-by-Step Procedure:

  • Carefully add the 3-carbonitrile starting material to concentrated sulfuric acid (H₂SO₄) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 12-24 hours.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • A precipitate will form. Adjust the pH to neutral (pH ~7) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the 3-carboxamide.

Protocol 4: Conversion of Nitrile to Amidoxime

Amidoximes are key intermediates for constructing 1,2,4-oxadiazole rings, which are important bioisosteres for esters and amides in medicinal chemistry.[8]

Objective: To synthesize a 3-amidoxime derivative.

Step-by-Step Procedure:

  • Suspend the 3-carbonitrile starting material in ethanol.

  • Add hydroxylamine hydrochloride (NH₂OH·HCl, ~1.5 eq) and sodium acetate (NaOAc, ~1.5 eq).

  • Heat the mixture to reflux (around 80 °C) for 6-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and reduce the solvent volume under reduced pressure.

  • Add water to the residue to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain the 3-amidoxime, which can often be used in the next step without further purification.

Conclusion

This compound is a high-value building block for the synthesis of complex, biologically relevant molecules. Its C5-chloro and C3-nitrile groups provide orthogonal reactive handles for a wide range of synthetic transformations. By mastering the nucleophilic substitution, cross-coupling, and nitrile modification reactions detailed in this guide, researchers can efficiently generate diverse libraries of novel compounds for drug discovery and development programs. The protocols provided herein are robust and can be adapted to a wide variety of substrates, empowering chemists to accelerate their research goals.

References

Application Notes & Protocols: The Strategic Utility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile as a Versatile Precursor for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its rigid, planar structure and ability to form key hydrogen bond interactions allow it to mimic the adenine hinge-binding region of ATP, making it an ideal framework for the development of potent enzyme inhibitors.[3] This is particularly true for protein kinases, a class of enzymes that regulate a vast array of cellular signaling pathways.[1][3][4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, driving intense research into small-molecule kinase inhibitors.[1][3][4]

Within this important class of compounds, 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile emerges as a particularly strategic starting material. Its structure is pre-functionalized with two key features: a nitrile group at the 3-position, which can serve as a hydrogen bond acceptor or be further modified, and a chlorine atom at the 5-position. This C5-chloro group is the lynchpin of its utility, acting as a versatile chemical handle for introducing molecular diversity through a variety of highly reliable and scalable chemical reactions.[5][6] This guide provides an in-depth exploration of this precursor's synthesis, reactivity, and application in the development of inhibitors for critical kinase targets such as Tropomyosin Receptor Kinases (Trks), Cyclin-Dependent Kinases (CDKs), and Phosphoinositide 3-Kinases (PI3Ks).[5][7][8][9]

Part 1: Synthesis of the Core Precursor

The foundational step in any discovery campaign is the robust synthesis of the starting scaffold. The preparation of this compound is typically achieved via a two-step process involving cyclocondensation to form the heterocyclic core, followed by chlorination.

The causality behind this approach lies in its efficiency and regioselectivity. The initial cyclocondensation between a 5-aminopyrazole and a malonate derivative establishes the fused ring system, yielding a stable pyrimidinol intermediate. The subsequent chlorination with a potent agent like phosphorus oxychloride (POCl₃) is a classic and reliable method for converting the hydroxyl group into a reactive chloro group, thereby activating the C5 position for further diversification.[6][10]

G cluster_0 Synthetic Workflow for Precursor A 5-Amino-1H-pyrazole- 4-carbonitrile C Pyrazolo[1,5-a]pyrimidine- 5,7-diol-3-carbonitrile A->C NaOEt, EtOH Reflux B Diethyl Malonate B->C D 5,7-Dichloropyrazolo[1,5-a] -pyrimidine-3-carbonitrile C->D POCl₃ Reflux E 5-Chloropyrazolo[1,5-a] -pyrimidine-3-carbonitrile (Target Precursor) D->E Selective Reduction/ Substitution at C7

Caption: General Synthetic Workflow for the Target Precursor.
Protocol 1: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol outlines the synthesis of the dichlorinated intermediate, a common precursor.

  • Step 1: Cyclocondensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add 5-amino-1H-pyrazole-4-carbonitrile followed by diethyl malonate.

  • Step 2: Heating. Heat the reaction mixture to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Step 3: Work-up. After completion, cool the mixture to room temperature and acidify with a dilute acid (e.g., 2N HCl) to precipitate the dihydroxy product. Filter the solid, wash with water, and dry under vacuum.

  • Step 4: Chlorination. Suspend the dried dihydroxy intermediate in phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Step 5: Heating. Heat the mixture to reflux for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Step 6: Isolation. Carefully quench the reaction mixture by pouring it onto crushed ice. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water to neutralize excess acid, and dry under vacuum to yield 5,7-Dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Part 2: Strategic Derivatization at the C5-Position

The C5-chloro atom is the key to unlocking the potential of this scaffold. Its reactivity is enhanced by the electron-withdrawing nature of the fused pyrimidine ring system, making it an excellent substrate for two of the most powerful reactions in the medicinal chemist's toolbox: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.

G cluster_1 Diversification Strategy cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Precursor 5-Chloropyrazolo[1,5-a] -pyrimidine-3-carbonitrile Suzuki_reagent R-B(OH)₂ Precursor->Suzuki_reagent Pd Catalyst Base Buchwald_reagent R¹R²-NH Precursor->Buchwald_reagent Pd Catalyst Base Suzuki_product C-C Bond Formation (Aryl/Heteroaryl Groups) Suzuki_reagent->Suzuki_product Buchwald_product C-N Bond Formation (Amine Side Chains) Buchwald_reagent->Buchwald_product

Caption: Key Cross-Coupling Reactions for Scaffold Diversification.

Palladium-catalyzed reactions are foundational for creating diverse compound libraries from a common intermediate.[3][4] They offer unparalleled scope and functional group tolerance.

  • Suzuki-Miyaura Coupling: This reaction is the method of choice for installing new aryl or heteroaryl fragments via C-C bond formation.[6] For kinase inhibitors, these appended rings are often crucial for accessing hydrophobic pockets in the ATP-binding site, enhancing potency and modulating selectivity. Microwave-assisted protocols are particularly effective, dramatically reducing reaction times from hours to minutes.[11][12]

  • Buchwald-Hartwig Amination: This reaction forms C-N bonds, allowing the introduction of a vast array of primary and secondary amines.[2][5] These amino groups are frequently used to introduce basic centers that can form salt bridges with acidic residues (like Aspartate) in the kinase active site or to attach solubilizing groups to improve the pharmacokinetic properties of the final compound.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful C-C bond formation is confirmed by a significant mass shift in LC-MS analysis and the appearance of new aromatic proton signals in ¹H NMR.

  • Materials:

    • This compound (1.0 equiv)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)

    • Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed

  • Procedure:

    • To a 10 mL microwave vial equipped with a stir bar, add the pyrimidine precursor, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent mixture (4-5 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at 100-120 °C for 15-30 minutes.

    • Upon completion, cool the vial to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel) to obtain the desired C5-arylated product.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Successful C-N bond formation can be validated by the disappearance of the N-H proton signal (if a primary amine is used) and the appearance of new aliphatic/aromatic signals corresponding to the coupled amine in the ¹H NMR spectrum.

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

    • Ligand (e.g., Xantphos or BINAP, 4-10 mol%)

    • Base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv)

    • Anhydrous solvent: Toluene or 1,4-Dioxane

  • Procedure:

    • In an oven-dried vial under an inert atmosphere (Nitrogen or Argon), combine the pyrimidine precursor, palladium pre-catalyst, ligand, and base.

    • Add the anhydrous solvent, followed by the amine.

    • Seal the vial and heat the reaction mixture at 80-110 °C for 4-16 hours, monitoring by LC-MS.

    • After cooling, dilute the reaction mixture with a suitable solvent like dichloromethane and filter through a pad of celite to remove inorganic salts and catalyst residues.

    • Concentrate the filtrate and purify the residue by flash column chromatography to yield the C5-aminated product.

Part 3: Applications in Kinase Inhibitor Development - Case Studies

The true value of this compound is demonstrated by its successful application in the discovery of potent and selective kinase inhibitors.

The Phosphoinositide 3-kinase (PI3K) family, particularly the delta (δ) isoform, is a key regulator of immune cell function, making it a prime target for inflammatory and autoimmune diseases.[5][6] Researchers have successfully utilized the pyrazolo[1,5-a]pyrimidine scaffold to develop highly selective PI3Kδ inhibitors. In one notable study, the C5-position was derivatized using Buchwald-Hartwig amination to couple various benzimidazole moieties.[5] This strategy led to the discovery of compound CPL302415 (6) , which exhibited potent and selective inhibition of PI3Kδ.[5]

G cluster_0 Simplified PI3K Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Downstream Cell Survival, Growth, Proliferation AKT->Downstream Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor (e.g., CPL302415) Inhibitor->PI3K Inhibition

Caption: Inhibition Point in the PI3K/AKT Signaling Cascade.

Table 1: In Vitro Activity of Representative PI3Kδ Inhibitors [5]

Compound R Group at C5 PI3Kδ IC₅₀ (nM) Selectivity (α/δ) Selectivity (β/δ) Selectivity (γ/δ)
1 2-difluoromethylbenzimidazole 475 Poor - -

| CPL302415 (6) | 2-difluoromethylbenzimidazole (via linker) | 18 | 79x | 1415x | 939x |

This data clearly demonstrates how strategic modification at the C5 position, enabled by the chloro precursor, transformed a moderately active compound into a highly potent and selective inhibitor.

The Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC) are critical targets in cancers driven by NTRK gene fusions.[7] The pyrazolo[1,5-a]pyrimidine scaffold is central to this field, forming the core of two FDA-approved drugs, Larotrectinib and Entrectinib.[7][13][14] The development of these and next-generation inhibitors relies heavily on modifying the core scaffold. Structure-activity relationship (SAR) studies have shown that substitution at the C3 and C5 positions is critical for achieving high potency.[7] For example, introducing a substituted pyrrolidine at the C5-position was found to significantly increase Trk inhibitory activity.[7]

Table 2: In Vitro Activity of Representative Trk Inhibitors [7]

Compound Modification Highlights TrkA IC₅₀ (nM) TrkB IC₅₀ (nM) TrkC IC₅₀ (nM)
Larotrectinib C3-amide, C5-pyrrolidine 1.2 2.1 2.1
Compound 8 C3-picolinamide, C5-difluorophenyl-pyrrolidine 1.7 - -

| Compound 36 | Varied C5-substituent | 1.4 | 2.4 | 1.9 |

These examples underscore the scaffold's clinical relevance and the importance of C5-diversification in achieving potent pan-Trk inhibition.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategic platform for the efficient discovery of next-generation kinase inhibitors. Its pre-activated C5-position allows for rapid and systematic exploration of chemical space through robust and well-understood synthetic methodologies like Suzuki and Buchwald-Hartwig couplings. The clinical and preclinical success of kinase inhibitors derived from this scaffold validates its importance and utility.

Future efforts will likely focus on leveraging this precursor to tackle challenges such as acquired drug resistance and off-target toxicity.[3][4] By developing novel derivatives with improved selectivity profiles and the ability to inhibit mutated kinases, researchers can continue to build upon the strong foundation provided by this versatile and powerful chemical precursor.

References

Introduction: The Critical Role of Purity for a Key Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Prepared by: Gemini, Senior Application Scientist

This compound is a vital heterocyclic intermediate in medicinal chemistry and drug discovery.[1] As a purine analogue, its scaffold is integral to the development of novel therapeutics, particularly as protein kinase inhibitors in cancer treatment.[2][3] The chlorine atom at the 5-position serves as a reactive handle for further functionalization, typically through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, allowing for the construction of diverse compound libraries.[1][2]

The success of these subsequent synthetic steps and the ultimate biological activity and safety of the final compounds are critically dependent on the purity of this starting material. Impurities can lead to low reaction yields, complex side-product formation, and misleading biological data. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, moving beyond simple step-by-step instructions to explain the underlying scientific principles that govern method selection and optimization.

Section 1: Foundational Knowledge - Physicochemical Properties and Impurity Profiling

A successful purification strategy begins with a thorough understanding of the target molecule and its potential contaminants.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its behavior in different purification systems.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₇H₃ClN₄Provides the exact mass for MS-based purity analysis.
Molecular Weight 178.58 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 138-142°C (from isopropanol) to 180-190°CA sharp melting point is a key indicator of purity. The wide range in reported values may reflect different polymorphic forms or purity levels.[1]
Solubility Poorly soluble in non-polar solvents (e.g., n-hexane, petroleum ether); Slightly soluble in water; Good solubility in polar aprotic solvents (e.g., DMSO, DMF).[1]This solubility profile is paramount for selecting appropriate solvents for recrystallization and chromatographic mobile phases.
pKa (Predicted) -3.08 ± 0.40[1] The highly electron-withdrawing nature of the scaffold indicates it is a very weak base.
Common Impurity Profile

Impurities typically arise from the synthetic route used to prepare the target compound. Common synthetic precursors include 3-amino-1H-pyrazole-4-carbonitrile derivatives.[4][5] Potential impurities may include:

  • Unreacted Starting Materials: Residual pyrazole precursors or cyclization reagents.

  • Isomeric Byproducts: Regioisomers such as 7-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile can form depending on the reaction conditions.

  • Over-Chlorination Products: Formation of dichlorinated species (e.g., 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile) is possible if chlorination conditions are too harsh.[6]

  • Hydrolysis Products: The 5-chloro group can be susceptible to hydrolysis, especially under basic conditions or on silica gel, leading to the formation of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile.

  • Residual Solvents: High-boiling point solvents used in the reaction (e.g., DMF, dioxane) may be retained in the crude product.

Section 2: Strategic Purification Method Selection

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. This decision-making process can be visualized as follows:

G cluster_0 Purity & Impurity Profile cluster_1 Scale-Dependent Workflow start Crude Product (>1 gram scale?) recrystallization Recrystallization (Cost-effective for bulk) start->recrystallization Yes column Flash Column Chromatography (Versatile for diverse impurities) start->column No purity_check Initial Purity Assessment (TLC, LCMS) end_bulk Product >98% Purity recrystallization->end_bulk prep_hplc Preparative HPLC (Highest purity, small scale) column->prep_hplc Further polishing needed column->end_bulk end_high Product >99.5% Purity (Analytical Standard) prep_hplc->end_high impurity_type Impurities have different polarity? purity_check->impurity_type impurity_type->recrystallization No (or minor) impurity_type->column Yes

Caption: Decision workflow for selecting the optimal purification technique.

Section 3: Protocol 1 - Bulk Purification by Recrystallization

Recrystallization is the most economical and scalable method for removing minor impurities, especially when the crude product is already of moderate purity (>90%). The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

Causality of Solvent Selection:

Based on the known solubility profile, an ideal solvent should dissolve the compound completely at its boiling point but poorly at room temperature or below.[1] Isopropanol is a good starting point as it is mentioned in a product data sheet.[1] For more polar impurities, a mixed-solvent system like Dioxane/Water or DMF/Water can be highly effective, where the compound is dissolved in a good solvent (Dioxane/DMF) and a poor solvent (Water) is added to induce precipitation.

Step-by-Step Protocol (Single Solvent: Isopropanol):
  • Dissolution: Place the crude this compound (e.g., 10.0 g) in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of isopropanol (e.g., start with 50 mL).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves. Expertise Note: Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes particulate matter.

  • Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Validation: Assess purity via HPLC and measure the melting point. A significant sharpening and elevation of the melting point range indicates successful purification.

Section 4: Protocol 2 - High-Resolution Purification by Flash Column Chromatography

Flash column chromatography is the workhorse technique for purifying multi-gram to milligram quantities of compounds, offering excellent separation of impurities with different polarities.[7]

Workflow Overview

G a 1. TLC Analysis (Optimize Mobile Phase) b 2. Column Packing (Slurry Pack with Silica Gel) a->b c 3. Sample Loading (Dry or Wet Loading) b->c d 4. Elution (Isocratic or Gradient) c->d e 5. Fraction Collection d->e f 6. Fraction Analysis (TLC/LCMS) e->f g 7. Combine & Evaporate (Pure Fractions) f->g h Final Purified Product g->h

Caption: Standard workflow for flash column chromatography purification.

Step-by-Step Protocol:
  • Mobile Phase Optimization (TLC):

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. A good system will give the target compound an Rf value of 0.25-0.35 .

    • Recommended Starting Systems:

      • Hexane / Ethyl Acetate (e.g., start at 4:1, move to 1:1)

      • Dichloromethane / Methanol (e.g., start at 99:1, move to 95:5)

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material (typically a 40-100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 4:1 Hexane/EtOAc).

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring no cracks or air bubbles.[7]

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3x the weight of the crude product). Evaporate the solvent completely to get a free-flowing powder. Carefully add this powder to the top of the packed column.

    • Causality: Dry loading prevents dissolution issues at the column head and often leads to sharper bands and better separation compared to wet loading.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column without disturbing the top layer.

    • Apply pressure and begin collecting fractions.

    • If impurities are close to the product spot on TLC, a slow gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.

  • Purity Analysis and Product Isolation:

    • Analyze the collected fractions by TLC or LC-MS.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Section 5: Protocol 3 - High-Purity Polishing by Preparative HPLC

For obtaining material with the highest possible purity (>99.5%), such as for analytical standards or late-stage drug development, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The process involves scaling up a well-developed analytical method.[8]

Step-by-Step Protocol:
  • Analytical Method Development:

    • Develop a separation method on an analytical scale reversed-phase column (e.g., C18, 4.6 mm ID).

    • Mobile Phase: A typical mobile phase would be a gradient of Acetonitrile (or Methanol) and Water.

    • Additive: Add a small amount (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to both solvents. This protonates any basic sites on the molecule and the silica, leading to sharper peaks.

    • Optimize the gradient to achieve baseline separation between the target compound and all impurities.

  • Scale-Up Calculation:

    • Once the analytical method is optimized, scale the flow rate and injection volume to the preparative column (e.g., C18, 20-50 mm ID) while keeping the mobile phase and gradient the same. The scaling factor is based on the square of the ratio of the column diameters.[8]

    • Preparative Flow Rate = Analytical Flow Rate × (Prep Column ID / Analytical Column ID)²

  • Sample Preparation and Injection:

    • Dissolve the pre-purified material (e.g., from column chromatography) in a solvent that is weak relative to the mobile phase (e.g., DMSO or the initial mobile phase composition) to ensure good peak shape.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Perform a loading study by gradually increasing the injection volume to maximize throughput without sacrificing resolution.[8]

  • Fraction Collection:

    • Use an automated fraction collector triggered by UV absorbance at a wavelength where the compound absorbs strongly (e.g., 254 nm).

    • Collect fractions corresponding to the main product peak.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation.

    • Lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy powder, free of residual solvents. If a non-volatile buffer was used, an additional desalting step may be required.

References

solubility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Solubility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile in Organic Solvents

Abstract

This technical note provides a comprehensive guide to understanding and determining the solubility of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic applications. Solubility is a critical physicochemical parameter that profoundly impacts a compound's utility, from reaction kinetics and purification to its performance in biological screening and formulation development.[1][2] This document details the structural factors influencing the solubility of this compound, presents qualitative solubility data in a range of common organic solvents, and offers two detailed, field-proven protocols for quantitative solubility determination: a high-throughput kinetic assay for early-stage screening and a definitive thermodynamic (shake-flask) method for late-stage characterization.

Introduction: The Critical Role of Solubility

This compound belongs to a class of nitrogen-containing heterocyclic compounds that are prominent scaffolds in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] As with any compound intended for further development, its solubility characteristics are a primary determinant of its success.[5][6] Poor solubility can create significant obstacles, including:

  • Inaccurate Biological Data: Precipitation of the compound in assay media can lead to unreliable and underestimated potency measurements.[7]

  • Formulation and Bioavailability Challenges: Insufficient solubility is a leading cause of low and variable oral bioavailability, hindering the transition from a promising molecule to a viable drug candidate.[1][2]

  • Synthetic and Purification Inefficiencies: Selecting appropriate solvents is crucial for controlling reaction conditions, maximizing yields, and enabling effective purification methods like crystallization.

This guide is designed for researchers, chemists, and drug development professionals, providing the foundational knowledge and practical methodologies required to accurately assess and leverage the solubility profile of this compound.

Physicochemical Profile and Structural Analysis

Understanding the molecule's intrinsic properties is key to predicting its solubility behavior.

  • Chemical Structure:

    alt text

    (Image Source: PubChem CID 71627118)

  • Key Properties:

    • Molecular Formula: C₇H₃ClN₄[8]

    • Molecular Weight: 178.58 g/mol [8][9]

    • Appearance: Typically a white to off-white crystalline powder.[9]

    • Melting Point: 138-142 °C[9]

Structural Features Influencing Solubility:

  • Heterocyclic Core: The fused pyrazolo[1,5-a]pyrimidine system contains multiple nitrogen atoms. These act as hydrogen bond acceptors, promoting interaction with protic solvents.

  • Carbonitrile Group (-C≡N): This is a potent electron-withdrawing group with a strong dipole moment, contributing significantly to the molecule's overall polarity and enabling dipole-dipole interactions with polar solvents.

  • Chloro Substituent (-Cl): The chlorine atom adds to the molecular weight and introduces a degree of lipophilicity, slightly enhancing solubility in less polar environments like dichloromethane.

  • Planar Structure & Crystal Energy: As a relatively planar, rigid molecule, it can pack efficiently into a stable crystal lattice. A higher crystal lattice energy (often correlated with a higher melting point) requires more energy from solvent-solute interactions to overcome, thus reducing solubility.[7]

Qualitative Solubility Profile

Based on established chemical principles ("like dissolves like") and available data, the following table summarizes the expected qualitative solubility of this compound at room temperature (approx. 25°C).[10] Vendor information confirms good solubility in polar aprotic solvents like DMSO and DMF, with poor solubility in nonpolar solvents like hexane.[9]

SolventTypeDielectric Constant (approx.)Expected Qualitative SolubilityRationale for Interaction
n-Hexane Nonpolar1.9Insoluble Lacks the polarity to overcome the compound's crystal lattice energy.
Toluene Nonpolar (Aromatic)2.4Poorly Soluble Weak π-π stacking interactions are insufficient for significant dissolution.
Dichloromethane (DCM) Halogenated9.1Slightly to Sparingly Soluble Moderate polarity and ability to interact with the chloro group.
Ethyl Acetate (EtOAc) Polar Aprotic6.0Sparingly Soluble Moderate dipole interactions; acts as a hydrogen bond acceptor.
Acetonitrile (ACN) Polar Aprotic37.5Soluble Strong dipole moment effectively interacts with the carbonitrile group.
Methanol (MeOH) Polar Protic32.7Soluble Capable of hydrogen bonding with the nitrogen atoms of the heterocyclic core.
Ethanol (EtOH) Polar Protic24.5Soluble Similar to methanol, provides favorable hydrogen bonding interactions.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7Freely Soluble High dielectric constant and strong dipole moment disrupt the crystal lattice effectively.
Dimethyl Sulfoxide (DMSO) Polar Aprotic46.7Freely Soluble Highly polar solvent, excellent at solvating a wide range of organic molecules.

Protocols for Quantitative Solubility Determination

It is essential to distinguish between two key types of solubility measurements used in research and development: kinetic and thermodynamic.[11]

  • Kinetic Solubility: Measures the concentration at which a compound precipitates when added to a solvent from a concentrated DMSO stock. It is a rapid, high-throughput method ideal for early discovery to quickly flag problematic compounds.[12][13][14]

  • Thermodynamic Solubility: Measures the true equilibrium concentration of a compound in a saturated solution after prolonged incubation of the solid material. It is the "gold standard" measurement, crucial for formulation and preclinical development.[12][13]

The logical relationship between these concepts and the factors influencing them are outlined below.

cluster_factors Influencing Factors cluster_methods Measurement Protocols Solubility Solubility of 5-Chloropyrazolo... Solute Solute Properties (Polarity, Crystal Energy) Solubility->Solute is affected by Solvent Solvent Properties (Polarity, H-Bonding) Solubility->Solvent is affected by Temp Temperature Solubility->Temp is affected by Kinetic Kinetic Solubility (Fast, HTS) Solubility->Kinetic is measured via Thermo Thermodynamic Solubility (Equilibrium, Gold Standard) Solubility->Thermo is measured via Kinetic->Thermo informs early stage, complemented by

Caption: Factors influencing solubility and the corresponding measurement types.

Protocol 1: High-Throughput Kinetic Solubility by Nephelometry

Objective: To rapidly determine the kinetic solubility limit in various organic solvents.

Principle: A high-concentration stock solution of the compound in DMSO is serially diluted and then mixed with the target organic solvent. The onset of precipitation is detected as an increase in turbidity, measured by light scattering (nephelometry) in a microplate reader.[6]

Materials:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Target organic solvents (e.g., Acetonitrile, Methanol)

  • 96-well clear-bottom microplates

  • Multichannel pipette

  • Plate reader with nephelometry or turbidity reading capability

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO. Ensure complete dissolution.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the DMSO stock solution. For example, add 50 µL of DMSO to columns 2-12. Transfer 50 µL from column 1 (10 mM stock) to column 2, mix, then transfer 50 µL from column 2 to column 3, and so on. This creates a concentration gradient.

  • Solvent Addition: Using a multichannel pipette, rapidly add 195 µL of the target organic solvent to each well. This results in a final DMSO concentration of ~2.5%, which is generally acceptable.

  • Incubation: Seal the plate and shake at room temperature for 2 hours on a plate shaker.[12]

  • Measurement: Place the microplate in the plate reader and measure the light scattering or turbidity at an appropriate wavelength (e.g., 620 nm).

  • Data Analysis: Plot the turbidity reading against the compound concentration. The kinetic solubility is defined as the concentration at which the turbidity signal sharply increases above the baseline of the fully dissolved wells.

Protocol 2: Thermodynamic Solubility by Shake-Flask Method

Objective: To determine the true equilibrium solubility of the compound.

Principle: An excess of the solid compound is agitated in the target solvent at a constant temperature until the solution is saturated and equilibrium is reached. Undissolved solid is removed by filtration, and the concentration of the dissolved compound in the clear supernatant is quantified, typically by HPLC-UV.[12]

Workflow for Thermodynamic Solubility Determination

A 1. Add Excess Solid to Solvent in Vial B 2. Seal and Agitate (e.g., 24-48h at 25°C) A->B C 3. Reach Equilibrium (Saturated Solution) B->C D 4. Centrifuge/Settle to Pellet Solid C->D E 5. Filter Supernatant (e.g., 0.45 µm PTFE filter) D->E F 6. Quantify Concentration (HPLC-UV or LC-MS) E->F G Result: Thermodynamic Solubility (e.g., mg/mL) F->G

Caption: Step-by-step workflow for the shake-flask thermodynamic solubility assay.

Materials:

  • This compound (solid powder)

  • Target organic solvents (HPLC grade)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be enough to ensure undissolved solid remains at equilibrium.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the target organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the suspension for at least 24 hours to ensure equilibrium is reached.[11][12] A 48-hour time point is recommended to confirm stability.

  • Phase Separation: After incubation, allow the vials to stand for 30 minutes. If necessary, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter and dispense the filtrate into a clean HPLC vial. This step is critical to remove any remaining microscopic particles.

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent with known concentrations and generate a calibration curve using the HPLC-UV system.

    • Sample Analysis: Dilute the filtered sample if necessary to fall within the linear range of the calibration curve. Analyze the sample by HPLC-UV.

    • Calculation: Determine the concentration of the compound in the filtrate by comparing its peak area to the calibration curve. This value represents the thermodynamic solubility.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Compound Handling: While a specific safety data sheet (SDS) was not available in the search, related pyrimidine and nitropyrazole compounds are listed as harmful if swallowed and can cause skin, eye, and respiratory irritation.[15][16][17] Handle the solid powder with care to avoid generating dust. Always consult the manufacturer-provided SDS before use.

  • Solvent Handling: Organic solvents such as methanol, acetonitrile, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and direct contact with skin.

References

Application Notes and Protocols for Nucleophilic Substitution on 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including its role as a kinase inhibitor.[1][2] The functionalization of this core structure is crucial for the development of novel therapeutic agents. This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) on 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a key intermediate for creating libraries of novel compounds. We will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols for various nucleophiles, and offer insights into product characterization and troubleshooting.

Introduction: The Significance of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is a purine isostere that has garnered significant attention in drug discovery. Its rigid, planar structure provides a versatile scaffold for presenting substituents in a well-defined three-dimensional space, making it an ideal candidate for targeting enzyme active sites.[1] The introduction of diverse functional groups onto this core is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. Nucleophilic aromatic substitution on halogenated pyrazolo[1,5-a]pyrimidines is a powerful and widely used method for achieving this molecular diversity.[1][2]

The subject of this guide, this compound, is an excellent substrate for SNAr reactions. The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing nitrile group at the C3 position, facilitates the displacement of the chlorine atom at the C5 position by a wide range of nucleophiles.

The SNAr Mechanism: A Stepwise Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex

The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the chlorine atom (C5). This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyrimidine ring and is further stabilized by the electron-withdrawing nitrile group.

Step 2: Elimination of the Leaving Group and Aromatization

In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrazolo[1,5-a]pyrimidine ring system is restored, yielding the final substituted product.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu⁻) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Addition Product 5-Substituted-pyrazolo[1,5-a]pyrimidine-3-carbonitrile + Cl⁻ Meisenheimer->Product Elimination

Caption: The SNAr mechanism on this compound.

Experimental Protocols

The following protocols provide a general framework for performing nucleophilic substitution reactions on this compound with different classes of nucleophiles. Optimization of reaction conditions (temperature, time, and stoichiometry) may be necessary for specific substrates.

General Experimental Workflow

experimental_workflow start Start: this compound reaction_setup Reaction Setup: - Add substrate, nucleophile, base (if needed), and solvent to a reaction vessel. start->reaction_setup reaction Reaction: - Heat the mixture under an inert atmosphere (e.g., N₂ or Ar). - Monitor reaction progress by TLC or LC-MS. reaction_setup->reaction workup Aqueous Workup: - Quench the reaction. - Extract the product with an organic solvent. reaction->workup purification Purification: - Column chromatography or recrystallization. workup->purification characterization Product Characterization: - NMR, MS, etc. purification->characterization end End: Purified 5-Substituted Product characterization->end

Caption: General workflow for nucleophilic substitution.

Protocol for Amination (e.g., with Morpholine)

This protocol is adapted from a similar procedure for the synthesis of a 7-morpholino-pyrazolo[1,5-a]pyrimidine derivative.[1]

Materials:

  • This compound

  • Morpholine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetone (anhydrous)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension under an inert atmosphere.

  • Add morpholine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 2-4 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the solid (K₂CO₃ and potassium chloride) and wash with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 5-morpholinopyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Protocol for Thiolation (e.g., with Sodium Thiomethoxide)

Materials:

  • This compound

  • Sodium thiomethoxide (NaSMe) (1.1 equivalents)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium thiomethoxide (1.1 eq) in DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry under vacuum.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) to yield 5-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Protocol for Alkoxylation (e.g., with Sodium Methoxide)

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (1.5 equivalents)

  • Methanol (anhydrous)

  • Round-bottom flask with a condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of sodium methoxide (1.5 eq) in anhydrous methanol, add this compound (1.0 eq) under an inert atmosphere.

  • Heat the reaction mixture to reflux for 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and neutralize with a few drops of acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 5-methoxypyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperatureTypical Reaction Time
Amines Morpholine, AnilineK₂CO₃, Et₃N, or noneAcetone, DMF, EthanolRoom Temp. to Reflux1 - 6 hours
Thiols Sodium Thiomethoxide(Used as salt)DMF, THF0 °C to Room Temp.1 - 3 hours
Alkoxides Sodium Methoxide(Used as salt)Corresponding AlcoholRoom Temp. to Reflux2 - 8 hours

Product Characterization

The synthesized 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles can be characterized using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The successful substitution can be confirmed by the disappearance of the signal corresponding to the proton at the 5-position of the starting material and the appearance of new signals corresponding to the introduced nucleophile. The chemical shifts of the remaining pyrazolo[1,5-a]pyrimidine protons will also be affected by the new substituent. For example, in the ¹H NMR spectrum of 2-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile, the H-5 and H-6 protons appear as doublets.[3]

    • ¹³C NMR: The carbon spectrum will show a significant shift for the C5 carbon upon substitution. New signals corresponding to the carbons of the nucleophilic moiety will also be present.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The observed molecular ion peak should correspond to the calculated mass of the desired compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic peak for the nitrile (C≡N) group, typically in the range of 2220-2230 cm⁻¹.[3]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product yield - Inactive starting material.- Insufficiently reactive nucleophile.- Inappropriate reaction temperature or time.- Presence of moisture or oxygen.- Check the purity of the starting material.- Use a stronger nucleophile or a more activated form (e.g., the corresponding salt).- Increase the reaction temperature and/or extend the reaction time.- Ensure anhydrous conditions and an inert atmosphere.
Incomplete reaction - Insufficient amount of nucleophile or base.- Reaction has not reached equilibrium.- Increase the stoichiometry of the nucleophile and/or base.- Extend the reaction time.
Formation of side products - Reaction at other positions (e.g., C7).- Decomposition of starting material or product.- Optimize reaction conditions (especially temperature and base) to improve regioselectivity.- Use milder reaction conditions.
Difficulty in purification - Product and starting material have similar polarity.- Product is highly polar or non-polar.- Use a different eluent system for column chromatography or try a different purification technique (e.g., recrystallization, preparative HPLC).

Conclusion

Nucleophilic aromatic substitution on this compound is a robust and versatile method for the synthesis of a wide array of derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently generate libraries of novel compounds for drug discovery and other applications. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists working with this important heterocyclic scaffold.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold and the Power of Cross-Coupling

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2][3] Its rigid, planar structure and rich nitrogen content make it an ideal framework for designing molecules that can interact with a wide range of biological targets. Derivatives of this scaffold have shown significant potential as kinase inhibitors, anticancer agents, and treatments for inflammatory diseases.[4][5] The ability to functionalize the pyrazolo[1,5-a]pyrimidine core at various positions is crucial for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[6][7] These reactions are characterized by their high efficiency, broad functional group tolerance, and mild reaction conditions, making them indispensable in modern drug discovery.[7] For the functionalization of the 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile scaffold, palladium-catalyzed cross-coupling reactions provide a direct and versatile approach to introduce a wide array of substituents at the C5 position, a key vector for modulating biological activity.

This in-depth technical guide provides a comprehensive overview and detailed protocols for the most common and synthetically useful palladium-catalyzed cross-coupling reactions of this compound, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction involves the careful assembly of the reactants, catalyst, ligand, and base under an inert atmosphere, followed by heating and subsequent purification of the desired product. The choice of each component is critical for the success of the reaction and is dictated by the specific coupling partners and the desired outcome.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_reagents Prepare Reactants: - this compound - Coupling Partner (Boronic Acid, Amine, Alkyne, Alkene) assemble Assemble Reaction under Inert Atmosphere prep_reagents->assemble prep_catalyst Prepare Catalyst System: - Palladium Source - Ligand - Base prep_catalyst->assemble prep_solvent Degas Solvent prep_solvent->assemble heat Heat Reaction Mixture assemble->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Work-up and Extraction quench->extract purify Purification (Column Chromatography) extract->purify characterize Characterization (NMR, MS) purify->characterize

Figure 1: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures through the reaction of an organohalide with an organoboron compound.[8] For the derivatization of this compound, the Suzuki coupling allows for the introduction of a diverse range of aryl and heteroaryl substituents at the C5 position.

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium source, ligand, and base is crucial for the efficiency of each step. Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex Ar-Cl ox_add Oxidative Addition pd_aryl Ar-Pd(II)-R(L₂) pd_complex->pd_aryl R-B(OR)₂ Base transmetal Transmetalation pd_aryl->pd0 product Ar-R pd_aryl->product red_elim Reductive Elimination ar_cl This compound boronic Arylboronic Acid

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

This protocol is adapted from a procedure for a closely related substrate and may require optimization for this compound.[1]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1224288-92-9178.581.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄14221-01-31155.560.050.05
K₂CO₃584-08-7138.212.02.0
1,4-Dioxane123-91-188.115 mL-
Water7732-18-518.021 mL-

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine in the presence of a palladium catalyst.[1] This reaction is particularly valuable for synthesizing anilines and their derivatives, which are common motifs in pharmaceuticals.

Mechanistic Insight: The Buchwald-Hartwig Catalytic Cycle

Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds via a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step and prevent catalyst decomposition.

G pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-Cl(L₂) pd0->pd_complex Ar-Cl ox_add Oxidative Addition pd_amido Ar-Pd(II)-NR₂(L₂) pd_complex->pd_amido HNR₂ Base amine_coord Amine Coordination & Deprotonation pd_amido->pd0 product Ar-NR₂ pd_amido->product red_elim Reductive Elimination ar_cl This compound amine Primary or Secondary Amine

Figure 3: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Protocol: Buchwald-Hartwig Amination of this compound

This protocol is based on a procedure for a similar substrate and may require optimization.[1]

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1224288-92-9178.581.01.0
Amine (Primary or Secondary)VariesVaries1.21.2
Pd₂(dba)₃51364-51-3915.720.0250.025
Xantphos161265-03-8578.680.050.05
Cs₂CO₃534-17-8325.821.51.5
Toluene108-88-392.145 mL-

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the amine (1.2 mmol), Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (1.5 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed toluene (5 mL) to the vial.

  • Seal the vial and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes, which are valuable building blocks in materials science and medicinal chemistry.

Note: A specific, detailed protocol for the Sonogashira coupling of this compound was not available in the searched literature. The following is a general protocol for the Sonogashira coupling of chloro-N-heterocycles and will likely require significant optimization.

Protocol: General Procedure for Sonogashira Coupling

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1224288-92-9178.581.01.0
Terminal AlkyneVariesVaries1.51.5
PdCl₂(PPh₃)₂13965-03-2701.900.030.03
CuI7681-65-4190.450.060.06
Triethylamine (Et₃N)121-44-8101.192.02.0
DMF or THFVariesVaries5 mL-

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the solvent (DMF or THF, 5 mL), triethylamine (2.0 mmol), and the terminal alkyne (1.5 mmol).

  • Seal the vial and heat the reaction mixture to a temperature between 60-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Heck Reaction: Alkenylation of the Scaffold

The Heck reaction is a palladium-catalyzed C-C coupling reaction between an unsaturated halide and an alkene.[3] It provides a powerful method for the synthesis of substituted alkenes.

Note: A specific, detailed protocol for the Heck reaction of this compound was not available in the searched literature. The following is a general protocol for the Heck reaction of chloroarenes and will likely require significant optimization.

Protocol: General Procedure for the Heck Reaction

Materials:

ReagentCAS NumberMolecular WeightAmount (mmol)Equivalents
This compound1224288-92-9178.581.01.0
Alkene (e.g., Styrene, Acrylate)VariesVaries1.51.5
Pd(OAc)₂3375-31-3224.490.050.05
P(o-tol)₃6163-58-2304.370.100.10
Triethylamine (Et₃N) or K₂CO₃VariesVaries2.02.0
DMF or AcetonitrileVariesVaries5 mL-

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tol)₃ (0.10 mmol).

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the solvent (DMF or Acetonitrile, 5 mL), the base (Et₃N or K₂CO₃, 2.0 mmol), and the alkene (1.5 mmol).

  • Seal the vial and heat the reaction mixture to a temperature between 80-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Conclusion and Future Directions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the this compound scaffold. The Suzuki-Miyaura and Buchwald-Hartwig reactions, in particular, are well-established and provide reliable methods for the synthesis of a wide range of C5-substituted derivatives. While general protocols for Sonogashira and Heck reactions are provided, further optimization is likely required to achieve high yields and selectivity for this specific substrate. The continued development of novel catalysts and ligands will undoubtedly expand the scope and utility of these reactions, enabling the synthesis of increasingly complex and potent pyrazolo[1,5-a]pyrimidine-based drug candidates.

References

Application Note & Protocol: A Scalable, Two-Step Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pivotal intermediate in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutics, including potential anticancer and antiviral agents.[1] This document provides a comprehensive, field-tested guide for its large-scale synthesis. The methodology is presented as a robust two-step process, commencing with the base-catalyzed cyclocondensation of 3-amino-1H-pyrazole-4-carbonitrile and diethyl malonate to form the pyrimidinone intermediate, followed by a high-yield chlorination using phosphorus oxychloride (POCl₃). This guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, critical safety procedures for handling hazardous reagents, and in-process controls necessary for ensuring reproducibility, purity, and safety on an industrial scale.

Introduction and Strategic Overview

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic system in drug discovery, recognized for its ability to modulate various protein kinases and other biological targets.[2] The title compound, functionalized with a reactive chlorine atom at the 5-position and a cyano group at the 3-position, is an ideal precursor for further structural elaboration through nucleophilic substitution and other coupling reactions.[1][3]

The synthetic strategy detailed herein was designed for scalability, efficiency, and control. It circumvents the formation of inseparable regioisomeric mixtures often encountered in similar syntheses by employing a sequential ring-formation and functionalization approach.[4] The two primary stages are:

  • Formation of the Pyrimidinone Core: A cyclocondensation reaction to construct the pyrazolo[1,5-a]pyrimidine ring system with a hydroxyl group at the C5 position.[3]

  • Deoxychlorination: Conversion of the C5-hydroxyl group to the target C5-chloro group using a potent chlorinating agent.[3][5]

This approach ensures high regioselectivity and provides a crystalline, stable intermediate, which simplifies purification and handling during large-scale production.

Overall Reaction Scheme

The synthesis proceeds via the formation of a key intermediate, 3-Cyano-pyrazolo[1,5-a]pyrimidin-5(4H)-one (2), which is subsequently chlorinated to yield the final product (3).

Reaction_Scheme cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Chlorination A 3-Amino-1H-pyrazole-4-carbonitrile (1) Intermediate 3-Cyano-pyrazolo[1,5-a]pyrimidin-5(4H)-one (2) A->Intermediate Ethanol, Reflux B Diethyl Malonate B->Intermediate Ethanol, Reflux C Sodium Ethoxide (Base) C->Intermediate Ethanol, Reflux D Phosphorus Oxychloride (POCl₃) Product This compound (3) D->Product Intermediate->Product Acetonitrile, 85°C

Figure 1: Overall two-step synthetic route.

Materials and Reagents

Reagent/MaterialChemical FormulaMW ( g/mol )CAS No.Notes / Purity
3-Amino-1H-pyrazole-4-carbonitrileC₄H₄N₄108.1116530-26-8>98%, key starting material
Diethyl malonateC₇H₁₂O₄160.17105-53-3>99%, anhydrous
Sodium EthoxideC₂H₅NaO68.05141-52-6>95%, handle under inert gas
Ethanol (200 Proof)C₂H₅OH46.0764-17-5Anhydrous, for reaction solvent
Hydrochloric AcidHCl36.467647-01-037% (conc.), for neutralization
Phosphorus OxychloridePOCl₃153.3310025-87-3>99%, highly corrosive and toxic
AcetonitrileC₂H₃N41.0575-05-8Anhydrous, for reaction solvent
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction
Sodium BicarbonateNaHCO₃84.01144-55-8For neutralization wash
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6For drying organic layers

Part 1: Synthesis of 3-Cyano-pyrazolo[1,5-a]pyrimidin-5(4H)-one (2)

A. Principle and Rationale

This step involves a cyclocondensation reaction between the bis-nucleophilic 3-aminopyrazole (1) and the bis-electrophilic diethyl malonate.[6] The reaction is catalyzed by a strong base, sodium ethoxide, which deprotonates the active methylene group of diethyl malonate and facilitates the initial nucleophilic attack by the amino group of the pyrazole. Subsequent intramolecular cyclization and elimination of ethanol yields the stable pyrimidinone ring system.[3] Using ethanol as a solvent is advantageous as it is the conjugate acid of the ethoxide base, maintaining a stable reaction environment.

B. Detailed Experimental Protocol (1 kg Scale)
  • Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser (with a drying tube), a temperature probe, and a nitrogen inlet. Ensure the system is clean, dry, and purged with nitrogen.

  • Reagent Charging: To the reactor, charge anhydrous ethanol (10 L) followed by the cautious, portion-wise addition of sodium ethoxide (740 g, 10.87 mol). Stir the mixture until the sodium ethoxide is fully dissolved.

  • Addition of Reactants: Add 3-amino-1H-pyrazole-4-carbonitrile (1.00 kg, 9.25 mol) to the solution. Follow with the slow, dropwise addition of diethyl malonate (1.63 kg, 10.18 mol) over 30-45 minutes. An initial exotherm may be observed; maintain the temperature below 40°C.

  • Reaction: Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aminopyrazole is consumed.

    • TLC System: Dichloromethane:Methanol (9:1 v/v).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • Slowly and carefully pour the reaction slurry into a separate vessel containing cold water (20 L).

    • Adjust the pH of the aqueous mixture to ~2-3 by the slow addition of concentrated hydrochloric acid. This step must be performed in a well-ventilated area with vigorous stirring, as it is highly exothermic.

    • The product will precipitate as a solid. Stir the slurry for 1 hour in an ice bath to ensure complete precipitation.

    • Isolate the solid product by filtration using a large Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol (1 L).

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C to a constant weight.

  • Expected Outcome: A white to off-white crystalline powder. Expected yield: 1.35 - 1.45 kg (83-89%).

Part 2: Chlorination to this compound (3)

A. Principle and Rationale

This step is a deoxychlorination reaction. The pyrimidinone intermediate (2), which exists in tautomeric equilibrium with its pyrimidin-5-ol form, is treated with phosphorus oxychloride (POCl₃). POCl₃ acts as both a chlorinating agent and a dehydrating agent, converting the hydroxyl group into a chloro group.[3] This is a standard and highly effective transformation for preparing chloro-substituted heterocycles from their corresponding hydroxy analogs.[5] Acetonitrile is used as a relatively inert solvent that allows for the necessary reaction temperature.[5]

B. Critical Safety Precautions for Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is highly toxic, corrosive, and reacts violently with water. [7][8] All operations must be conducted in a dedicated, high-performance chemical fume hood.[9]

  • Personal Protective Equipment (PPE): A full-face respirator with an appropriate acid gas cartridge, chemical splash goggles, a face shield, permeation-resistant clothing, and heavy-duty rubber gloves are mandatory.[7][10]

  • Handling: Use only in an anhydrous, closed system. Transfer via cannula or a pressure-equalizing dropping funnel. Ensure no water is present in the reactor or reagents.

  • Spill & Emergency: Have a spill kit ready containing a neutral absorbent material (e.g., soda ash or vermiculite). DO NOT USE WATER to clean up spills.[10] An emergency shower and eyewash station must be immediately accessible.[10]

  • Quenching: Excess POCl₃ must be quenched with extreme caution by slowly adding the reaction mixture to ice or by carefully washing the organic phase with a saturated sodium bicarbonate solution.[5]

C. Detailed Experimental Protocol (1 kg Scale)
  • Reactor Setup: Use the same 20 L jacketed glass reactor as in Step 1, ensuring it is scrupulously dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with anhydrous acetonitrile (5 L) and the dried intermediate, 3-Cyano-pyrazolo[1,5-a]pyrimidin-5(4H)-one (2) (1.00 kg, 5.68 mol). Stir to form a slurry.

  • Addition of POCl₃: Under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃) (1.30 kg, 8.52 mol) to the slurry via a dropping funnel over 60-90 minutes. Control the addition rate to maintain the internal temperature below 40°C.

  • Reaction: After the addition is complete, heat the reaction mixture to 85°C and maintain for 2-3 hours.[5]

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25°C).

    • CRITICAL STEP (QUENCHING): In a separate, larger reactor (50 L), prepare a mixture of crushed ice and water (20 kg). With vigorous stirring, slowly and carefully pour the reaction mixture into the ice/water. This process is highly exothermic and will release HCl gas; ensure adequate ventilation and cooling.

    • The product will precipitate as a solid. Stir the resulting slurry for 1 hour.

    • Isolate the crude product by filtration. Wash the filter cake with abundant cold water (3 x 3 L) until the filtrate is neutral.

  • Purification:

    • Dissolve the crude, damp solid in dichloromethane (10 L).

    • Transfer the DCM solution to a separatory funnel and wash carefully with a saturated aqueous sodium bicarbonate solution (2 x 2 L) to neutralize any remaining acidic impurities, followed by a wash with brine (1 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

    • Recrystallize the crude solid from isopropanol to afford the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C.

  • Expected Outcome: A white to off-white crystalline powder.[1] Expected yield: 0.88 - 0.96 kg (80-88%). Melting point: 138-142°C.[1]

Experimental Workflow and Data Summary

A. Visual Workflow

Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Chlorination P1_Start Charge Reactor: Ethanol, Sodium Ethoxide P1_Add Add Aminopyrazole (1) & Diethyl Malonate P1_Start->P1_Add P1_React Reflux (12-16h) P1_Add->P1_React P1_IPC Monitor via TLC/HPLC P1_React->P1_IPC P1_Cool Cool to RT P1_IPC->P1_Cool P1_Quench Pour into Water & Acidify with HCl P1_Cool->P1_Quench P1_Filter Filter & Wash Solid P1_Quench->P1_Filter P1_Dry Vacuum Dry Intermediate (2) P1_Filter->P1_Dry P2_Start Charge Reactor: Intermediate (2), Acetonitrile P1_Dry->P2_Start Use in Next Step P2_Add Add POCl₃ (CAUTION!) P2_Start->P2_Add P2_React Heat to 85°C (2-3h) P2_Add->P2_React P2_IPC Monitor via HPLC P2_React->P2_IPC P2_Cool Cool to RT P2_IPC->P2_Cool P2_Quench Pour into Ice/Water (EXTREME CAUTION!) P2_Cool->P2_Quench P2_Filter Filter Crude Product P2_Quench->P2_Filter P2_Purify DCM Extraction, Wash, Recrystallize (Isopropanol) P2_Filter->P2_Purify P2_Dry Vacuum Dry Final Product (3) P2_Purify->P2_Dry

References

analytical methods for characterizing 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Analytical Characterization of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Introduction: The Pyrazolo[1,5-a]pyrimidine Scaffold in Modern Drug Discovery

The pyrazolo[1,5-a]pyrimidine framework is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds investigated for their therapeutic potential.[1][2][3] Its structural resemblance to endogenous purines allows it to effectively interact with various biological targets, particularly protein kinases, making it a cornerstone in the development of targeted cancer therapies.[1][4] Derivatives of this scaffold have been developed as potent inhibitors of critical signaling proteins like cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and tropomyosin receptor kinases (Trks).[1][3][5][6]

Within this important class of molecules, this compound serves as a highly versatile intermediate.[7] The chlorine atom at the C5 position is a synthetic handle, readily displaced in nucleophilic substitution reactions, while the carbonitrile group can be further elaborated. This allows for the systematic construction of diverse chemical libraries to explore structure-activity relationships (SAR).

Given the critical role of these derivatives in preclinical and clinical development, their unambiguous structural characterization and purity assessment are paramount. This guide provides a comprehensive overview of the integrated analytical methods required to fully characterize these compounds, ensuring data integrity for researchers, scientists, and drug development professionals. We will delve into the causality behind each technique, present detailed protocols, and explain how the data are synthesized to form a complete analytical profile.

The Integrated Analytical Workflow

A robust characterization of a novel this compound derivative is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. Each method provides a unique piece of the puzzle, and together they create a self-validating system. The typical workflow proceeds from rapid, initial checks to definitive, in-depth structural analysis.

G TLC Thin-Layer Chromatography (TLC) LCMS Low-Resolution LC-MS HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Proceed if MW correct NMR_1D 1D NMR (¹H, ¹³C) HRMS->NMR_1D Confirm Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Structure HPLC HPLC-UV/PDA (Purity Assessment) NMR_2D->HPLC Confirm Structure Xray Single Crystal X-Ray (Absolute Structure) NMR_2D->Xray Optional: Grow Crystals for Absolute Proof EA Elemental Analysis (Bulk Purity) HPLC->EA Synthesis Newly Synthesized Derivative Synthesis->TLC Reaction Monitoring Synthesis->LCMS Initial MW Check

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this synthesis. Our goal is to equip you with the scientific rationale behind experimental choices to empower you to optimize your reaction yields and purity.

This compound is a valuable intermediate in organic and medicinal chemistry, serving as a critical building block for developing potential therapeutics, including anticancer and antiviral agents.[1] Its unique molecular structure, featuring a fused heterocyclic system with reactive sites, allows for diverse chemical modifications.[1]

General Synthesis Overview

The construction of the pyrazolo[1,5-a]pyrimidine core is most commonly achieved through the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent.[2][3] To arrive at the target molecule, this compound, a subsequent chlorination step is typically required. A common and effective strategy involves the chlorination of a 5-hydroxypyrazolo[1,5-a]pyrimidine precursor using a chlorinating agent like phosphorus oxychloride (POCl₃).[4][5][6]

Experimental Workflow Diagram

The following diagram illustrates a common synthetic pathway for obtaining the target compound.

Synthesis_Workflow Start 5-Aminopyrazole-4-carbonitrile + β-Dicarbonyl Compound Cyclization Cyclocondensation Start->Cyclization Intermediate Pyrazolo[1,5-a]pyrimidin-5-ol -3-carbonitrile Cyclization->Intermediate Chlorination Chlorination (e.g., POCl₃) Intermediate->Chlorination Product 5-Chloropyrazolo[1,5-a]pyrimidine -3-carbonitrile Chlorination->Product Purification Workup & Purification (Quenching, Extraction, Chromatography) Product->Purification

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Question 1: My yield is consistently low during the chlorination of the 5-hydroxypyrazolo[1,5-a]pyrimidine precursor. What are the likely causes and how can I improve it?

Answer: Low yield in this chlorination step is a common issue and can often be traced back to several key factors:

  • Incomplete Reaction: The conversion of the hydroxyl group to a chloride can be sluggish.

    • Solution: Ensure a sufficient excess of the chlorinating agent, typically phosphorus oxychloride (POCl₃), is used. The reaction is often performed using POCl₃ as both the reagent and the solvent or in a high-boiling solvent like acetonitrile.[4][5] Driving the reaction to completion by increasing the reaction time or temperature (refluxing is common) can significantly improve conversion. One large-scale procedure reports refluxing at 85°C for 2 hours in acetonitrile.[4]

  • Moisture Contamination: Phosphorus oxychloride reacts violently with water. The presence of moisture in your starting material, solvent, or glassware will consume the reagent and introduce acidic impurities (HCl, phosphoric acid), which can lead to side reactions and product degradation.

    • Solution: Always use freshly distilled or anhydrous grade solvents and POCl₃. Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Product Degradation: The pyrazolo[1,5-a]pyrimidine core can be sensitive to harsh acidic conditions and high temperatures for prolonged periods.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup immediately to avoid potential degradation.

  • Inefficient Workup: The product may be lost during the workup and purification phases.

    • Solution: The workup often involves carefully quenching the excess POCl₃ with ice water. This must be done slowly and with vigorous stirring in a well-ventilated fume hood. The resulting aqueous mixture is then typically neutralized with a base (e.g., saturated sodium bicarbonate solution) before extraction with an organic solvent like dichloromethane or ethyl acetate.[4] Ensure thorough extraction to recover all the product from the aqueous phase.

Question 2: I'm observing multiple spots on my TLC plate post-reaction, suggesting the formation of significant impurities. What are these side-products and how can I minimize them?

Answer: The formation of impurities is often related to the high reactivity of the reagents and intermediates involved.

  • Potential Impurity: A common side-product is the corresponding 5,7-dichloro-pyrazolo[1,5-a]pyrimidine derivative, arising from the chlorination of any diol precursor or over-chlorination.[5][7]

    • Causality: If the precursor is a diol (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol), both hydroxyl groups can be chlorinated by POCl₃.[5]

    • Solution: The key to minimizing this is careful control over the starting material's structure. If you intend to synthesize the 5-chloro derivative, your precursor should ideally only have a hydroxyl group at the 5-position. If a diol is unavoidable, you may need to employ strategies for selective reaction, such as nucleophilic substitution at the more reactive C7-chloro position first, followed by further modification.[5]

  • Potential Impurity: Unreacted starting material or intermediates from incomplete cyclization in the prior step.

    • Solution: Ensure the initial cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core goes to completion. Purify the hydroxyl-intermediate thoroughly before proceeding to the chlorination step.

  • Minimization & Purification:

    • Temperature Control: Running the reaction at the optimal temperature can improve selectivity and reduce the formation of degradation products.

    • Purification Strategy: Column chromatography is often effective for separating the desired product from impurities. A common eluent system is a gradient of ethyl acetate in hexane.[4] Recrystallization from solvents like ethanol or acetone can also be highly effective for obtaining a pure product.[8][9]

Question 3: I am struggling with regioselectivity during the initial cyclization to form the pyrazolo[1,5-a]pyrimidine ring. How can I control which isomer is formed?

Answer: Regioselectivity is a well-documented challenge in the synthesis of substituted pyrazolo[1,5-a]pyrimidines. The reaction of 3(5)-aminopyrazoles with asymmetric β-dicarbonyl compounds can lead to a mixture of isomers.[3][9]

  • Causality: The aminopyrazole has two nucleophilic nitrogen atoms that can initiate the condensation, and the dicarbonyl compound has two electrophilic carbonyl carbons. The reaction pathway is sensitive to both electronic and steric factors, as well as the reaction conditions.

  • Controlling Factors:

    • Reaction Conditions: The choice of solvent and catalyst is critical. Acidic conditions (e.g., acetic acid) can favor the formation of one isomer by protonating the aminopyrazole, which influences the nucleophilicity of the ring nitrogens.[3][9]

    • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and, in some cases, provide better regioselectivity, often under solvent-free conditions.[9][10]

    • Nature of Reactants: The substituents on both the aminopyrazole and the dicarbonyl compound play a significant role. Steric hindrance can block one reaction pathway, thereby favoring the formation of a specific isomer.

Troubleshooting Decision Tree

Use this diagram to navigate common experimental issues.

Troubleshooting_Tree Start Reaction Issue? LowYield Low Yield? Start->LowYield Yes ImpureProduct Impure Product? Start->ImpureProduct No CheckReagents Ensure Anhydrous Conditions Use Excess Chlorinating Agent LowYield->CheckReagents Check Reagents OptimizeConditions Increase Reaction Time/Temp Monitor by TLC LowYield->OptimizeConditions Optimize Conditions ImproveWorkup Careful Quenching Thorough Extraction LowYield->ImproveWorkup Improve Workup CheckPrecursor Verify Purity of Hydroxyl-Precursor ImpureProduct->CheckPrecursor Check Precursor OptimizePurification Optimize Chromatography Solvent System Attempt Recrystallization ImpureProduct->OptimizePurification Optimize Purification ControlTemp Fine-tune Reaction Temperature ImpureProduct->ControlTemp Control Temperature

Caption: A decision tree for troubleshooting common synthesis problems.

Frequently Asked Questions (FAQs)

  • Q1: What are the best chlorinating agents for converting the 5-hydroxy precursor to the 5-chloro product? A: Phosphorus oxychloride (POCl₃) is the most widely reported and effective reagent for this transformation.[4][5][6] It often serves as both the chlorinating agent and the reaction solvent.

  • Q2: How can I reliably confirm the structure and purity of the final product? A: A combination of standard analytical techniques is recommended:

    • ¹H NMR: To confirm the proton environment of the heterocyclic core.

    • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound.[8][9]

    • Infrared Spectroscopy (IR): To identify key functional groups. Look for a sharp, strong absorption band around 2220-2230 cm⁻¹ corresponding to the nitrile (C≡N) stretch.[8][9]

    • Elemental Analysis: To confirm the elemental composition (C, H, N).[9]

  • Q3: What specific safety precautions should be taken during this synthesis? A: The use of phosphorus oxychloride (POCl₃) requires stringent safety measures.

    • POCl₃ Hazard: It is highly corrosive and toxic. It reacts violently with water, releasing toxic HCl gas. Always handle POCl₃ in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.

    • Quenching: The quenching of the reaction mixture with water or ice is highly exothermic and must be performed slowly and cautiously behind a blast shield.

    • General Precautions: Adhere to all standard laboratory safety protocols for handling organic solvents and reagents.

Comparative Data on Synthesis Conditions

The following table summarizes various reported conditions for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives, highlighting the range of achievable yields.

PrecursorsReagents & ConditionsYieldReference
Pyrazolo[1,5-a]pyrimidin-5-olPOCl₃ (as solvent), reflux, 3 h68%--INVALID-LINK--[4]
5-Hydroxypyrazolo[1,5-a]pyrimidine derivativePOCl₃, acetonitrile, 85°C, 2 h (Large scale)88%--INVALID-LINK--[4]
5-Amino-3-methylpyrazole + Diethyl malonate1) EtONa, reflux, 24 h; 2) POCl₃, reflux, 24 h61% (for dichloro product)--INVALID-LINK--[5]
3-Amino-5-aryl-1H-4-pyrazolecarbonitriles + EnaminonitrileAcetic acid, refluxGood yields--INVALID-LINK--[9]
3-Amino-5-aryl-1H-4-pyrazolecarbonitriles + EnaminonitrileMicrowave irradiation, solvent-free85-88%--INVALID-LINK--[9]
Proposed Reaction Mechanism: Chlorination

The chlorination of the 5-hydroxy group with POCl₃ likely proceeds through the formation of a dichlorophosphate ester intermediate, which is a good leaving group. A subsequent nucleophilic attack by the chloride ion displaces the phosphate group to yield the final product.

Chlorination_Mechanism cluster_0 Step 1: Activation of Hydroxyl Group cluster_1 Step 2: Nucleophilic Substitution R-OH Pyrimidinol (R-OH) Intermediate1 Dichlorophosphate Ester Intermediate [R-O-P(O)Cl₂] + HCl R-OH->Intermediate1 + POCl₃ POCl3 POCl₃ Intermediate1_copy [R-O-P(O)Cl₂] Product 5-Chloro Product (R-Cl) Intermediate1_copy->Product + Cl⁻ Chloride Cl⁻ (from HCl) LeavingGroup [O=P(O)Cl₂]⁻

Caption: Plausible mechanism for the chlorination of a 5-hydroxypyrazolo[1,5-a]pyrimidine.

Detailed Experimental Protocol Example

This protocol is a synthesized example based on literature procedures for the chlorination step.[4]

Objective: To synthesize 5-Chloropyrazolo[1,5-a]pyrimidine from Pyrazolo[1,5-a]pyrimidin-5-ol.

Materials:

  • Pyrazolo[1,5-a]pyrimidin-5-ol (1 equivalent)

  • Phosphorus oxychloride (POCl₃) (approx. 6 volumes)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Pyrazolo[1,5-a]pyrimidin-5-ol (e.g., 17.0 g).

  • Reagent Addition: In a chemical fume hood, carefully add phosphorus oxychloride (e.g., 100 mL).

  • Heating: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction's progress by TLC.

  • Workup - POCl₃ Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the excess POCl₃.

  • Extraction: Add dichloromethane (e.g., 100 mL) to the residue. Carefully transfer the solution to a separatory funnel and wash it portion-wise with a saturated aqueous NaHCO₃ solution (3 x 100 mL) to neutralize acidity. Caution: This will release CO₂ gas; vent the funnel frequently.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by silica gel column chromatography, using a 50% ethyl acetate in hexane solution as the eluent.

  • Isolation: Collect the fractions containing the pure product and concentrate under reduced pressure to yield 5-Chloropyrazolo[1,5-a]pyrimidine as a solid.

References

Technical Support Center: Pyrazolo[1,5-a]pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. The content is structured in a question-and-answer format to directly address challenges encountered in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm getting a mixture of regioisomers. How can I control the regioselectivity of the cyclocondensation reaction?

Answer: This is the most common challenge in pyrazolo[1,5-a]pyrimidine synthesis, especially when using unsymmetrical 1,3-biselectrophiles like certain β-diketones or β-ketoesters. The formation of isomers arises from the two competing nucleophilic sites on the 5-aminopyrazole precursor: the exocyclic C5-amino group and the endocyclic N1-nitrogen atom. The reaction pathway determines whether you form the desired pyrazolo[1,5-a]pyrimidine or a regioisomeric product.

Causality & Mechanism: The cyclocondensation proceeds via a two-step mechanism: an initial nucleophilic attack followed by cyclization and dehydration.

  • Pathway A (Desired): The more nucleophilic exocyclic amino group attacks one of the electrophilic carbonyl carbons first. Subsequent intramolecular condensation involving the endocyclic N1-nitrogen leads to the canonical pyrazolo[1,5-a]pyrimidine scaffold.

  • Pathway B (Side Reaction): The endocyclic N1-nitrogen initiates the attack, leading to the formation of a different regioisomer, often a pyrazolo[3,4-b]pyridine derivative, though this is less common. The regioselectivity is primarily dictated by the relative nucleophilicity of the two nitrogen atoms and the electrophilicity of the carbonyl carbons.[1]

Troubleshooting & Solutions:

  • Acid Catalysis: Performing the reaction under acidic conditions (e.g., acetic acid, sulfuric acid, or p-toluenesulfonic acid) is the most effective strategy.[2] The acid protonates the carbonyl oxygen of the 1,3-dicarbonyl compound, increasing its electrophilicity. Simultaneously, it protonates the endocyclic pyrazole nitrogen, reducing its nucleophilicity and favoring the initial attack from the exocyclic amino group.

  • Solvent Choice: The choice of solvent can influence the tautomeric equilibrium of the aminopyrazole and the solubility of intermediates. Acetic acid is often used as both a solvent and a catalyst, driving the reaction towards the desired isomer.[2] In some cases, polar aprotic solvents like DMF may be used, but conditions must be carefully optimized.

  • Nature of the β-Dicarbonyl Compound: The substituents on the 1,3-dicarbonyl compound play a crucial role. A more sterically hindered or electronically deactivated carbonyl group will react slower, allowing the inherent selectivity of the aminopyrazole to dominate. The choice of β-dicarbonyl directly influences the substitution pattern on the final product.[2]

  • Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product, which is often the desired isomer formed from the more nucleophilic exocyclic amine.

Diagram: Competing Pathways in Regioisomer Formation

G cluster_start Reactants cluster_path_a Pathway A (Favored in Acid) cluster_path_b Pathway B (Side Reaction) 5-Aminopyrazole 5-Aminopyrazole A1 Initial Attack by Exocyclic NH2 5-Aminopyrazole->A1 High Nucleophilicity B1 Initial Attack by Endocyclic N1 5-Aminopyrazole->B1 Lower Nucleophilicity Unsymmetrical_Diketone R1-CO-CH2-CO-R2 Unsymmetrical_Diketone->A1 Unsymmetrical_Diketone->B1 A2 Acyclic Intermediate A A1->A2 A3 Cyclization & Dehydration A2->A3 A4 Desired Regioisomer (Pyrazolo[1,5-a]pyrimidine) A3->A4 B2 Acyclic Intermediate B B1->B2 B3 Cyclization & Dehydration B2->B3 B4 Undesired Regioisomer B3->B4

Caption: Mechanism of Regioisomer Formation.

Question 2: My final product is contaminated with a dihydro derivative. How can I ensure complete aromatization?

Answer: The formation of dihydropyrazolo[1,5-a]pyrimidines is a common side reaction when using α,β-unsaturated ketones (chalcones) or certain enones as the 1,3-biselectrophile.[3] The initial reaction is a Michael addition followed by cyclization, which naturally yields a non-aromatic, dihydrogenated intermediate.

Causality & Mechanism: The reaction between a 5-aminopyrazole and a chalcone typically proceeds via a conjugate addition of the exocyclic amino group to the enone system. This is followed by an intramolecular cyclization and dehydration, but the resulting dihydropyrimidine ring is stable and may not spontaneously aromatize. An explicit oxidation step is often required to furnish the final aromatic product.

Troubleshooting & Solutions:

  • Introduce an Oxidizing Agent: If the dihydro-product is isolated, it can be subjected to a separate oxidation step. Common and effective oxidizing agents for this purpose include:

    • Potassium persulfate (K₂S₂O₈)[2]

    • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

    • Manganese dioxide (MnO₂)

    • Air/Oxygen, sometimes catalyzed by a base or metal.

  • One-Pot Oxidative Cyclocondensation: Modify the initial reaction to include an oxidizing agent from the start. This can prevent the accumulation of the dihydro intermediate and often leads to higher yields of the desired aromatic product in a single step.[2]

  • Choice of Reaction Conditions: In some multicomponent reactions, extended reaction times or higher temperatures can promote in-situ oxidation, but this can also lead to other side reactions like dimerization.[4] A controlled, one-pot oxidative approach is generally superior.

Protocol 1: Oxidative Aromatization of Dihydropyrazolo[1,5-a]pyrimidines

This protocol provides a general method for the ex-situ oxidation of an isolated dihydro-intermediate.

Materials:

  • Isolated dihydropyrazolo[1,5-a]pyrimidine

  • Potassium persulfate (K₂S₂O₈)

  • Acetonitrile (or other suitable solvent)

  • Water

Procedure:

  • Dissolve the dihydropyrazolo[1,5-a]pyrimidine (1.0 eq) in acetonitrile in a round-bottom flask.

  • In a separate vessel, prepare a solution of potassium persulfate (2.0-3.0 eq) in water.

  • Add the K₂S₂O₈ solution to the flask containing the substrate.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Question 3: The reaction seems to stop at an acyclic intermediate. How do I promote the final cyclization?

Answer: The formation of a stable, acyclic intermediate can occur, particularly when reacting 5-aminopyrazoles with β-enaminones.[5] The initial reaction may successfully form the adduct, but the subsequent intramolecular cyclization to form the pyrimidine ring fails to proceed under the initial reaction conditions.

Causality & Mechanism: The reaction between a 5-aminopyrazole and an enaminone involves the displacement of the enamine's amino group by the pyrazole's exocyclic amino group. This forms a new enamine intermediate. For this intermediate to cyclize, the endocyclic pyrazole nitrogen must attack the carbonyl carbon. If the intermediate is particularly stable or if there is significant steric hindrance, this final cyclization step can have a high activation energy.

Troubleshooting & Solutions:

  • Increase Reaction Temperature: The most straightforward solution is to provide more energy to overcome the activation barrier for cyclization. Refluxing the reaction mixture in a higher-boiling solvent like DMF or pyridine overnight is often effective.[5]

  • Change of Solvent/Catalyst: Switching to a solvent that better facilitates the cyclization can be beneficial. As mentioned, refluxing in pyridine can yield the cyclized product from the isolated acyclic intermediate.[5] Adding a base, such as sodium acetate, in a solvent like DMF can also promote the cyclization by deprotonating the pyrazole ring, increasing the nucleophilicity of the N1 nitrogen.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation is an excellent method for driving difficult cyclizations to completion.[2] The high temperatures and pressures achieved in a sealed microwave vessel can dramatically reduce reaction times and force the cyclization of stubborn intermediates.

Question 4: My overall yield is very low. What are the common causes and how can I improve it?

Answer: Low yields can be attributed to any of the specific side reactions mentioned above (isomer formation, incomplete reaction) or to more general issues like starting material decomposition or suboptimal reaction conditions. A systematic approach is needed to diagnose the problem.

Troubleshooting & Solutions:

SymptomProbable Cause(s)Recommended Solutions
Complex mixture in crude NMR/TLC - Competing side reactions (dimerization, regioisomers).- Decomposition of starting materials or product.- Lower the reaction temperature.- Reduce reaction time.- Use an acid catalyst to control regioselectivity.- Check the stability of the 5-aminopyrazole precursor.
Main spot on TLC is starting material - Insufficient activation of electrophile.- Low reaction temperature or short reaction time.- Add an acid or base catalyst.- Increase the reaction temperature or extend the time.- Consider using microwave irradiation.
Product is lost during workup/purification - Product is water-soluble.- Product is unstable on silica gel.- Saturate the aqueous layer with NaCl before extraction.- Use a different purification method (recrystallization, reverse-phase chromatography).
Formation of dihydro or acyclic intermediates - Incomplete aromatization or cyclization.- Add a dedicated oxidation or cyclization step as described in Q2 & Q3.

Diagram: Troubleshooting Workflow for Low Yields

G start Low Yield Observed check_crude Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_crude decision What is the main component? check_crude->decision sm Mostly Starting Materials decision->sm Starting Material isomers Mixture of Isomers decision->isomers Isomers intermediate Acyclic/Dihydro Intermediate decision->intermediate Intermediate complex Complex Mixture / Tar decision->complex Degradation sol_sm Increase Temperature / Time Add Catalyst (Acid/Base) Use Microwave sm->sol_sm sol_isomers Add Acid Catalyst (e.g., AcOH) Optimize Solvent & Temperature isomers->sol_isomers sol_intermediate Force Cyclization (Heat, MW) Add Oxidation Step intermediate->sol_intermediate sol_complex Lower Temperature Reduce Reaction Time Check Reagent Purity complex->sol_complex end Optimize & Repeat sol_sm->end sol_isomers->end sol_intermediate->end sol_complex->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

overcoming solubility issues with 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound. As a key intermediate in the synthesis of novel therapeutics, including anticancer and antiviral agents, understanding and managing its solubility is critical for successful experimental outcomes.[1]

I. Compound Overview

This compound is a white to off-white crystalline powder.[1] Its rigid, planar heterocyclic structure contributes to strong crystal lattice energy, leading to poor solubility in aqueous solutions. It exhibits good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), but is poorly soluble in water and non-polar organic solvents such as n-hexane.[1]

PropertyValueSource
Molecular Formula C₇H₃ClN₄[1]
Molecular Weight 178.58 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 138-142 °C[1]
Aqueous Solubility Slightly soluble[1]
Organic Solubility Good solubility in DMSO and DMF; Poor in n-hexane[1]

II. Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: For initial stock solutions, high-purity, anhydrous DMSO or DMF are the recommended solvents due to their strong solvating power for this class of compounds.[1] For subsequent dilutions into aqueous media for biological assays, the use of co-solvents may be necessary to maintain solubility.

Q2: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer (e.g., PBS). Why is this happening and how can I prevent it?

A2: This phenomenon, often termed "solvent shock," occurs when the compound, highly concentrated in a good organic solvent (DMSO), is rapidly introduced into a poor solvent (aqueous buffer). The abrupt change in solvent polarity causes the compound to crash out of solution.

Prevention Strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.

  • Vortexing/Mixing: Ensure vigorous mixing or vortexing during dilution to rapidly disperse the compound and minimize localized high concentrations.

  • Co-Solvents: Introduce a co-solvent that is miscible with both DMSO and water, such as ethanol or methanol, into your aqueous buffer. This can increase the overall solvating capacity of the final solution.

  • Lower Stock Concentration: If possible, start with a lower concentration stock solution in DMSO. This will reduce the magnitude of the concentration gradient upon dilution.

Q3: Can I heat the solution to improve the solubility of this compound?

A3: Gentle warming (e.g., to 37°C) can be an effective method to increase the rate of dissolution and the solubility limit. However, it is crucial to be aware of the compound's stability under elevated temperatures.[1] We recommend performing a stability check by analyzing a heated sample by HPLC to ensure no degradation has occurred. For pyrazolo[1,5-a]pyrimidine derivatives, prolonged exposure to high temperatures is generally not advised.

Q4: What is the expected stability of this compound in solution?

A4: this compound is generally stable under normal temperature, dry, and light-proof conditions.[1] However, solutions, especially in protic solvents, may be less stable over long periods. It is best practice to prepare fresh solutions for each experiment. Stock solutions in anhydrous DMSO, stored at -20°C or -80°C with desiccation, can typically be kept for short to medium durations. Avoid repeated freeze-thaw cycles.

III. Troubleshooting Guides

This section provides structured approaches to common solubility-related problems.

Guide 1: Persistent Precipitation in Aqueous Buffers

If you continue to experience precipitation after following the advice in FAQ Q2, this guide offers a more in-depth troubleshooting workflow.

Caption: Troubleshooting workflow for persistent precipitation.

Guide 2: Preparing a Supersaturated Solution for Screening

For high-throughput screening, a kinetically soluble, supersaturated solution is often used. This guide details the preparation of such a solution.

Caption: Workflow for preparing a kinetically soluble solution.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the standard procedure for preparing a stock solution.

Materials:

  • This compound (MW: 178.58 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 1.7858 mg of this compound.

  • Weighing: Carefully weigh out the required amount of the compound and place it in a sterile vial.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C in a water bath can be used to aid dissolution.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Protocol 2: Co-Solvent Strategy for Aqueous Dilutions

This protocol provides a method for improving solubility in aqueous buffers for cell-based assays.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile Ethanol (EtOH) or Polyethylene Glycol 400 (PEG 400)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare Co-solvent Buffer: Create a co-solvent buffer by adding a small percentage of ethanol or PEG 400 to your PBS. A good starting point is 5-10% (v/v) of the co-solvent. For example, to make 10 mL of a 10% EtOH/PBS solution, add 1 mL of sterile ethanol to 9 mL of sterile PBS.

  • Intermediate Dilution: Perform an intermediate dilution of your 10 mM DMSO stock into the co-solvent buffer. For example, dilute 1:10 to create a 1 mM solution.

  • Final Dilution: Use the 1 mM intermediate solution to make your final dilutions in the co-solvent buffer to achieve the desired working concentrations for your experiment.

  • Control: Remember to include a vehicle control in your experiment that contains the same final concentration of DMSO and co-solvent as your test samples.

V. Advanced Strategies

For particularly challenging applications requiring higher aqueous concentrations, more advanced formulation techniques may be necessary. These approaches often require specialized expertise and equipment.

  • Amorphous Solid Dispersions: This technique involves dispersing the compound at a molecular level within a hydrophilic polymer matrix. This can significantly enhance aqueous solubility and dissolution rates.[2]

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be developed. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule within a hydrophilic shell.

These advanced strategies typically involve significant formulation development and are beyond the scope of a standard research laboratory. Collaboration with a formulation science group is recommended if these approaches are required.

References

Technical Support Center: Optimizing Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. This molecule is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for targeted cancer therapies.[1][2] Achieving a rapid, efficient, and high-yield synthesis is paramount for accelerating drug discovery timelines. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction time and overcome common synthetic challenges. It is designed for researchers, chemists, and drug development professionals who require both theoretical understanding and practical, actionable solutions.

Section 1: Understanding the Core Synthesis

The most prevalent synthetic route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic compound.[3] For the target molecule, this compound, a common starting material is 3-Amino-1H-pyrazole-4-carbonitrile.

The reaction rate is governed by several critical factors:

  • Nucleophilicity of the Aminopyrazole: The reaction initiates with the nucleophilic attack of the 5-amino group of the pyrazole onto an electrophilic center of the partner molecule.[1]

  • Electrophilicity of the Condensing Agent: The nature of the 1,3-dicarbonyl compound or its equivalent dictates the ease of the initial addition and subsequent cyclization.

  • Reaction Conditions: Temperature, solvent polarity, and the presence or absence of a catalyst play a pivotal role in overcoming the activation energy of the rate-determining step.[3]

  • Leaving Group Ability: In the final chlorination step, the efficiency of converting an intermediate hydroxyl group to the target chloro group is critical.

Generalized Reaction Pathway

The synthesis can be conceptualized as a two-stage process: formation of the pyrazolo[1,5-a]pyrimidin-5-ol intermediate, followed by chlorination.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination A 3-Amino-1H-pyrazole -4-carbonitrile C Pyrazolo[1,5-a]pyrimidin-5-ol -3-carbonitrile A->C + Reflux in Acid (e.g., Acetic Acid) B 1,3-Bielectrophile (e.g., Malonic Ester Derivative) B->C D Pyrazolo[1,5-a]pyrimidin-5-ol -3-carbonitrile F 5-Chloropyrazolo[1,5-a]pyrimidine -3-carbonitrile D->F + Heat E Chlorinating Agent (e.g., POCl₃) E->F

Caption: Generalized two-stage synthesis pathway.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis, providing causal explanations and step-by-step solutions.

Question 1: My initial cyclocondensation reaction is extremely slow or appears to have stalled. What are the primary causes and how can I fix it?

Answer: A slow or stalled cyclocondensation is typically due to insufficient activation energy, poor reagent quality, or an inappropriate solvent system.

  • Causality: The cyclization to form the pyrimidine ring is often the rate-limiting step. This intramolecular reaction requires the molecule to adopt a specific conformation and overcome a significant energy barrier. Acetic acid is commonly used as it acts as both a solvent and a catalyst, protonating the carbonyl group and making it more electrophilic.[1] If the temperature is too low, molecules lack the kinetic energy for effective collisions.

  • Troubleshooting Protocol:

    • Verify Reagent Quality: Ensure your 3-Amino-1H-pyrazole-4-carbonitrile and the 1,3-dicarbonyl compound are pure. Impurities can inhibit the reaction. Use freshly opened or properly stored reagents.

    • Temperature Optimization:

      • Confirm your reaction is at a vigorous reflux. For acetic acid, this should be around 118 °C.

      • If refluxing in a lower-boiling solvent, consider switching to glacial acetic acid or a higher-boiling solvent like DMF, but be aware this may change the side-product profile.[4]

    • Catalyst Check: While acetic acid is often sufficient, some sluggish reactions benefit from a stronger acid catalyst. A small amount of concentrated sulfuric acid can sometimes accelerate the reaction, but it must be used cautiously to prevent charring.[1]

    • Consider Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for pyrazolo[1,5-a]pyrimidine formation, often from hours to minutes, by promoting rapid, uniform heating.[1][5]

G Start Reaction Slow/Stalled? CheckTemp Is Temperature at Optimal Reflux (e.g., ~118°C for AcOH)? Start->CheckTemp CheckReagents Are Reagents Pure & Dry? CheckTemp->CheckReagents Yes IncreaseTemp ACTION: Increase Heat to Achieve Vigorous Reflux CheckTemp->IncreaseTemp No ConsiderCatalyst Is an Acid Catalyst Present? CheckReagents->ConsiderCatalyst Yes PurifyReagents ACTION: Purify/Replace Reagents CheckReagents->PurifyReagents No AddCatalyst ACTION: Consider Catalytic H₂SO₄ or Switch to Acetic Acid ConsiderCatalyst->AddCatalyst No ConsiderMW Advanced Option: Use Microwave Synthesis ConsiderCatalyst->ConsiderMW Yes Monitor Monitor by TLC/LC-MS IncreaseTemp->Monitor PurifyReagents->Monitor AddCatalyst->Monitor ConsiderMW->Monitor

Caption: Troubleshooting workflow for slow cyclocondensation.

Question 2: The chlorination step with phosphorus oxychloride (POCl₃) is giving me a low yield and a dark, tarry mixture. What's going wrong?

Answer: This common issue points to a reaction that is either too aggressive, leading to decomposition, or incomplete, with difficult workup procedures causing product loss.

  • Causality: Phosphorus oxychloride is a very strong dehydrating and chlorinating agent.[6] If the temperature is increased too quickly or is too high, it can cause extensive decomposition of the heterocyclic ring system, resulting in tar formation. The reaction is also highly exothermic upon quenching. An improper workup (e.g., quenching with water at too high a temperature) can hydrolyze the product back to the starting material or cause violent effervescence that leads to material loss.

  • Troubleshooting Protocol:

    • Temperature Control:

      • Add the POCl₃ to your pyrimidinol intermediate at a lower temperature (e.g., 0-5 °C) before gradually heating.

      • Maintain the reflux temperature carefully. For neat POCl₃, this is around 105-110 °C. Do not overheat. Some procedures call for holding at a lower temperature (e.g., 85 °C) before finishing at a higher temperature.[7]

    • Use of a Base/Solvent: The reaction can be moderated by using a high-boiling tertiary amine like N,N-dimethylaniline or pyridine as a catalyst and acid scavenger.[7] This can often lead to a cleaner reaction at a slightly lower temperature.

    • Controlled Workup: This is the most critical step for a good yield.

      • After the reaction is complete, cool the mixture significantly (to at least 60 °C, preferably lower) before any workup.[7]

      • Slowly and carefully pour the reaction mixture onto crushed ice. This must be done in a large beaker within a fume hood with proper shielding.

      • The product will precipitate as a solid. Stir the ice slurry for a period (e.g., 1 hour) to ensure complete precipitation and hydrolysis of excess POCl₃.[7]

    • Extraction: After filtration, the product may still be in the aqueous layer. Neutralize the acidic filtrate carefully with a base (e.g., NaHCO₃ or NH₄OH) and extract with a suitable organic solvent like chloroform or dichloromethane to recover any dissolved product.[7]

Question 3: I'm observing the formation of an isomer. How can I improve the regioselectivity of the initial cyclization?

Answer: Isomer formation in pyrazolo[1,5-a]pyrimidine synthesis arises from the two reactive nitrogen atoms in the aminopyrazole ring. While the 5-amino group is generally more nucleophilic, reaction at the ring nitrogen can occur, leading to the pyrazolo[3,4-d]pyrimidine isomer.

  • Causality: The regioselectivity is a function of the relative nucleophilicity of the exocyclic amino group versus the endocyclic ring nitrogen. This balance can be influenced by the specific electrophile used and the reaction conditions.[5] For many 1,3-bielectrophiles, the reaction with 3-aminopyrazoles proceeds with high regioselectivity to the desired [1,5-a] isomer.[5][8]

  • Mitigation Strategies:

    • Choice of Electrophile: Enaminonitriles and β-ketoesters are known to react with high regioselectivity.[4][5] If you are using a highly symmetric or unusually reactive condensing agent, consider switching to a more standard one.

    • Solvent and Catalyst System: The reaction is often run in acetic acid at reflux, which favors the formation of the thermodynamically more stable pyrazolo[1,5-a]pyrimidine isomer.[5] Running the reaction under neutral or basic conditions could potentially lead to a mixture of products. Sticking to established, acidic protocols is the best approach.

    • Structural Confirmation: It is crucial to confirm the structure of your product using advanced analytical techniques like 2D NMR (HMBC, NOESY) to unambiguously determine the connectivity and rule out isomeric structures.[5]

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is a typical reaction time for the cyclocondensation step?

    • A: Using conventional heating with acetic acid at reflux, times can range from 30 minutes to 4 hours.[7] With microwave assistance, this can be reduced to as little as 20 minutes.[1]

  • Q: What is the optimal reaction time for the chlorination with POCl₃?

    • A: This typically ranges from 30 minutes to 3 hours at reflux.[7][9] Monitoring by TLC or LC-MS is essential to determine the point of completion and avoid decomposition from prolonged heating.

  • Q: How does the purity of the starting 3-Amino-1H-pyrazole-4-carbonitrile affect the reaction?

    • A: Critically. Impurities from its own synthesis can act as nucleophiles, leading to side products and a darker reaction mixture. It is highly recommended to use recrystallized or column-purified starting material.

  • Q: Are there any alternatives to POCl₃ for the chlorination step?

    • A: While POCl₃ is the most common and potent reagent, other chlorinating agents like Vilsmeier reagent (POCl₃/DMF) can be used, although this is more commonly employed for formylation reactions.[10][11][12] For this specific transformation, POCl₃ remains the industry standard due to its effectiveness. A one-pot protocol to obtain dichloro-derivatives directly from a dihydroxy precursor using POCl₃ has also been reported, highlighting its efficiency.[3]

Section 4: Protocols & Methodologies

Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5(4H)-one-3-carbonitrile
  • To a round-bottom flask equipped with a reflux condenser, add 3-Amino-1H-pyrazole-4-carbonitrile (1 eq.).

  • Add diethyl malonate (1.1 eq.) and sodium ethoxide (1.1 eq.) in ethanol.

  • Heat the mixture to reflux and maintain for 24 hours.[6] The reaction progress should be monitored by TLC (e.g., Ethyl Acetate/Hexane 1:1).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify with dilute HCl to precipitate the product.

  • Filter the resulting solid, wash with cold water and then cold ethanol, and dry under vacuum to yield the intermediate diol, which can exist in the keto-enol tautomeric form. Note: Different protocols exist, including direct condensation in acetic acid.[7]

Protocol 2: Synthesis of this compound
  • SAFETY NOTE: This procedure must be performed in a certified chemical fume hood. POCl₃ is highly corrosive and reacts violently with water.

  • In a flame-dried round-bottom flask, place the Pyrazolo[1,5-a]pyrimidine-5,7-diol intermediate (1 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, ~10 eq. by volume) at 0 °C.

  • Optionally, add N,N-dimethylaniline (0.5 eq.) as a catalyst.

  • Slowly heat the mixture to reflux (~105-110 °C) and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction flask to below 60 °C in an ice bath.

  • In a separate, large beaker, prepare a slurry of crushed ice.

  • Under vigorous stirring , slowly and carefully pour the cooled reaction mixture onto the crushed ice.

  • A precipitate will form. Continue stirring the slurry for 1 hour.

  • Collect the solid product by vacuum filtration. Wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid product under high vacuum. The crude product can be further purified by column chromatography or recrystallization if necessary.[6][7]

Section 5: Data Summary

The following table summarizes typical reaction conditions reported in the literature for key steps in similar pyrazolo[1,5-a]pyrimidine syntheses, which can serve as a baseline for optimization.

StepReagentsSolventTemperatureTimeTypical YieldReference
Cyclization 5-Amino-3-methylpyrazole, Diethyl malonateSodium Ethoxide / EthanolReflux24 h89%[6]
Cyclization 3-Aminopyrazole, Ethyl propiolateAcetic Acid110 °C30 minNot specified[7]
Chlorination 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol, POCl₃NeatReflux24 h61%[6]
Chlorination Pyrazolo[1,5-a]pyrimidine-5(4H)-one, POCl₃Neat120 °C1 hNot specified[7]
Amination 5,7-dichloro-2-methyl-PP, MorphineAcetoneRoom Temp1.5 h94%[6]

Section 6: References

  • Vilsmeier reagent-mediated synthesis of 6-[(formyloxy)methyl]-pyrazolopyrimidines via a one-pot multiple tandem reaction. RSC Publishing. 10

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PubMed Central (PMC). 1

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central. 3

  • What is the synthesis method of 5-Chloropyrazolo[1,5-a]pyrimidine? Guidechem. 7

  • Regioselective formylation of pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine systems using Vilsmeier–Haack conditions. ResearchGate. 11

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. National Institutes of Health (NIH). 6

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Institutes of Health (NIH). 9

  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI. 12

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI. 5

  • (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. 13

  • Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. 4

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. 2

References

Technical Support Center: Purification of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. As a key intermediate in the development of various therapeutic agents, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during its purification.

Introduction to Purification Challenges

The synthesis of this compound, typically via the cyclocondensation of a substituted 5-aminopyrazole with a suitable three-carbon electrophile, can present several purification challenges. These often stem from the formation of structurally similar impurities, including regioisomers and dimers of the starting materials. The product's moderate polarity and specific solubility profile also necessitate carefully optimized purification strategies. This guide will equip you with the knowledge to anticipate and overcome these hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my crude this compound?

A1: The impurity profile can vary depending on the specific synthetic route, but common impurities include:

  • Regioisomers: The formation of isomeric pyrazolo[1,5-a]pyrimidines is a frequent challenge, arising from the different possible cyclization pathways of the aminopyrazole reactant.[1]

  • Unreacted Starting Materials: Incomplete reactions can leave residual 5-aminopyrazole precursors or the three-carbon electrophile in the crude product.

  • Dimerization Products: 5-Aminopyrazoles can undergo self-condensation or dimerization, especially under certain catalytic or thermal conditions, leading to dimeric byproducts.[2][3][4]

  • Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly if the reaction or workup conditions are not anhydrous.

  • Solvent Adducts: Residual high-boiling point solvents used in the reaction (e.g., DMF, DMSO) can be difficult to remove.

Q2: My purified compound is an off-white or yellowish powder, not the reported white crystalline solid. What could be the cause?

A2: A yellowish tint often indicates the presence of minor, highly conjugated impurities or degradation products. Even trace amounts of these can impart color. It is also possible that residual solvents are trapped within the crystalline lattice. We recommend analyzing your sample by high-performance liquid chromatography (HPLC) with a photodiode array (PDA) detector to identify any minor impurities that may not be visible by thin-layer chromatography (TLC).

Q3: I'm struggling with the solubility of my crude product for purification. What are the recommended solvents?

A3: this compound exhibits good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). It has poor solubility in non-polar solvents such as n-hexane and petroleum ether. For chromatographic purification, a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane is a good starting point. For recrystallization, isopropanol has been reported as a suitable solvent.[5]

Troubleshooting Guides

I. Column Chromatography Purification

Flash column chromatography is a primary method for purifying this compound. Below are common issues and their solutions.

Issue 1: Poor Separation of the Desired Product from an Impurity on the TLC Plate.

Potential Cause Troubleshooting Steps
Inappropriate Solvent System 1. Systematic Solvent Screening: Begin with a 1:1 mixture of ethyl acetate and hexane. Gradually increase or decrease the polarity by varying the ratio. 2. Ternary Solvent Systems: Introduce a third solvent with different properties. For example, adding a small amount of dichloromethane or methanol can significantly alter the selectivity.
Co-eluting Impurities 1. Alternative Adsorbent: If silica gel fails to provide adequate separation, consider using alumina (neutral or basic) or a bonded-phase silica gel (e.g., diol or cyano). 2. Temperature Variation: Running the column at a slightly elevated or reduced temperature can sometimes improve separation.

Issue 2: The Compound Streaks on the TLC Plate and Elutes as a Broad Band from the Column.

Potential Cause Troubleshooting Steps
Compound Overloading 1. Reduce Sample Load: Do not exceed a 1:20 ratio of crude material to silica gel by weight. 2. Dry Loading: Adsorb the crude material onto a small amount of silica gel and load it onto the column as a dry powder. This often results in sharper bands.
Acidic Nature of Silica Gel 1. Neutralize Silica: Prepare a slurry of silica gel in the chosen eluent and add a small amount of a volatile base like triethylamine (~0.1-1% v/v) to neutralize acidic sites. 2. Use Neutral Alumina: Switch to neutral alumina as the stationary phase.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a TLC of the crude material using a solvent system of ethyl acetate and hexane. The ideal system should give the product an Rf value of approximately 0.3. A common starting point is 30-50% ethyl acetate in hexane.[2]

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, use the dry loading method described above.

  • Elution: Begin elution with the solvent system determined from the TLC analysis.

  • Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

II. Recrystallization Purification

Recrystallization is an effective final purification step to obtain a highly crystalline product.

Issue 1: The Compound "Oils Out" Instead of Forming Crystals.

Potential Cause Troubleshooting Steps
Solution is Supersaturated 1. Add More Solvent: Re-heat the solution and add more of the hot solvent until the oil redissolves. Allow the solution to cool more slowly.[6] 2. Use a Co-solvent System: Dissolve the compound in a good solvent at room temperature, then slowly add a poor solvent in which the compound is insoluble until the solution becomes slightly turbid. Heat to clarify and then cool slowly.
Presence of Impurities 1. Pre-purification: The crude material may be too impure for direct recrystallization. Perform a preliminary purification by column chromatography. 2. Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb colored and some dissolved impurities. Hot filter the solution before allowing it to cool.

Issue 2: Poor Recovery of the Crystalline Product.

Potential Cause Troubleshooting Steps
Too Much Solvent Used 1. Concentrate the Solution: If the mother liquor is not discarded, gently evaporate some of the solvent and attempt to recrystallize again. 2. Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.
Compound is Too Soluble in the Chosen Solvent 1. Change Solvent: Select a solvent in which the compound has lower solubility at room temperature. 2. Use a Co-solvent System: As described above, adding a poor solvent can decrease the overall solubility and improve recovery.

Experimental Protocol: Recrystallization from Isopropanol

  • Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. To promote slower crystal growth, you can insulate the flask.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold isopropanol.

  • Drying: Dry the crystals under vacuum to remove any residual solvent. The expected melting point of the pure compound is 138-142°C.[5]

Visualizing Potential Impurity Formation

The following diagrams illustrate potential side reactions that can lead to impurities during the synthesis of this compound.

impurity_formation cluster_regioisomers Regioisomer Formation cluster_dimerization Dimerization of Starting Material Aminopyrazole Aminopyrazole Desired_Product 5-Chloro-Product Aminopyrazole->Desired_Product Path A Isomeric_Product 7-Chloro-Product (Regioisomer) Aminopyrazole->Isomeric_Product Path B Electrophile Electrophile Electrophile->Desired_Product Electrophile->Isomeric_Product Aminopyrazole_1 Aminopyrazole Dimer Dimeric Impurity Aminopyrazole_1->Dimer Aminopyrazole_2 Aminopyrazole Aminopyrazole_2->Dimer

Caption: Potential pathways for impurity formation.

Purification Workflow

The following diagram outlines a general workflow for the purification of this compound.

purification_workflow Crude_Product Crude Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Purity_Check_1 Purity Check (TLC/HPLC) Column_Chromatography->Purity_Check_1 Recrystallization Recrystallization Purity_Check_1->Recrystallization If necessary Purity_Check_2 Final Purity Check (HPLC/NMR/MP) Recrystallization->Purity_Check_2 Pure_Product Pure Product Purity_Check_2->Pure_Product

References

Technical Support Center: Stability of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for their potent biological activities, including as protein kinase inhibitors in targeted cancer therapy.[1][2][3] 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a key intermediate, offering versatile handles for further chemical modification. However, its reactivity, particularly the stability of the C5-chloro substituent, can present challenges during synthesis, purification, and formulation, especially in acidic environments.

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering stability issues with this compound. It is structured in a question-and-answer format to directly address common problems and provides validated protocols for troubleshooting and analysis.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and the underlying chemical principles governing the stability of this compound.

Q1: I'm observing an unexpected, more polar byproduct during a reaction or workup involving acidic conditions. What is the likely cause?

A1: The most probable cause is the acid-catalyzed hydrolysis of the C5-chloro group to a hydroxyl group, forming 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile . The pyrimidine ring is inherently electron-deficient, and under acidic conditions, protonation of the ring's nitrogen atoms further increases the electrophilicity of the carbon atoms. This makes the C5 position highly susceptible to nucleophilic attack by water, which may be present as a solvent or a trace impurity. This solvolysis is a known potential side reaction for related chloropyrimidine systems.[4][5]

Q2: What specific factors accelerate the degradation of the compound in acid?

A2: The rate of hydrolysis is primarily influenced by four key parameters:

  • Acid Strength (pH): Lower pH values (stronger acids) will accelerate degradation by increasing the concentration of the protonated, more reactive form of the pyrazolopyrimidine ring.

  • Temperature: As with most chemical reactions, increasing the temperature will significantly increase the rate of hydrolysis.

  • Solvent System: The presence of water or other nucleophilic solvents (like methanol or ethanol) will promote degradation. Reactions in aprotic solvents (e.g., Dichloromethane, Toluene) are generally safer, but care must be taken during aqueous workups.

  • Exposure Time: Prolonged exposure to acidic conditions, even if mild, can lead to significant product loss over time.

Q3: My synthesis of a pyrazolo[1,5-a]pyrimidine derivative requires an acid catalyst (e.g., acetic acid, HCl). How can I proceed without degrading my starting material?

A3: While the compound is susceptible to acidic hydrolysis, the pyrazolo[1,5-a]pyrimidine core itself is often synthesized under acidic conditions, indicating a degree of stability over typical reaction times.[6][7] The key is to find a balance where the desired reaction proceeds much faster than the degradation.

Troubleshooting Steps:

  • Use the Mildest Acid Possible: Opt for weaker Brønsted acids (e.g., acetic acid) or Lewis acids if the reaction chemistry allows.[8]

  • Control Temperature: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Monitor progress closely using TLC or HPLC.[9]

  • Minimize Water: Use anhydrous solvents and reagents to the extent possible to suppress the hydrolysis side reaction.

  • Limit Reaction Time: Do not let the reaction run longer than necessary. Once the starting material is consumed (as monitored by TLC/HPLC), proceed immediately with the workup.[9]

Q4: How can I confirm that the byproduct I'm seeing is indeed the hydrolyzed product?

A4: The best method for confirmation is Liquid Chromatography-Mass Spectrometry (LC-MS) .

  • Chromatography: The hydrolyzed product, 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile, is significantly more polar than the chlorinated starting material. On a reverse-phase HPLC column, it will have a shorter retention time.

  • Mass Spectrometry: There will be a clear mass shift. The mass of a chlorine atom (~35.45 amu) will be replaced by the mass of a hydroxyl group (~17.01 amu). You should look for a peak corresponding to [M-18.44]⁺ compared to your starting material's mass.

Part 2: Analytical & Experimental Protocols

This section provides detailed methodologies for assessing the stability of your compound and troubleshooting experimental setups.

Protocol 1: Forced Degradation Study via Acid Stress Testing

This protocol provides a self-validating system to quantify the stability of this compound under specific acidic conditions.

Objective: To determine the rate of degradation of the target compound at a given pH and temperature.

Materials:

  • This compound

  • Class A Volumetric Flasks

  • Acetonitrile (HPLC Grade)

  • Deionized Water

  • Hydrochloric Acid (e.g., 1 M solution)

  • Sodium Hydroxide (e.g., 1 M solution for quenching)

  • Thermostatically controlled water bath or heating block

  • HPLC system with a C18 column

Procedure:

  • Stock Solution Preparation: Accurately prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation:

    • In a 10 mL volumetric flask, add 9 mL of 0.1 M HCl.

    • Allow the flask to equilibrate to the target temperature (e.g., 50 °C) in the water bath.

    • At time t=0, add 1 mL of the stock solution to the flask, mix thoroughly, and start a timer. The final concentration will be 0.1 mg/mL in 10% ACN / 90% 0.1 M HCl.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot (e.g., 500 µL) of the stress sample.

    • Immediately quench the degradation by adding it to a vial containing an equivalent molar amount of base (e.g., 500 µL of 0.1 M NaOH) to neutralize the acid.

  • Analysis: Analyze each quenched time-point sample by RP-HPLC (see Protocol 2) to determine the percentage of the parent compound remaining.

Protocol 2: Analytical Monitoring by Reverse-Phase HPLC

Objective: To separate and quantify this compound from its primary degradant.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm and 310 nm
Injection Vol. 10 µL

Expected Results: The parent compound will have a longer retention time than the more polar 5-hydroxy degradation product. The peak area percentage can be used to calculate the extent of degradation over time.

Part 3: Data Visualization & Mechanistic Pathways

Hypothetical Stability Data

The following table illustrates the expected outcome from a forced degradation study, showing the percentage of the parent compound remaining over time under different acidic conditions at 50 °C.

Time (hours)Parent Compound Remaining (pH 2.0)Parent Compound Remaining (pH 4.0)
0100%100%
191.2%98.5%
470.5%94.1%
849.8%88.9%
2415.3%72.4%
Visualized Degradation Pathway and Workflow

The following diagrams illustrate the primary degradation mechanism and the experimental workflow for stability testing.

G cluster_0 Acid-Catalyzed Hydrolysis Pathway start 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile product 5-Hydroxypyrazolo[1,5-a]pyrimidine- 3-carbonitrile start->product H₃O⁺ (Nucleophilic Aromatic Substitution) -HCl

Caption: Proposed primary degradation pathway under acidic conditions.

G cluster_1 Forced Degradation Experimental Workflow prep Prepare 1 mg/mL Stock Solution in ACN stress Add Stock to Acidic Medium (e.g., 0.1 M HCl) at Temp (e.g., 50°C) prep->stress sample Withdraw Aliquots at Timed Intervals stress->sample quench Neutralize Aliquots with Base (e.g., 0.1 M NaOH) sample->quench analyze Analyze via RP-HPLC and LC-MS quench->analyze report Calculate % Degradation vs. Time analyze->report

Caption: Standard workflow for an acid stress stability study.

References

Technical Support Center: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: T-GUIDE-CPP-001

Version: 1.0

Introduction

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS: 1224288-92-9). The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, valued as a pharmacophore in the design of various therapeutic agents.[1] Understanding the thermal stability of this chlorinated intermediate is paramount for ensuring experimental reproducibility, process safety, and the integrity of synthesized molecules. This document provides direct, experience-based answers to common questions and troubleshooting scenarios related to its thermal properties.

Frequently Asked Questions (FAQs)

Q1: What are the core physical and chemical properties of this compound?

This compound is typically a white to off-white crystalline powder.[2] While stable under recommended storage conditions, its behavior at elevated temperatures is a critical consideration for any experimental design.[2] Under extreme conditions such as high temperature, or in the presence of strong acids or bases, chemical reactions and degradation may occur.[2]

PropertyValueSource
Molecular Formula C₇H₃ClN₄[2]
Molecular Weight 178.58 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 138-142°C (isopropanol)[2]
Boiling Point ~279°C (rough estimate)[2]
Solubility Good solubility in DMSO and DMF; poor in n-hexane.[2]

Q2: What is the general thermal stability of this compound?

Under normal temperature, dry, and light-proof conditions, the compound exhibits good chemical stability.[2] However, as a chlorinated heterocyclic compound, it carries an inherent risk of thermal decomposition at elevated temperatures. The energy introduced during heating can lead to the cleavage of bonds, potentially liberating hazardous gases. While specific decomposition onset data for this exact molecule is not widely published, studies on similar heterocyclic structures show that thermal events can be energetic and occur at temperatures relevant to chemical synthesis.[3]

Q3: What are the recommended storage and handling conditions?

To ensure long-term stability and prevent degradation, the compound should be stored under an inert gas atmosphere (e.g., Nitrogen or Argon) at refrigerated temperatures (2-8°C).[2] It is also crucial to protect it from light and moisture. When handling, standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used in a well-ventilated area or fume hood.[4]

Q4: What are the potential hazards associated with heating this compound?

The primary thermal hazard is decomposition, which can release toxic and corrosive gases. Thermal breakdown of chlorinated organic compounds can yield hydrogen chloride (HCl) and other hazardous substances.[5] This not only poses a safety risk but can also interfere with chemical reactions by altering pH and introducing reactive species.

Q5: How can I definitively determine the thermal stability of my specific batch?

The most reliable methods for assessing thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) .[6][7] These techniques are industry standards for characterizing the thermal stability of pharmaceutical compounds and intermediates.[7][8]

  • TGA measures the change in mass of a sample as a function of temperature, revealing the temperature at which decomposition (mass loss) begins.[9]

  • DSC measures the heat flow into or out of a sample as it is heated, identifying melting points, phase transitions, and the onset temperature and energy of exothermic (heat-releasing) decomposition events.[10][11]

Troubleshooting Guide: Experimental & Process Issues

This section addresses specific problems that may arise during experiments, providing a logical workflow for diagnosis and resolution.

Scenario 1: My reaction is underperforming at high temperatures.

Question: I am running a reaction at 120°C and observing low yields and several unidentifiable impurities. Could thermal decomposition of my this compound starting material be the cause?

Answer & Troubleshooting Workflow:

Yes, this is a strong possibility. Operating near or above the thermal stability limit can lead to degradation of the starting material. The melting point is reported to be around 138-142°C, and decomposition may begin before melting is complete.[2] Follow this workflow to diagnose the issue:

G cluster_0 Phase 1: Initial Diagnosis cluster_1 Phase 2: Definitive Analysis cluster_2 Phase 3: Resolution A Problem: Low Yield / Impurities in High-Temp Reaction B Action: Run Control Experiment (Heat starting material + solvent only) A->B C Analyze Control Sample via HPLC/LC-MS B->C D Action: Perform Thermal Analysis (TGA & DSC) C->D If degradation is observed... E TGA Result: Identify Onset of Mass Loss D->E F DSC Result: Identify Onset of Exothermic Decomposition D->F G Compare TGA/DSC Onset with Reaction Temperature F->G H Decision: Is Reaction Temp > Decomposition Onset? G->H I Resolution: Lower Reaction Temp & Re-optimize Conditions H->I Yes J Conclusion: Degradation is Unlikely. Investigate other reaction parameters. H->J No

Caption: Troubleshooting workflow for suspected thermal degradation.

Detailed Protocol: Thermal Analysis for Process Safety

  • Sample Preparation: Prepare a small amount of your this compound sample (typically 3-5 mg).

  • DSC Analysis:

    • Place the sample in an aluminum DSC pan and seal it. Use an empty, sealed pan as a reference.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • What to Look For:

      • An endothermic peak corresponding to the melting point.

      • A sharp, exothermic peak indicating decomposition. The onset temperature of this exotherm is your critical process safety limit.

  • TGA Analysis:

    • Place the sample in a TGA pan.

    • Heat the sample at the same rate (10°C/min) under nitrogen.

    • What to Look For:

      • A significant drop in mass on the TGA curve. The temperature at which this mass loss begins should correlate with the exothermic event observed in the DSC.

Scenario 2: My compound has discolored during storage.

Question: I stored a vial of the compound on my lab bench for a few weeks, and the white powder has turned slightly yellow. Is it still usable?

Answer:

Discoloration is a visual indicator of potential chemical degradation. While the compound may still be largely intact, the presence of colored impurities suggests that decomposition has begun. This can be initiated by exposure to light, heat, or reactive atmospheric components.

  • Confirm Purity: Do not assume the material is viable. Re-analyze the purity of the material using a quantitative technique like HPLC with a UV detector or ¹H-NMR with an internal standard. Compare the results to the certificate of analysis of the fresh material.

  • Root Cause Analysis: The likely cause is improper storage. This highlights the importance of adhering strictly to the recommended storage conditions: 2-8°C, under inert gas, and protected from light.[2]

  • Decision: If significant impurities are detected, it is highly recommended to use a fresh, properly stored batch for your experiments to ensure reliable and reproducible results.

Scenario 3: I need to perform a reaction in a molten state.

Question: My planned synthesis requires heating the compound above its melting point. How can I assess the risk?

Answer:

Heating a substance above its melting point significantly increases the risk of decomposition. The window between melting and decomposition can be very narrow for complex heterocyclic molecules.

  • Crucial First Step - DSC Analysis: Before attempting any scale-up, a DSC analysis is mandatory.[3][8] This will tell you the temperature difference between the peak of the melting endotherm and the onset of the decomposition exotherm.

  • Interpreting the Results:

    • Large Window (>50°C): If there is a large temperature gap between melting and decomposition, you may have a workable processing window. However, prolonged heating even within this window can still lead to slow degradation.

    • Small Window (<20-30°C): A small window indicates a high risk. The energy required for melting may be sufficient to initiate decomposition, making the process very hazardous. In this case, you must find an alternative synthetic route that avoids a molten state, perhaps by using a high-boiling point solvent.

  • Safety Margin: If you must proceed, your process temperature should be kept as low as possible above the melting point and for the shortest duration necessary. Always incorporate a significant safety margin, staying well below the decomposition onset temperature identified by DSC.

References

common impurities in 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Purity is paramount, as undetected impurities can confound biological data and complicate downstream applications. This guide provides in-depth, experience-driven insights into identifying, controlling, and preventing the formation of common impurities through a structured question-and-answer format.

PART 1: Troubleshooting Guide - Core Synthesis Challenges

This section addresses the most critical and frequently encountered issues during the synthesis, focusing on the causal mechanisms and providing actionable solutions.

Question 1: My analysis (TLC, LC-MS) of the final product shows two or more distinct spots/peaks with the identical mass. What are these impurities and how can I control their formation?

Answer:

This is a classic and highly probable issue in pyrazolopyrimidine synthesis, pointing directly to the formation of regioisomeric impurities . The root cause lies in the initial cyclocondensation step.

Causality & Mechanism: The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the reaction of a 5-aminopyrazole with a β-dicarbonyl compound or a synthetic equivalent. The 5-aminopyrazole precursor has two nucleophilic nitrogen atoms in the pyrazole ring (N1 and the exocyclic NH2 group). While the reaction is expected to proceed via the exocyclic amino group attacking the electrophile, followed by cyclization involving the N1 ring nitrogen, alternative reaction pathways can lead to different, isomeric fused heterocyclic systems.[1][2] For example, if cyclization occurs through a different atom, a pyrazolo[3,4-b]pyridine or other isomer could form. The precise regiochemical outcome is highly sensitive to the reaction conditions and the specific substituents on the reactants.[1]

Identification Protocol: Mass spectrometry alone is insufficient to distinguish between regioisomers. Unambiguous structural confirmation is essential.

  • High-Resolution NMR Spectroscopy: This is the gold standard for isomer identification.

    • ¹H-¹⁵N HMBC: This 2D NMR technique is exceptionally powerful for determining the connectivity between protons and nitrogen atoms, which defines the core scaffold. For example, specific correlations between H-6 and N-7a, N-4, and N-1 can definitively confirm the pyrazolo[1,5-a]pyrimidine structure and rule out others.[3]

    • NOESY/ROESY: These experiments can reveal through-space proximity of protons, helping to confirm spatial arrangements consistent with a specific isomer.

  • X-ray Crystallography: If a crystalline sample of the impurity can be isolated, single-crystal X-ray diffraction provides definitive, irrefutable proof of the molecular structure.[1]

Prevention & Control Strategy: Controlling regioselectivity is achieved by carefully tuning the reaction parameters to favor the desired reaction pathway.

  • Choice of Reagents: The structure of the 1,3-dielectrophile is critical. Using reagents like enaminonitriles under specific conditions (e.g., microwave irradiation) has been shown to produce pyrazolo[1,5-a]pyrimidines with high regioselectivity.[3]

  • Solvent and Catalyst: The reaction medium plays a significant role. Acidic conditions, such as refluxing in acetic acid, are commonly employed and can favor the formation of a specific isomer.[3][4] Lewis acids or bases can also be used to direct the cyclization.[1]

  • Temperature: Thermal conditions, including the use of microwave-assisted synthesis, can dramatically influence reaction times and regioselectivity, often favoring a single product.[1][3]

Workflow for Regioisomer Identification & Control

start Multiple Peaks, Same Mass Detected q_isomer Hypothesis: Regioisomer Formation start->q_isomer anal Isolate Impurity (Prep-HPLC / Column) q_isomer->anal Proceed to characterization control Reaction Optimization for Regioselectivity q_isomer->control Implement preventative measures nmr Structural Elucidation: - ¹H-¹⁵N HMBC - NOESY - X-ray Crystallography anal->nmr confirm Structure Confirmed nmr->confirm params Adjust Parameters: - Solvent (e.g., Acetic Acid) - Catalyst (Acidic/Basic) - Temperature (Microwave) - Reagent Choice control->params validate Validate Purity with Optimized Method (HPLC, NMR) params->validate

Caption: Decision workflow for addressing regioisomeric impurities.

PART 2: Frequently Asked Questions (FAQs)

This section covers specific, targeted questions about other common impurities.

FAQ 1: I'm observing an impurity with a mass corresponding to [M-Cl+OH] (e.g., M-19 Da). What is it and how can I prevent it?

This impurity is almost certainly 5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile , the product of hydrolysis. The C5-chloro substituent is an electron-deficient center, making it susceptible to nucleophilic attack by water.

  • Formation Mechanism: This can occur during the reaction workup or storage if conditions are not strictly anhydrous and neutral. The presence of residual acid or base can catalyze the hydrolysis of the C-Cl bond.[5]

  • Prevention:

    • Anhydrous Conditions: Ensure all solvents and reagents used in the final steps and workup are rigorously dried. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

    • Neutral Workup: During aqueous workup, ensure the pH is maintained as close to neutral as possible. Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

    • Proper Storage: Store the final compound in a desiccator, under an inert atmosphere, and protected from light to ensure long-term stability.[6]

FAQ 2: My chlorination of the 5-hydroxy precursor is incomplete, leaving significant starting material in the crude product. How can I improve this conversion?

Incomplete conversion during the chlorination of 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile is a common yield-limiting issue. The goal is to fully convert the hydroxyl group to the chloride using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Troubleshooting Steps:

    • Increase Temperature/Reaction Time: These reactions often require elevated temperatures (refluxing in POCl₃, ~107 °C) for several hours. If you see incomplete conversion, consider cautiously increasing the reflux time. Monitor the reaction progress by TLC or LC-MS.

    • Use a Catalyst: The addition of a catalytic amount of N,N-Dimethylformamide (DMF) or a tertiary amine (like triethylamine or diisopropylethylamine) can often accelerate the reaction. These act as catalysts and can also serve as scavengers for the HCl gas produced, helping to drive the equilibrium forward.

    • Ensure Reagent Stoichiometry: While POCl₃ is often used as the solvent, ensure a sufficient molar excess is present if a co-solvent is used.

    • Removal of Byproducts: The reaction generates HCl. Performing the reaction in a system that allows for the safe removal of HCl gas can help push the reaction to completion.

FAQ 3: My mass spectrum shows a peak corresponding to a di-chloro or bromo-chloro adduct. How is this possible?

The formation of an additional halogenated species indicates a lack of selectivity in the halogenation step.

  • Cause - Over-halogenation: If the reaction conditions are too harsh (excess halogenating agent, high temperature, prolonged reaction time), halogenation can occur at other activated positions on the pyrazolopyrimidine ring system. For example, while the C3 position is blocked by a nitrile, the C7 or C2 positions could be susceptible depending on the substituents.

  • Cause - Impurity in Starting Material: If your synthesis involves a brominated intermediate (e.g., starting from a 3-bromo-5-aminopyrazole), incomplete removal of this bromine could lead to a mixed halogenated final product.[7]

  • Prevention:

    • Strict Stoichiometric Control: Carefully control the molar equivalents of the chlorinating or brominating agent.

    • Temperature Management: Avoid excessive heating, as this can promote less selective side reactions.

    • Purification of Intermediates: Ensure all intermediates are purified to a high degree to remove any residual halogenated impurities before proceeding to the next step.

PART 3: Analytical Protocols & Data

Table 1: Common Impurities and Their Characteristics
Impurity NameCommon OriginMolecular Weight Change from ParentKey Analytical Signature
Regioisomer Cyclocondensation StepIdentical (Isomer)Different ¹H and ¹³C NMR chemical shifts; different HPLC retention time.
5-Hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile Hydrolysis of C5-Cl-18.99 DaLC-MS peak at [M-Cl+OH]. Broader -OH peak in ¹H NMR (if visible).
Unreacted 5-Hydroxy Precursor Incomplete Chlorination-18.99 DaMatches the analytical data of the authentic starting material.
Di-halogenated Product Over-halogenation+33.96 Da (for Cl) / +78.90 Da (for Br)Characteristic isotopic pattern for two chlorines or a bromine/chlorine in MS.
Protocol: HPLC-UV Method for Impurity Profiling

This protocol provides a robust baseline for separating the target compound from its common impurities. Method optimization may be required based on the specific impurity profile.[8][9]

  • System: High-Performance Liquid Chromatography with a UV/Vis or Diode-Array Detector.

  • Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Linear gradient from 95% to 5% B

    • 19-25 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 254 nm (or scan for optimal wavelength).

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve in 1 mL of a 50:50 Acetonitrile/Water mixture.

PART 4: Visualization of Impurity Formation Pathways

cluster_0 Synthesis Pathway & Impurity Junctions A 5-Aminopyrazole-4-carbonitrile + 1,3-Dielectrophile B Cyclocondensation A->B C 5-Hydroxypyrazolo[1,5-a]pyrimidine- 3-carbonitrile B->C Imp1 Regioisomeric Byproduct B->Imp1 Side Reaction D Chlorination (e.g., POCl₃) C->D E Crude 5-Chloropyrazolo[1,5-a]pyrimidine- 3-carbonitrile D->E Imp2 Unreacted Starting Material D->Imp2 Incomplete Reaction F Workup / Purification E->F G Final Product F->G Imp3 Hydrolysis Product F->Imp3 Moisture Present

Caption: Key junctions for impurity formation during synthesis.

References

troubleshooting failed reactions of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile chemical intermediate. Here, we address common challenges and frequently asked questions encountered during its use in various synthetic applications. Our goal is to provide you with the expertise and practical insights needed to troubleshoot failed reactions and optimize your experimental outcomes.

I. Troubleshooting Guide: Common Reaction Failures

This section delves into specific issues that may arise during reactions involving this compound, offering probable causes and actionable solutions.

Issue 1: Low or No Yield in Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution at the C5 position with an amine/thiol/alkoxide, but I'm observing very low to no conversion of my starting material. What could be the issue?

Answer: This is a common challenge. The pyrazolo[1,5-a]pyrimidine core's reactivity can be influenced by several factors. Let's break down the potential causes and solutions.

Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps
Insufficient Nucleophile Strength The C5 chlorine is on an electron-deficient ring system, making it susceptible to nucleophilic attack. However, a weak nucleophile may not have sufficient electron density to initiate the reaction efficiently.1. Switch to a stronger nucleophile: If using a neutral amine, consider its corresponding anion (e.g., using NaH to deprotonate an alcohol to the more nucleophilic alkoxide). 2. Increase nucleophile concentration: A higher concentration can shift the reaction equilibrium towards the product.
Inappropriate Solvent The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.1. Solvent Screen: Test the reaction in various polar aprotic solvents such as DMF, DMSO, NMP, or acetonitrile. 2. Ensure Anhydrous Conditions: Water can compete as a nucleophile and also protonate anionic nucleophiles, rendering them inactive. Use freshly dried solvents.
Suboptimal Reaction Temperature Nucleophilic aromatic substitution (SNAr) reactions often require elevated temperatures to overcome the activation energy barrier.1. Gradual Temperature Increase: Incrementally increase the reaction temperature (e.g., in 10-20 °C intervals) while monitoring the reaction progress by TLC or LC-MS. 2. Microwave Irradiation: For challenging substitutions, microwave heating can significantly reduce reaction times and improve yields by providing rapid and uniform heating.[2]
Steric Hindrance A bulky nucleophile or steric hindrance around the C5 position can impede the approach of the nucleophile.1. Use a less hindered nucleophile: If possible, select a smaller nucleophile. 2. Consider a different synthetic route: It might be necessary to introduce the desired functional group earlier in the synthesis before the pyrazolopyrimidine ring is formed.
Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction is messy, showing multiple spots on the TLC plate that I cannot identify. How can I minimize byproduct formation?

Answer: The formation of multiple byproducts often points to side reactions or degradation of the starting material or product.

Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps
Reaction with Other Electrophilic Sites While the C5 position is the primary site for nucleophilic attack, other positions on the heterocyclic system can also exhibit some electrophilicity, especially under harsh conditions.1. Lower the Reaction Temperature: This can increase the selectivity for the desired reaction pathway. 2. Use a Milder Base: If a base is used, switching to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) can prevent it from participating in side reactions.
Decomposition of Starting Material/Product Pyrazolopyrimidine derivatives can be sensitive to strong acids, bases, or high temperatures, leading to ring opening or other degradation pathways.1. Screen Reaction Conditions: Perform small-scale experiments to test a range of temperatures and reaction times. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3]
Competing Reactions The nitrile group at the C3 position can potentially undergo hydrolysis or other transformations depending on the reaction conditions.1. Protecting Groups: If the nitrile group is interfering, consider protecting it, though this adds extra steps to the synthesis. 2. Careful pH Control: For reactions in aqueous or protic media, maintaining a neutral or slightly basic pH can prevent nitrile hydrolysis.
Issue 3: Failure in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I'm trying to perform a Suzuki coupling at the C5 position, but the reaction is not proceeding. What are the key parameters to check?

Answer: Palladium-catalyzed cross-coupling reactions are powerful tools, but their success with heterocyclic halides depends on a delicate balance of catalyst, ligand, base, and solvent.

Probable Causes & Solutions:

Probable CauseScientific RationaleTroubleshooting Steps
Catalyst/Ligand Incompatibility The choice of palladium catalyst and ligand is crucial for efficient oxidative addition and reductive elimination steps. Electron-rich and sterically bulky phosphine ligands are often effective for cross-coupling with chloro-heterocycles.1. Ligand Screening: Test a variety of ligands (e.g., SPhos, XPhos, RuPhos) in combination with a suitable palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3). 2. Use a Pre-formed Catalyst: Consider using a pre-formed palladium catalyst complex which can sometimes offer better activity and stability.
Inappropriate Base The base plays a critical role in the catalytic cycle, often participating in the transmetalation step. The choice of base can significantly impact the reaction outcome.1. Base Screening: Evaluate different bases such as K2CO3, Cs2CO3, K3PO4, or organic bases like triethylamine. 2. Ensure Anhydrous Conditions: Some bases are hygroscopic; use freshly dried base.
Solvent Effects The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. A mixture of a polar aprotic solvent and water is often used for Suzuki couplings.1. Solvent System Optimization: Test different solvent combinations, such as dioxane/water, toluene/water, or DME/water.
Poor Quality Boronic Acid/Ester The boronic acid or ester can degrade over time, especially if not stored properly.1. Check Reagent Quality: Use fresh or properly stored boronic acid/ester. Consider performing a self-coupling test to check its activity.

Workflow for Troubleshooting a Failed Nucleophilic Substitution

G start Low/No Product Formation check_sm Verify Starting Material Purity start->check_sm check_reagents Check Reagent Quality & Stoichiometry check_sm->check_reagents Purity OK temp Increase Reaction Temperature check_reagents->temp Reagents OK solvent Change Solvent (e.g., to DMF, DMSO) temp->solvent No Improvement success Reaction Successful temp->success Improvement nucleophile Increase Nucleophile Concentration or Use Stronger Nucleophile solvent->nucleophile No Improvement solvent->success Improvement byproducts Analyze Byproducts by LC-MS nucleophile->byproducts Still No Improvement nucleophile->success Improvement failure Re-evaluate Synthetic Strategy byproducts->failure Decomposition or Unwanted Reactivity

Caption: Troubleshooting workflow for nucleophilic substitution.

II. Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: It is a relatively stable crystalline solid under standard laboratory conditions (stored in a cool, dry place away from light).[1] However, prolonged exposure to strong acids, bases, or high heat can lead to decomposition. It is advisable to store it under an inert atmosphere, especially for long-term storage.[1]

Q2: What are the typical solvents for dissolving this compound?

A2: It has good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1] Its solubility is limited in less polar organic solvents such as dichloromethane and ethyl acetate, and it is poorly soluble in non-polar solvents like hexanes and water.[1]

Q3: Can I perform reactions at other positions on the ring system?

A3: Yes, other positions can be functionalized, although the C5 position is often the most reactive towards nucleophilic substitution due to the chlorine leaving group.

  • C3-Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine under appropriate conditions.

  • C7-Position: While less reactive than C5, functionalization at C7 is also possible, often requiring more forcing conditions or specific synthetic strategies.

  • Bromination: The pyrazole ring can be brominated, for example at the 3-position, using reagents like N-bromosuccinimide (NBS).[4]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: As with any chemical reagent, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. While specific toxicity data is limited, it is prudent to handle it in a well-ventilated area or a fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Decision Tree for Reaction Optimization

G start Initial Reaction Conditions low_yield Low Yield (<50%) start->low_yield Run 1 no_reaction No Reaction start->no_reaction Run 1 messy_reaction Messy Reaction (Byproducts) start->messy_reaction Run 1 inc_temp Increase Temperature low_yield->inc_temp Yes change_solvent Change Solvent low_yield->change_solvent No no_reaction->inc_temp Yes change_catalyst Screen Catalysts/Ligands no_reaction->change_catalyst No (for catalysis) lower_temp Lower Temperature messy_reaction->lower_temp Yes milder_cond Use Milder Base/Reagents messy_reaction->milder_cond No inc_conc Increase Reagent Concentration

Caption: Decision tree for reaction optimization.

III. References

  • Vertex AI Search. (n.d.). This compound CAS:1224288-92-9. Retrieved from 1

  • ChemicalBook. (n.d.). 5-Chloropyrazolo[1,5-a]pyrimidine synthesis. Retrieved from 3

  • Li, J., et al. (2006). 7-Chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5747–o5748.

  • Shekarrao, K., et al. (2014). An efficient palladium-catalyzed microwave-assisted synthesis of pyrazole-fused heterocycles. Tetrahedron Letters, 55(1), 234-238.

  • Portilla, J., et al. (2012). Synthesis of pyrazolo[1,5-a]pyrimidines through a cyclization reaction involving 3-substituted-5-amino-1H-pyrazoles and different cyclic β-dicarbonyl compounds. Molecules, 17(10), 12044-12057.

  • Gomaa, M. A.-M. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(5), 6435-6447.

  • El-Sayed, N. N. E. (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 3(6), 849-856.

  • ChemicalBook. (n.d.). 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis. Retrieved from 4

References

Technical Support Center: Regioselectivity in the Synthesis of Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted pyrazolo[1,5-a]pyrimidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of regioselectivity in this critical class of heterocyclic compounds. Pyrazolo[1,5-a]pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2][3] Achieving the desired substitution pattern is paramount for their biological activity, making a thorough understanding of regioselectivity essential.

This resource provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of substituted pyrazolo[1,5-a]pyrimidines, providing explanations and actionable protocols to resolve them.

Issue 1: Formation of the Undesired Pyrazolo[1,5-c]pyrimidine Isomer

Question: My reaction between a 3-amino-1H-pyrazole and an unsymmetrical 1,3-dicarbonyl compound is producing a mixture of pyrazolo[1,5-a]pyrimidine and the undesired pyrazolo[1,5-c]pyrimidine isomer. How can I improve the regioselectivity towards the desired [1,5-a] isomer?

Explanation of Causality: The regioselectivity of the condensation reaction is primarily governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the nucleophilicity of the N1 and N2 atoms of the aminopyrazole. The initial condensation can occur at either carbonyl group, leading to two different intermediates that then cyclize to form the respective isomers. The reaction conditions, particularly the pH, play a crucial role in directing this selectivity.

Troubleshooting Protocol:

  • Acidic vs. Basic Conditions:

    • Acidic Conditions (e.g., acetic acid, p-toluenesulfonic acid): Generally favor the formation of the pyrazolo[1,5-a]pyrimidine isomer. Protonation of the more basic carbonyl group (often the one less sterically hindered or adjacent to an electron-donating group) makes it more electrophilic, directing the initial attack of the exocyclic amino group to this position.

    • Basic Conditions (e.g., piperidine, sodium ethoxide): Can sometimes lead to the formation of the pyrazolo[1,5-c]pyrimidine isomer. Under basic conditions, the enolate of the dicarbonyl compound is formed, and the subsequent reaction pathway can be less predictable.

  • Solvent Selection:

    • Protic solvents like ethanol or acetic acid can facilitate proton transfer and are commonly used in acid-catalyzed reactions to promote the formation of the [1,5-a] isomer.

  • Temperature and Reaction Time:

    • Lowering the reaction temperature may enhance selectivity by favoring the kinetically controlled product, which is often the desired [1,5-a] isomer.

    • Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to isomerization or side reactions.

Illustrative Workflow for Regioselectivity Control:

G cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Reaction Outcome 3-Aminopyrazole 3-Aminopyrazole Acidic_Conditions Acidic (e.g., AcOH) 3-Aminopyrazole->Acidic_Conditions Basic_Conditions Basic (e.g., Piperidine) 3-Aminopyrazole->Basic_Conditions Unsymmetrical_1_3_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Unsymmetrical_1_3_Dicarbonyl->Acidic_Conditions Unsymmetrical_1_3_Dicarbonyl->Basic_Conditions Pyrazolo_1_5_a_pyrimidine Pyrazolo[1,5-a]pyrimidine (Desired Isomer) Acidic_Conditions->Pyrazolo_1_5_a_pyrimidine Favored Pathway Pyrazolo_1_5_c_pyrimidine Pyrazolo[1,5-c]pyrimidine (Undesired Isomer) Acidic_Conditions->Pyrazolo_1_5_c_pyrimidine Minor Basic_Conditions->Pyrazolo_1_5_a_pyrimidine Possible Basic_Conditions->Pyrazolo_1_5_c_pyrimidine Potential Pathway

Caption: Controlling regioselectivity through reaction conditions.

Issue 2: Low Yield and/or Incomplete Reaction

Question: My reaction is sluggish, and I'm observing low yields of the desired pyrazolo[1,5-a]pyrimidine, with a significant amount of starting material remaining.

Explanation of Causality: Low yields can be attributed to several factors, including insufficient activation of the reactants, steric hindrance, or unfavorable reaction kinetics. The cyclization-condensation reaction often requires an activation step, either through protonation of the carbonyl group or formation of a more reactive enamine intermediate.

Troubleshooting Protocol:

  • Catalyst Screening:

    • If using acidic conditions, try stronger acids like a catalytic amount of sulfuric acid or a Lewis acid (e.g., ZnCl₂, Sc(OTf)₃).

    • For base-catalyzed reactions, explore different organic bases (e.g., DBU, triethylamine) or inorganic bases (e.g., K₂CO₃).

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly accelerate the reaction by efficiently heating the polar reactants and solvents, often leading to higher yields and shorter reaction times.[4] This technique has been shown to be particularly effective for the regioselective synthesis of pyrazolo[1,5-a]pyrimidines.[1][5]

  • Use of More Reactive 1,3-Dicarbonyl Equivalents:

    • Consider using β-enaminones, β-alkoxyvinyl ketones, or β-chlorovinyl ketones. These substrates are often more reactive than their 1,3-dicarbonyl counterparts and can lead to cleaner reactions with higher yields.

Experimental Protocol: Microwave-Assisted Synthesis of 7-Aryl-5-methylpyrazolo[1,5-a]pyrimidines

  • In a 10 mL microwave vial, combine the 3-amino-1H-pyrazole (1.0 mmol), the appropriate benzoylacetone (1.0 mmol), and glacial acetic acid (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15-30 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and collect the precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain the pure 7-aryl-5-methylpyrazolo[1,5-a]pyrimidine.

Issue 3: Difficulty in Separating Regioisomers

Question: I have a mixture of pyrazolo[1,5-a]pyrimidine regioisomers that are difficult to separate by column chromatography. Are there any alternative purification or characterization techniques?

Explanation of Causality: Regioisomers of pyrazolo[1,a]pyrimidines often have very similar polarities, making their separation by traditional silica gel chromatography challenging.

Troubleshooting Protocol:

  • Chromatography Optimization:

    • Alternative Stationary Phases: Consider using alumina, reverse-phase silica (C18), or employing a different solvent system with varying polarity and eluting strength.

    • Preparative HPLC: For valuable or difficult-to-separate mixtures, preparative high-performance liquid chromatography can offer superior resolution.

  • Recrystallization:

    • If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective purification method. Experiment with different solvent systems to find one that selectively crystallizes the desired isomer.

  • Spectroscopic Differentiation:

    • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between regioisomers. The chemical shifts of the protons and carbons on the pyrimidine ring are sensitive to the substitution pattern. For example, the chemical shift of a methyl group at C5 is typically different from that at C7.[6]

    • NOE Experiments: Nuclear Overhauser Effect (NOE) experiments can be used to establish through-space proximity between protons, which can help in assigning the correct structure. For instance, an NOE between a substituent at C7 and the proton at C6 can confirm the regiochemistry.

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazolo[1,5-a]pyrimidine Core

ProtonChemical Shift (δ, ppm)
H-28.0 - 8.5
H-36.5 - 7.0
H-58.5 - 9.0
H-67.0 - 7.5
H-78.5 - 9.0

Note: These are approximate ranges and can vary depending on the substituents.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control regioselectivity in the condensation of 3-aminopyrazoles with unsymmetrical 1,3-dicarbonyls?

A1: The primary factors are:

  • Electronic Effects of Substituents: Electron-withdrawing groups on the dicarbonyl compound can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease its reactivity.

  • Steric Hindrance: Bulky substituents near a carbonyl group can hinder the approach of the aminopyrazole, favoring reaction at the less sterically encumbered carbonyl.

  • Reaction Conditions: As discussed in the troubleshooting guide, the pH of the reaction medium is a critical determinant. Acidic conditions generally favor the formation of the thermodynamically more stable pyrazolo[1,5-a]pyrimidine isomer.

  • Nature of the Aminopyrazole: Substituents on the aminopyrazole can influence the nucleophilicity of the ring nitrogens and the exocyclic amino group, thereby affecting the initial condensation step.

Q2: What is the general mechanism for the acid-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines?

A2: The generally accepted mechanism proceeds as follows:

  • Protonation: The more basic carbonyl group of the 1,3-dicarbonyl compound is protonated by the acid catalyst.

  • Nucleophilic Attack: The exocyclic amino group of the 3-aminopyrazole attacks the protonated carbonyl carbon.

  • Dehydration: A molecule of water is eliminated to form an enamine intermediate.

  • Intramolecular Cyclization: The N2 atom of the pyrazole ring attacks the second carbonyl group.

  • Final Dehydration: A second molecule of water is eliminated to afford the aromatic pyrazolo[1,5-a]pyrimidine ring system.

Mechanism Diagram:

G Start 3-Aminopyrazole + Protonated 1,3-Dicarbonyl Step1 Nucleophilic Attack Start->Step1 Intermediate1 Tetrahedral Intermediate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Enamine Intermediate Step2->Intermediate2 Step3 Intramolecular Cyclization Intermediate2->Step3 Intermediate3 Cyclized Intermediate Step3->Intermediate3 Step4 Dehydration Intermediate3->Step4 End Pyrazolo[1,5-a]pyrimidine Step4->End

Caption: Acid-catalyzed mechanism for pyrazolo[1,5-a]pyrimidine formation.

Q3: Can I use other starting materials besides 1,3-dicarbonyl compounds?

A3: Yes, several other biselectrophiles can be used for the synthesis of pyrazolo[1,5-a]pyrimidines. These include:

  • α,β-Unsaturated Ketones (Chalcones): The reaction with 3-aminopyrazoles typically proceeds via a Michael addition followed by cyclization.[7]

  • β-Ketoesters: These are commonly used and offer a versatile route to pyrazolo[1,5-a]pyrimidin-7-ones.

  • Malonates and their derivatives: Diethyl malonate and related compounds are precursors to 5,7-dihydroxypyrazolo[1,5-a]pyrimidines.[8]

  • 1,2-Allenic Ketones: These have been shown to react with aminopyrazoles under mild conditions with excellent regioselectivity.[2]

References

Validation & Comparative

A Comparative Guide to the Spectral Analysis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile for Unambiguous Structure Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. In the realm of novel heterocyclic compounds, such as the promising pyrazolo[1,5-a]pyrimidine scaffold, subtle changes in substituent positions can lead to vastly different biological activities. This guide provides an in-depth comparative analysis of the spectral data for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile , a key intermediate in the synthesis of various bioactive molecules.

This guide will not only present the expected spectral data for the title compound but will also compare it with a closely related isomer, 7-methylpyrazolo[1,5-a]pyrimidine , to illustrate how a multi-technique spectroscopic approach provides irrefutable evidence of its chemical structure. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

The Imperative of Structural Integrity

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis for drugs with a wide range of therapeutic applications.[1] The precise arrangement of substituents on this bicyclic system is critical to its interaction with biological targets. An incorrect structural assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and ultimately, the failure of promising drug candidates. Therefore, a comprehensive spectral analysis is not merely a routine characterization step but a fundamental aspect of ensuring the integrity of the research.

A Multi-Faceted Approach to Structure Elucidation

To achieve unambiguous structure confirmation, a combination of spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and together, they offer a complete picture of the molecule. This guide will focus on:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the carbon-hydrogen framework and the connectivity of atoms.

  • Mass Spectrometry (MS): To establish the molecular weight and gain insights into the fragmentation pattern.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy: To understand the electronic transition properties of the conjugated system.

Below is a workflow diagram illustrating the integrated approach to the spectral analysis of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of 5-Chloropyrazolo [1,5-a]pyrimidine-3-carbonitrile nmr ¹H & ¹³C NMR synthesis->nmr Purified Compound ms Mass Spectrometry synthesis->ms Purified Compound ftir FT-IR synthesis->ftir Purified Compound uvvis UV-Vis synthesis->uvvis Purified Compound data_integration Data Integration & Comparison nmr->data_integration ms->data_integration ftir->data_integration uvvis->data_integration structure_confirmed Unambiguous Structure Confirmation data_integration->structure_confirmed Corroborated Evidence

Caption: Workflow for the comprehensive spectral analysis and structure confirmation.

Predicted Spectral Data for this compound

The following sections detail the predicted spectral data for the title compound, based on established principles and literature data for analogous structures.[2][3][4]

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals provide detailed information about the chemical environment and connectivity of the nuclei. For this compound, the expected NMR data in a suitable solvent (e.g., DMSO-d₆) are summarized below.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
28.9 - 9.1 (s, 1H)148 - 150
3-95 - 97
3a-145 - 147
5-155 - 157
67.3 - 7.5 (d, J ≈ 7 Hz, 1H)115 - 117
78.8 - 9.0 (d, J ≈ 7 Hz, 1H)140 - 142
C≡N-114 - 116

Causality behind the Predictions:

  • ¹H NMR: The pyrazolo[1,5-a]pyrimidine ring system is aromatic, and its protons are expected to resonate in the downfield region (7.0-9.5 ppm). The proton at position 2 is a singlet as it has no adjacent protons. The protons at positions 6 and 7 will appear as doublets due to coupling with each other. The electron-withdrawing nature of the chlorine atom at position 5 and the nitrile group at position 3 will deshield the ring protons.

  • ¹³C NMR: The carbon chemical shifts are predicted based on the known values for the parent pyrazolo[1,5-a]pyrimidine system and the substituent effects of the chloro and cyano groups.[2][3][4] The carbon bearing the nitrile group (C3) is expected to be significantly shielded, while the carbons attached to nitrogen and chlorine will be in the downfield region.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and information about its structural fragments. For this compound (C₇H₃ClN₄), the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight.

Table 2: Predicted Mass Spectrometry Data for this compound

m/z (predicted)IonNotes
178/180[M]⁺Molecular ion peak with a characteristic 3:1 isotopic pattern for one chlorine atom.
151[M-HCN]⁺Loss of hydrogen cyanide from the pyrazole ring.
143[M-Cl]⁺Loss of the chlorine atom.
117[M-HCN-Cl]⁺Subsequent loss of chlorine after the loss of HCN.

Fragmentation Rationale: The fragmentation pattern is predicted based on the general behavior of nitrogen-containing heterocycles. The loss of small, stable molecules like HCN is a common fragmentation pathway for pyrazole rings. The cleavage of the C-Cl bond is also expected.

FT-IR and UV-Vis Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

Table 3: Predicted FT-IR and UV-Vis Data for this compound

TechniquePredicted AbsorptionFunctional Group/Transition
FT-IR ~2230 cm⁻¹C≡N (nitrile) stretching
1620-1650 cm⁻¹C=N stretching (ring)
1500-1580 cm⁻¹C=C stretching (aromatic ring)
750-850 cm⁻¹C-Cl stretching
UV-Vis 280-320 nmπ → π* transitions

Basis for Predictions: The nitrile group has a very characteristic sharp absorption band in the FT-IR spectrum. The aromatic ring vibrations and the C-Cl stretch are also expected in their typical regions. The UV-Vis absorption is predicted based on the extended π-conjugated system of the pyrazolo[1,5-a]pyrimidine core.

Comparative Analysis with 7-Methylpyrazolo[1,5-a]pyrimidine

To demonstrate the power of these spectroscopic techniques in distinguishing between isomers, we will compare the predicted data for our target compound with the known experimental data for 7-methylpyrazolo[1,5-a]pyrimidine .[2][3][4]

structures cluster_target This compound cluster_comparison 7-Methylpyrazolo[1,5-a]pyrimidine Target Comparison

Caption: Molecular structures of the target and comparative compounds.

Table 4: Comparative ¹H NMR Data (δ, ppm)

ProtonThis compound (Predicted)7-Methylpyrazolo[1,5-a]pyrimidine (Experimental)[2][3][4]Key Differentiating Features
H-28.9 - 9.1 (s)8.25 (s)Significant downfield shift due to the electron-withdrawing nitrile group at C3.
H-5-8.87 (d, J=7.0 Hz)Absence of a signal for the target compound, replaced by the chlorine substituent.
H-67.3 - 7.5 (d, J ≈ 7 Hz)6.88 (dd, J=7.0, 4.2 Hz)Different multiplicity and chemical shift due to the different substituent at C5 and C7.
H-78.8 - 9.0 (d, J ≈ 7 Hz)-Presence of a doublet in the target compound, while the comparative has a methyl group.
CH₃-2.70 (s)Presence of a methyl singlet in the comparative compound.

Table 5: Comparative ¹³C NMR Data (δ, ppm)

CarbonThis compound (Predicted)7-Methylpyrazolo[1,5-a]pyrimidine (Experimental)[2][3][4]Key Differentiating Features
C-395 - 97111.1Significant upfield shift in the target compound due to the nitrile group.
C-5155 - 157150.9Downfield shift due to the direct attachment of the electronegative chlorine atom.
C-7140 - 142153.2Upfield shift in the target compound compared to the methyl-substituted carbon.
C≡N114 - 116-Presence of the nitrile carbon signal.
CH₃-24.9Presence of the methyl carbon signal.

The stark differences in the NMR spectra, particularly the presence or absence of specific proton and carbon signals and their chemical shifts, provide unequivocal evidence for the correct isomeric structure.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Use a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to observe the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, use the attenuated total reflectance (ATR) technique or prepare a KBr pellet.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Data Acquisition: Record the absorption spectrum over a range of 200-400 nm using a dual-beam spectrophotometer.

  • Data Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The comprehensive and comparative spectral analysis presented in this guide provides a robust framework for the unambiguous structure confirmation of This compound . By integrating data from ¹H NMR, ¹³C NMR, mass spectrometry, FT-IR, and UV-Vis spectroscopy, and by comparing these data with those of a known isomer, researchers can have the utmost confidence in their structural assignments. This rigorous approach is fundamental to the integrity and success of any research and development program involving novel heterocyclic compounds.

References

Comparative Analysis for Drug Discovery Scaffolds: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile vs. 5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to effectively interact with a multitude of biological targets, particularly protein kinases.[1][2] This has led to its incorporation into numerous therapeutic candidates for oncology, inflammation, and neurodegenerative disorders.[3][4] The true synthetic power of this scaffold is unlocked through functionalization, and the 3-carbonitrile and 5-halo positions serve as critical handles for molecular elaboration. The 3-carbonitrile group is a common feature in many kinase inhibitors, while the halogen at the C5 position is the primary gateway for introducing diversity via cross-coupling chemistry.

This guide provides an in-depth comparison of two key starting materials: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile and its 5-bromo counterpart. The choice between a chloro or bromo substituent at this position is not arbitrary; it is a critical strategic decision in a drug discovery program, profoundly impacting synthetic feasibility, reaction conditions, and ultimately, the cost and efficiency of library synthesis and scale-up operations. We will dissect their properties, reactivity, and strategic applications, supported by experimental data and protocols to guide researchers in making the optimal choice for their project.

Physicochemical Properties: A Head-to-Head Comparison

While structurally similar, the difference in the halogen atom imparts subtle yet meaningful changes to the compounds' physical properties. These characteristics can influence handling, solubility, and formulation considerations downstream.

PropertyThis compound5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile
CAS Number 1224288-92-9131336158
Molecular Formula C₇H₃ClN₄C₇H₃BrN₄
Molecular Weight 178.58 g/mol [5]223.03 g/mol [6]
Appearance White to off-white crystalline powder[5]White to off-white crystalline solid
Melting Point 138-142 °C[5]~140-145 °C
Predicted pKa -3.08 ± 0.40[5]N/A
Predicted XLogP3 N/A1.1[6]

The most notable difference is the ~25% increase in molecular weight for the bromo-derivative. In early-stage discovery, where metrics like Ligand Efficiency (LE) are paramount, the lower molecular weight of the chloro-analog can be advantageous. However, for the majority of synthetic applications, these physical differences are minor, and the decisive factor remains their chemical reactivity.

Synthetic Accessibility

Both compounds are typically synthesized from a common precursor, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile, via a halogenation reaction. The choice of halogenating agent dictates the final product.

Synthetic_Workflow cluster_main General Synthetic Pathway precursor 5-Hydroxypyrazolo[1,5-a]pyrimidine -3-carbonitrile chloro 5-Chloropyrazolo[1,5-a]pyrimidine -3-carbonitrile precursor->chloro  POCl₃, reflux bromo 5-Bromopyrazolo[1,5-a]pyrimidine -3-carbonitrile precursor->bromo  POBr₃, reflux

A general workflow for the synthesis of 5-halo-pyrazolopyrimidines.

The synthesis using phosphorus oxychloride (POCl₃) is well-documented and efficient for producing the 5-chloro derivative.[7][8] The analogous reaction with phosphorus oxybromide (POBr₃) yields the 5-bromo compound. Given that POCl₃ is generally less expensive and more commonly used than POBr₃, the chloro-intermediate may be more cost-effective to produce, a significant consideration for large-scale synthesis.

Comparative Reactivity in Cross-Coupling Reactions

The primary utility of these reagents is as electrophilic partners in transition metal-catalyzed cross-coupling reactions. Here, the fundamental difference in the carbon-halogen bond strength (C-Cl > C-Br) dictates their reactivity profiles. The weaker C-Br bond undergoes oxidative addition to the palladium(0) catalyst more readily, enabling reactions under milder conditions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for installing aryl or heteroaryl groups at the C5 position.[9][10] The disparity in reactivity between the chloro and bromo substrates is stark, necessitating different catalytic systems.

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex ox_add_label Oxidative Addition pd0->ox_add_label pd_boronate Ar-Pd(II)-R L₂ pd_complex->pd_boronate transmetal_label Transmetalation pd_complex->transmetal_label pd_boronate->pd0 red_elim_label Reductive Elimination pd_boronate->red_elim_label arx Ar-X (Our Substrate) boronic R-B(OR)₂ + Base product Ar-R (Product)

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparison of Typical Suzuki-Miyaura Reaction Conditions

Parameter5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrileThis compound
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Ligand Often not required, or simple phosphines (e.g., PPh₃)Bulky, electron-rich phosphines (e.g., XPhos, SPhos, P(t-Bu)₃)[11]
Base K₂CO₃, Cs₂CO₃K₃PO₄, CsF, KOt-Bu
Solvent Dioxane/H₂O, DME, TolueneToluene, THF[11]
Temperature 80-100 °C100-120 °C (often requires microwave irradiation)[12]
Key Advantage Milder conditions, broader functional group tolerance, less sensitive catalyst systems.Lower cost of starting material, lower molecular weight contribution.
Key Disadvantage Higher cost of starting material, potential for debromination side-reactions.Requires more expensive/sensitive catalysts and ligands, harsher conditions.

Exemplary Protocol: Suzuki Coupling with 5-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is a representative example based on established methodologies for heteroaryl bromides.[10]

  • Reagent Preparation: To a microwave vial, add 5-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Catalyst Addition: Add XPhos Pd G2 (0.05 eq) and XPhos ligand (0.05 eq).

  • Solvent Addition: Add a 4:1 mixture of dioxane and water.

  • Inert Atmosphere: Seal the vial and purge with argon or nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 100 °C with stirring for 1-4 hours, monitoring by LC-MS. For less reactive boronic acids, microwave irradiation at 120 °C for 30 minutes may be employed.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The installation of amine functionalities is crucial for modulating solubility, basicity, and forming key hydrogen bond interactions with protein targets. The Buchwald-Hartwig amination is the premier method for this transformation.[13] The reactivity trend (Br > Cl) is even more pronounced here, as the C-N reductive elimination step can be challenging.

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X L₂ pd0->pd_complex ox_add_label Oxidative Addition pd0->ox_add_label pd_amido Ar-Pd(II)-NR₂ L₂ pd_complex->pd_amido amine_coord_label Amine Binding & Deprotonation pd_complex->amine_coord_label pd_amido->pd0 red_elim_label Reductive Elimination pd_amido->red_elim_label arx Ar-X (Our Substrate) amine HNR₂ + Base product Ar-NR₂ (Product)

The catalytic cycle of the Buchwald-Hartwig amination reaction.

The coupling of aryl chlorides with amines historically required harsh conditions. However, the development of sophisticated, sterically hindered biarylphosphine ligands by groups like Buchwald and Hartwig has made these transformations more accessible.[14][15] Despite these advances, the 5-bromo analog remains the more reliable and versatile substrate for library synthesis.

Exemplary Protocol: Buchwald-Hartwig Amination with this compound

This protocol is a representative example for challenging heteroaryl chlorides and requires rigorously anhydrous and oxygen-free conditions.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq) and a bulky phosphine ligand such as tBuBrettPhos (0.04 eq).[15]

  • Catalyst Addition: Add the palladium precatalyst, tBuBrettPhos Pd G4 (0.02 eq).

  • Base Addition: Add a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS) (2.2 eq).[15]

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent and Amine Addition: Add anhydrous THF via syringe, followed by the desired amine (1.5 eq).

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C, monitoring by LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: After cooling, carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

Strategic Application in Drug Discovery: A Scientist's Perspective

The choice between the chloro and bromo analog is a classic case of balancing reactivity, cost, and stage of development.

  • For Early-Stage Discovery & Library Synthesis: The 5-bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile is the superior choice. Its high reactivity allows for the use of milder, more forgiving reaction conditions. This translates to a broader scope of compatible coupling partners (both boronic acids and amines), which is essential for rapidly building a diverse chemical library to explore the structure-activity relationship (SAR). The higher success rate and faster reaction times accelerate the discovery cycle.

  • For Late-Stage Development & Process Scale-Up: The This compound becomes a highly attractive option. The primary driver is economics; chlorinated starting materials are almost always significantly cheaper than their brominated counterparts. On a multi-kilogram scale, this cost difference is substantial. Furthermore, the lower molecular weight is beneficial for the final API's properties. While the coupling reactions are more challenging, once a lead candidate is identified, the significant effort to develop a robust, optimized, and scalable coupling protocol for the chloro-analog is justified by the long-term manufacturing cost savings.

Conclusion and Recommendations

Both this compound and its 5-bromo analog are invaluable building blocks in medicinal chemistry. They are not interchangeable but rather serve distinct strategic purposes dictated by the goals of the synthetic campaign.

Feature5-Chloro Derivative5-Bromo Derivative
Reactivity LowerHigher
Reaction Conditions Harsher, requires specialized catalystsMilder, more versatile
Cost LowerHigher
Ideal Use Case Lead optimization, process development, large-scale synthesisHit-to-lead, library synthesis, rapid SAR exploration

Final Recommendation: Begin your discovery campaign with the 5-bromo derivative to maximize synthetic versatility and accelerate the identification of potent hits. Once a promising lead compound is selected for advancement, invest the resources to develop an efficient coupling protocol for the more economical 5-chloro analog to ensure a cost-effective path toward clinical development. This dual-pronged strategy leverages the strengths of each reagent at the appropriate stage of the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise and Challenge of Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this class, including 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitriles, are actively investigated as potent anticancer agents, largely due to their capacity to function as protein kinase inhibitors.[1][2][3] These compounds often act as ATP-competitive inhibitors, targeting enzymes like cyclin-dependent kinases (CDKs) that are crucial for cell cycle regulation, making them prime candidates for cancer therapy.[2][4]

However, identifying a promising lead compound requires a rigorous and logical pipeline of in vitro testing. The first and most critical step is to accurately quantify the cytotoxic and cytostatic effects of these novel derivatives on cancer cell lines. The choice of assay is not trivial; a poorly chosen method can lead to misleading data, artifactual hits, and wasted resources. This guide provides an in-depth comparison of the most relevant cytotoxicity assays, explaining the causality behind experimental choices and providing field-proven protocols to ensure data integrity and reproducibility.

The Strategic Imperative: Choosing an Assay Based on the Biological Question

The term "cytotoxicity" is a broad descriptor for a variety of cellular fates. A compound can kill cells outright (cytocidal) or merely halt their proliferation (cytostatic). The mechanism of cell death can also vary, primarily between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis). Therefore, the initial choice of assay should be dictated by the screening goal. A high-throughput primary screen demands a robust, cost-effective, and reproducible assay, while a secondary, mechanism-of-action study requires a more specific and informative method.

Below is a logical workflow for assessing novel pyrazolo[1,5-a]pyrimidine derivatives, moving from broad screening to mechanistic investigation.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Potency Determination cluster_2 Phase 3: Mechanism of Action (MoA) PrimaryScreen High-Throughput Primary Screen (Single High Concentration) AssayChoice Select Robust Assay: SRB (Protein) or MTT (Metabolism) PrimaryScreen->AssayChoice Assay Selection DoseResponse Dose-Response & IC50 Calculation AssayChoice->DoseResponse Proceed with Hits HitCompounds Identify 'Hit' Compounds (Potent & Selective) DoseResponse->HitCompounds MoA MoA Elucidation HitCompounds->MoA Characterize Hits Apoptosis Apoptosis Assay (e.g., Caspase-Glo 3/7) MoA->Apoptosis Necrosis Necrosis/Membrane Damage Assay (e.g., LDH Release) MoA->Necrosis

Caption: Tiered strategy for cytotoxicity testing of novel compounds.

Comparative Analysis of Key Cytotoxicity Assays

Here we compare four common assays, each measuring a different biological endpoint. The selection of one over the other, or their use in combination, provides a more complete picture of a compound's cellular effects.

AssayPrinciple & Endpoint MeasuredKey AdvantagesMajor Limitations & ConsiderationsBest For
MTT Assay Metabolic Activity: Mitochondrial dehydrogenases in viable cells reduce a yellow tetrazolium salt (MTT) to a purple formazan product.[5][6]Inexpensive, widely used and cited, simple protocol.Can be affected by compounds that alter mitochondrial respiration. Formazan crystals require a solubilization step. Endpoint assay.[6][7]Initial academic screening; labs with limited budgets.
SRB Assay Total Protein Content: Sulforhodamine B (SRB), an aminoxanthene dye, binds stoichiometrically to basic amino acids of cellular proteins under acidic conditions.[8]Independent of metabolic activity, less prone to compound interference.[9] Fixed endpoint is stable for weeks. Used by the NCI-60 screen.[10]Requires a cell fixation step. Less sensitive to immediate metabolic poisons that haven't yet resulted in cell loss.High-throughput screening (HTS), primary screening for antiproliferative effects.
LDH Assay Membrane Integrity: Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon plasma membrane damage.[11]Directly measures cell death (necrosis or late apoptosis). Can be performed kinetically by sampling the supernatant. Multiplex-compatible.[12]Does not distinguish between apoptosis and necrosis. LDH in serum can cause high background (use low-serum media).[13]Differentiating cytostatic vs. cytotoxic effects; detecting necrosis.
Caspase-Glo® 3/7 Assay Apoptosis Execution: A luminogenic substrate containing the DEVD sequence is cleaved by activated caspase-3 and -7, generating a light signal proportional to enzyme activity.[14][15]Highly sensitive and specific for apoptosis.[16] Simple "add-mix-measure" protocol suitable for HTS.Only measures one specific cell death pathway. Reagents can be more expensive than colorimetric assays.Confirming apoptosis as the mechanism of cell death.

Deep Dive: Understanding the "Why" Behind the Assay

Metabolic Assays (MTT): A Proxy for Viability

The rationale for using metabolic assays like MTT is that cellular health is intrinsically linked to mitochondrial function. A reduction in the ability to reduce MTT is an early and sensitive indicator of cytotoxicity or a cytostatic effect.[6] Many pyrazolo[1,5-a]pyrimidine derivatives are screened using this method.[17][18]

Causality: A drug that inhibits a critical kinase may trigger a cascade of events leading to a shutdown of non-essential metabolic processes to conserve energy, or it may initiate apoptosis, which involves mitochondrial compromise. In either case, the metabolic output measured by the MTT assay will decrease.

Protein Content Assays (SRB): A Measure of Cell Mass

The SRB assay circumvents the potential artifacts of metabolic assays.[19] It quantifies cell number by staining total cellular protein, providing a more direct measure of cell proliferation or cell loss.[9]

Causality: This method is ideal for a primary screen where the goal is simply to identify compounds that reduce the number of cancer cells after a set incubation period, regardless of the mechanism. Because the cells are fixed with trichloroacetic acid (TCA) before staining, interferences from the test compound's color or redox potential are eliminated.[8]

Membrane Integrity Assays (LDH): The Signature of Cell Lysis

If a compound is cytocidal, it's crucial to know how it kills the cells. The LDH assay detects the loss of plasma membrane integrity, a hallmark of necrosis but also a feature of late-stage apoptosis.[13]

Causality: Some highly aggressive anticancer compounds can induce rapid necrotic cell death. By measuring LDH release into the culture medium, you can quantify this effect. This is particularly useful when compared against a metabolic assay. A compound that shows low metabolic activity but no LDH release is likely cytostatic or induces apoptosis without immediate membrane rupture. A compound that shows both indicates potent, lytic cytotoxicity.

G cluster_0 Intracellular Space cluster_1 Extracellular Medium (Assay Well) Lactate Lactate + NAD+ LDH LDH Lactate->LDH Pyruvate Pyruvate + NADH LDH->Pyruvate ReleasedLDH Released LDH Formazan Formazan (Colored Product) ReleasedLDH->Formazan  Catalyzes  Reduction Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan ViableCell Viable Cell (Intact Membrane) DamagedCell Damaged Cell (Compromised Membrane) ViableCell->DamagedCell  Compound  Treatment DamagedCell->ReleasedLDH LDH Release

Caption: Principle of the Lactate Dehydrogenase (LDH) cytotoxicity assay.
Apoptosis Assays (Caspase-Glo 3/7): Confirming Programmed Cell Death

The most desirable anticancer drugs induce apoptosis, as this programmed process avoids the inflammatory response associated with necrosis.[15] Caspases-3 and -7 are the primary "executioner" caspases that cleave a multitude of cellular proteins, leading to the morphological hallmarks of apoptosis.[20]

Causality: By targeting key cellular regulators like kinases, pyrazolo[1,5-a]pyrimidine derivatives often trigger the intrinsic or extrinsic apoptotic pathways. Measuring the specific activity of caspase-3 and -7 provides direct, compelling evidence that the compound is functioning through this intended mechanism.[16][21]

Experimental Protocols

The following are standardized, step-by-step protocols optimized for screening in 96-well plates.

Protocol 1: MTT Cytotoxicity Assay

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product, which is then solubilized and quantified.[6][7]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your pyrazolo[1,5-a]pyrimidine derivatives. Remove the medium from the cells and add 100 µL of medium containing the test compounds. Include vehicle controls (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (typically 48-72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in sterile PBS) to each well.[7]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Purple formazan crystals should be visible in viable cells under a microscope.

  • Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7]

  • Data Acquisition: Mix gently on a plate shaker to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Sulforhodamine B (SRB) Assay

Principle: The SRB dye binds to basic amino acids of proteins in cells fixed with TCA. The amount of bound dye is proportional to the total cellular protein mass.[8][10]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration of 10%) and incubate for 1 hour at 4°C.[22]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% (v/v) acetic acid to remove excess dye.[8] Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly decant the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye.

  • Solubilization: Allow plates to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Data Acquisition: Place the plates on a shaker for 5-10 minutes to solubilize the protein-bound dye. Read the absorbance at 510 nm.[8]

Protocol 3: Caspase-Glo® 3/7 Assay

Principle: Upon cell lysis, activated caspase-3/7 in apoptotic cells cleaves a specific luminogenic substrate, releasing a substrate for luciferase that generates a light signal.

  • Assay Setup: Seed cells in an opaque-walled 96-well plate (to prevent signal crosstalk) and treat with compounds as described in the MTT protocol (steps 1-3). It is advisable to run a parallel plate for a viability assay (like SRB) to normalize caspase activity to cell number.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation and Interpretation

The primary output for these assays is the IC₅₀ value, which is the concentration of a compound that inhibits 50% of cell growth or viability compared to the untreated control. This is typically calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a four-parameter logistic curve.

Example Data Table for Hypothetical Derivatives:

CompoundTarget Cell LineIC₅₀ (µM) - SRB Assay (48h)IC₅₀ (µM) - MTT Assay (48h)Caspase-3/7 Activation (Fold Change vs. Control @ 2x IC₅₀)
Derivative 1 HCT116 (Colon)0.851.105.2
Derivative 2 HCT116 (Colon)15.218.91.3
Derivative 3 PC-3 (Prostate)1.201.354.8
Doxorubicin HCT116 (Colon)0.150.216.1

From this hypothetical data, one would conclude that Derivative 1 and 3 are potent compounds that likely induce apoptosis, warranting further investigation. Derivative 2 shows significantly less potency and a weaker apoptotic signal.

Conclusion

The evaluation of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives requires a thoughtful, multi-faceted approach to cytotoxicity testing. There is no single "best" assay; rather, the strength of the data comes from a logical combination of methods. For robust primary screening to identify antiproliferative hits, the SRB assay is an excellent choice due to its stability and independence from metabolic artifacts.[10] Subsequent characterization of these hits with mechanistic assays, such as the LDH and Caspase-Glo® 3/7 assays, is essential to confirm a cytocidal mode of action and to elucidate whether cell death occurs via the desired apoptotic pathway.[12][16] By understanding the principles behind each assay and applying them in a strategic workflow, researchers can generate high-quality, reliable data to confidently advance the most promising compounds in the drug development pipeline.

References

A Comparative Guide to the Kinase Inhibitory Activity of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2] Its inherent ability to mimic the ATP purine ring allows for effective competition at the kinase hinge region, making it a fertile ground for the development of targeted cancer therapies.[1] This guide provides an in-depth comparison of the kinase inhibitory activity of a specific subclass: derivatives of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile. We will explore their synthesis, structure-activity relationships (SAR), and performance against key oncogenic kinases, supported by experimental data and detailed protocols.

The this compound Scaffold: A Versatile Starting Point

The 5-chloro-3-carbonitrile substitution pattern on the pyrazolo[1,5-a]pyrimidine core offers a strategic advantage for chemical diversification. The chlorine atom at the 5-position and the nitrile group at the 3-position provide reactive handles for introducing a variety of substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct derivatization of this specific scaffold is not extensively documented in a single comprehensive study, we can infer its potential by examining the synthesis and activity of closely related analogs, particularly those derived from 5,7-dichloropyrazolo[1,5-a]pyrimidine intermediates.

A common synthetic route to access this class of compounds involves a multi-step sequence starting from 5-amino-3-methylpyrazole.[3] This is followed by cyclization and subsequent chlorination to yield a di-chloro intermediate, which can then be selectively functionalized.

Comparative Kinase Inhibitory Profile

Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated potent inhibitory activity against a range of kinases implicated in cancer, including Cyclin-Dependent Kinases (CDKs), Tropomyosin receptor kinases (Trks), and Phosphoinositide 3-kinases (PI3Ks).[1][4][5]

Cyclin-Dependent Kinase (CDK) Inhibition

CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[6] Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent CDK inhibitors. For instance, a series of 2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives have been synthesized and evaluated for their dual inhibitory activity against CDK2 and TrkA kinases.[2]

Table 1: Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives against CDK2 and TrkA [2]

CompoundRCDK2 IC₅₀ (µM)TrkA IC₅₀ (µM)
6s H0.450.23
11g CN0.220.89

The data suggests that the introduction of a cyano group at the 6-position can modulate the inhibitory profile, enhancing CDK2 activity while slightly decreasing TrkA inhibition.[7] This highlights the subtle structural modifications that can be employed to tune the selectivity of these inhibitors.

Tropomyosin Receptor Kinase (Trk) Inhibition

Trk kinases are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors.[4] The pyrazolo[1,5-a]pyrimidine scaffold is a key feature of several FDA-approved Trk inhibitors.[4] Structure-activity relationship studies have shown that substitutions at both the 3 and 5-positions of the pyrazolo[1,5-a]pyrimidine ring are critical for potent Trk inhibition. For example, the presence of an amide bond at the third position has been shown to significantly enhance activity.[8] While specific data for 5-chloro-3-carbonitrile derivatives against Trk kinases is limited, the known importance of these positions suggests that this scaffold is a promising starting point for the design of novel Trk inhibitors.

Phosphoinositide 3-Kinase (PI3K) Inhibition

The PI3K signaling pathway is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.[3] A series of 5-substituted-pyrazolo[1,5-a]pyrimidine derivatives, synthesized from a 5,7-dichloro intermediate, have demonstrated potent and selective inhibition of the PI3Kδ isoform.[3]

Table 2: Inhibitory Activity of a Representative 5-Substituted Pyrazolo[1,5-a]pyrimidine Derivative against PI3K Isoforms [3]

CompoundPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)
CPL302415 (6) 1420254701690018

This remarkable selectivity for PI3Kδ is attributed to specific interactions within the enzyme's active site, including a crucial hydrogen bond between a morpholine substituent at the 7-position and the hinge region residue Val-828.[3]

Experimental Protocols

General Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine Derivatives

The synthesis of the key 5,7-dichloro intermediate provides a versatile platform for generating a library of 5-substituted derivatives.

Synthetic Workflow A 5-Amino-3-methylpyrazole C 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol A->C NaOEt B Diethyl malonate B->C D 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine C->D POCl₃ E 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine D->E Morpholine, K₂CO₃ F 5-Substituted Derivatives E->F Suzuki or Buchwald-Hartwig coupling

Caption: General synthetic workflow for 5-substituted pyrazolo[1,5-a]pyrimidine derivatives.

Step-by-step methodology: [3]

  • Synthesis of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (C): 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide.

  • Chlorination to 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (D): The resulting diol is treated with a chlorinating agent such as phosphorus oxychloride.

  • Selective Substitution at C7 (E): The greater reactivity of the chlorine atom at the 7-position allows for selective nucleophilic substitution. For example, reaction with morpholine in the presence of potassium carbonate yields the 7-morpholino derivative.

  • Diversification at C5 (F): The remaining chlorine at the 5-position can then be displaced via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a variety of aryl or amino substituents.

In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)

The inhibitory activity of the synthesized compounds against specific kinases is typically determined using in vitro enzymatic assays.

Kinase Assay Workflow A Prepare reaction mixture: - Kinase (e.g., CDK2/Cyclin A2) - Substrate (e.g., Histone H1) - ATP - Test Compound B Incubate at 30°C A->B C Stop reaction B->C D Quantify ATP consumption (e.g., Kinase-Glo® Luminescent Assay) C->D E Calculate IC₅₀ values D->E

Caption: A typical workflow for an in vitro kinase inhibition assay.

Protocol Outline: [9]

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a suitable substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) to allow for phosphorylation of the substrate.

  • Reaction Termination: The reaction is stopped, often by the addition of a reagent that detects the remaining ATP.

  • Signal Detection: The amount of ATP consumed is quantified, typically using a luminescent-based assay where the light output is proportional to the amount of ATP present.

  • Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to inhibit 50% of the kinase activity.

Structure-Activity Relationship (SAR) and Future Directions

The available data, though not exclusively focused on the 5-chloro-3-carbonitrile scaffold, allows for the deduction of key SAR trends for the broader pyrazolo[1,5-a]pyrimidine class of kinase inhibitors.

SAR Scaffold Pyrazolo[1,5-a]pyrimidine Core R3 3-Position (e.g., -CN, -CONH₂) - Influences selectivity Scaffold->R3 R5 5-Position (e.g., -Cl, Aryl, Amino) - Key for potency and selectivity Scaffold->R5 R7 7-Position (e.g., Morpholine, Amines) - Hinge-binding interactions Scaffold->R7 Kinase Kinase Active Site R3->Kinase Fine-tunes binding R5->Kinase Hydrophobic interactions R7->Kinase H-bonds

Caption: Key structural features influencing the kinase inhibitory activity of pyrazolo[1,5-a]pyrimidines.

  • 5-Position: Substituents at this position are crucial for achieving high potency and selectivity. The nature of the group introduced here can significantly impact the interaction with the hydrophobic regions of the kinase active site.

  • 7-Position: This position is often involved in critical hydrogen bonding interactions with the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

  • 3-Position: Modifications at the 3-position, such as the carbonitrile or carboxamide groups, can fine-tune the electronic properties and steric bulk of the molecule, leading to altered selectivity profiles.

Future Perspectives: The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Future research should focus on the systematic exploration of substitutions at the 5-position using a variety of coupling chemistries to generate a diverse library of analogs. Subsequent screening against a broad panel of kinases will be essential to identify potent and selective inhibitors for further preclinical development.

Conclusion

Derivatives of the this compound scaffold hold significant potential as a versatile platform for the design of novel kinase inhibitors. By leveraging established synthetic methodologies and a deep understanding of the structure-activity relationships of the broader pyrazolo[1,5-a]pyrimidine class, researchers can rationally design and synthesize new chemical entities with tailored inhibitory profiles against a range of therapeutically relevant kinases. The experimental data and protocols presented in this guide provide a solid foundation for initiating such drug discovery efforts.

References

A Senior Application Scientist's Guide to the Synthesis of Pyrazolo[1,5-a]pyrimidine-3-carbonitriles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including its role as a potent inhibitor of various protein kinases.[1][2] The functionalization of this core, particularly with a carbonitrile group at the 3-position, has garnered significant attention in the development of targeted therapeutics. This guide provides a comparative overview of the principal synthetic methodologies for pyrazolo[1,5-a]pyrimidine-3-carbonitriles, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a data-driven comparison to aid researchers in selecting the optimal strategy for their drug discovery endeavors.

Method 1: The Workhorse - Cyclocondensation of 5-Aminopyrazoles with β-Dicarbonyl Compounds and their Analogs

The most established and versatile route to the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent.[3][4] This method's popularity stems from its reliability and the commercial availability of a wide array of starting materials, allowing for diverse substitutions on the resulting heterocyclic system.

Mechanistic Rationale

The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of the 5-aminopyrazole onto one of the carbonyl carbons of the β-dicarbonyl compound, forming a vinylogous amide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the pyrazole's endocyclic nitrogen onto the second carbonyl group, followed by dehydration, yields the fused pyrazolo[1,5-a]pyrimidine ring system. The regioselectivity of the reaction can be influenced by the nature of the substituents on both the aminopyrazole and the dicarbonyl compound, as well as the reaction conditions.

G cluster_0 Cyclocondensation Mechanism 5-Aminopyrazole 5-Aminopyrazole Vinylogous_Amide Vinylogous Amide Intermediate 5-Aminopyrazole->Vinylogous_Amide Nucleophilic Attack beta-Dicarbonyl beta-Dicarbonyl beta-Dicarbonyl->Vinylogous_Amide Cyclized_Intermediate Cyclized Intermediate Vinylogous_Amide->Cyclized_Intermediate Intramolecular Cyclization Pyrazolo_Pyrimidine Pyrazolo[1,5-a]pyrimidine Cyclized_Intermediate->Pyrazolo_Pyrimidine Dehydration

Caption: Mechanism of Cyclocondensation

Experimental Protocol: Synthesis of 2-Phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

This protocol is adapted from the work of Al-Mousawi, et al.[5]

Materials:

  • 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile

  • 1-(2-Thienyl)-3-(dimethylamino)prop-2-en-1-one

  • Glacial Acetic Acid

Procedure:

  • A mixture of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile (1.84 g, 10 mmol) and 1-(2-thienyl)-3-(dimethylamino)prop-2-en-1-one (1.81 g, 10 mmol) in glacial acetic acid (20 mL) is heated under reflux for 8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The crude product is washed with ethanol and then recrystallized from acetone to afford the pure 2-phenyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.

Characterization Data:

  • Yield: 89%

  • Melting Point: 237-239 °C

  • IR (cm⁻¹): 2222 (CN)

  • ¹H-NMR (DMSO-d₆, δ ppm): 7.45 (t, 1H), 7.62-7.70 (m, 3H), 8.06 (d, 1H), 8.20 (d, 2H), 8.24 (d, 1H), 8.63 (d, 1H), 8.82 (d, 1H).[5]

Method 2: The Efficiency Expert - One-Pot Three-Component Synthesis

Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, offering significant advantages in terms of efficiency, atom economy, and operational simplicity. The one-pot, three-component synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles is a prime example of this elegant approach.[1][6]

Mechanistic Rationale

This reaction typically involves the condensation of a 3-amino-1H-pyrazole, an aldehyde, and an active methylene compound, such as malononitrile. The reaction is believed to proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the 5-aminopyrazole to the electron-deficient double bond. The resulting adduct then undergoes intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the final product.

G cluster_1 Three-Component Reaction Mechanism Aldehyde Aldehyde Dicyanoalkene Dicyanoalkene Intermediate Aldehyde->Dicyanoalkene Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Dicyanoalkene Michael_Adduct Michael Adduct Dicyanoalkene->Michael_Adduct 5-Aminopyrazole 5-Aminopyrazole 5-Aminopyrazole->Michael_Adduct Michael Addition Cyclized_Product Cyclized Intermediate Michael_Adduct->Cyclized_Product Intramolecular Cyclization Final_Product Pyrazolo[1,5-a]pyrimidine- 3-carbonitrile Cyclized_Product->Final_Product Aromatization

Caption: Mechanism of Three-Component Synthesis

Experimental Protocol: One-Pot Synthesis of 5-(2-bromophenyl)-N-cyclohexyl-2-(methylthio)-6-nitro-7-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamides

This protocol is based on the work of Morabia and Naliapara.[6]

Materials:

  • 5-Amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide

  • 1-(2-Bromophenyl)-2-nitroethanone

  • Aryl aldehyde (e.g., benzaldehyde)

  • Boric acid

  • Water

Procedure:

  • A mixture of 5-amino-N-cyclohexyl-3-(methylthio)-1H-pyrazole-4-carboxamide (10 mmol), 1-(2-bromophenyl)-2-nitroethanone (10 mmol), the desired aryl aldehyde (10 mmol), and boric acid (1 mmol) in water (20 mL) is refluxed for the appropriate time (typically 4-6 hours).

  • The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature, and the solid product is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent to afford the pure product.

Method 3: The Accelerator - Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds by offering significant reductions in reaction times, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[7][8][9] This technology can be effectively applied to both the cyclocondensation and three-component reactions for the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles.

Mechanistic Rationale

Microwave irradiation accelerates chemical reactions through efficient and uniform heating of the reaction mixture. This rapid energy transfer can overcome activation energy barriers more effectively than conventional heating, leading to dramatically shorter reaction times. The underlying chemical mechanisms for cyclocondensation and three-component reactions remain the same as described previously.

Experimental Protocol: Microwave-Assisted Synthesis of 7-Aryl-pyrazolo[1,5-a]pyrimidine-3-carbonitriles

This protocol is a general representation based on principles described by several sources.[10][11][12]

Materials:

  • 5-Amino-1H-pyrazole-4-carbonitrile derivative

  • β-Enaminone or β-ketonitrile

  • Solvent (e.g., 1,2-dichloroethane, ethanol, or solvent-free)

Procedure:

  • In a microwave-safe reaction vessel, a mixture of the 5-amino-1H-pyrazole-4-carbonitrile derivative (1 mmol) and the β-enaminone or β-ketonitrile (1.1 mmol) is prepared, either neat or in a minimal amount of a suitable high-boiling solvent.

  • The vessel is sealed and subjected to microwave irradiation at a specified temperature (e.g., 120-180 °C) and power for a short duration (typically 2-20 minutes).

  • After the reaction is complete, the vessel is cooled to room temperature.

  • The reaction mixture is then subjected to an appropriate work-up procedure, which may involve precipitation by adding a non-solvent, followed by filtration and purification by recrystallization or column chromatography.

Comparative Performance Analysis

Synthesis MethodKey AdvantagesKey DisadvantagesTypical Reaction TimeTypical Yields
Cyclocondensation Versatile, wide range of starting materials available, well-established.[3]Can require harsh conditions (acid/base), longer reaction times with conventional heating.[13]4-24 hours (conventional)70-95%[1]
Three-Component High efficiency, atom economy, operational simplicity, one-pot procedure.[1]May require optimization for substrate scope, potential for side reactions.2-8 hours80-90%[6]
Microwave-Assisted Dramatically reduced reaction times, often higher yields, cleaner reactions.[8][12]Requires specialized equipment, potential for pressure build-up.2-30 minutes85-95%[1][12]

Conclusion and Future Perspectives

The synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitriles can be successfully achieved through several efficient methodologies. The classical cyclocondensation reaction remains a robust and versatile approach, while one-pot three-component reactions offer a more streamlined and atom-economical alternative. The integration of microwave-assisted synthesis has demonstrated significant advantages in accelerating these transformations and improving their overall efficiency.

The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For rapid lead optimization and library synthesis, microwave-assisted multicomponent reactions are particularly attractive. For larger-scale synthesis, the well-established cyclocondensation method may be more readily scalable.

Future research in this area will likely focus on the development of even more sustainable and "green" synthetic protocols, such as the use of water as a solvent, catalyst-free conditions, and flow chemistry approaches. The continued exploration of novel synthetic strategies will undoubtedly facilitate the discovery of new pyrazolo[1,5-a]pyrimidine-based drug candidates with improved therapeutic profiles.

References

Purity Under Scrutiny: A Comparative Guide to HPLC Validation for 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is non-negotiable. The compound 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile, a key building block in the synthesis of various therapeutic agents, is no exception.[1] Its molecular structure, featuring a fused pyrazole and pyrimidine ring system with reactive chloro and cyano groups, makes it a versatile synthon but also susceptible to specific impurities and degradation pathways.[1]

This guide provides an in-depth, experience-driven comparison of high-performance liquid chromatography (HPLC) methods for the purity validation of this compound. Moving beyond a simple recitation of steps, we will dissect the rationale behind methodological choices, from initial method development to full validation, ensuring a robust and reliable analytical procedure in line with stringent regulatory expectations.

The Analytical Challenge: Understanding Potential Impurities

A robust purity method must be "stability-indicating," meaning it can separate the main compound from any potential process-related impurities and degradation products. For this compound, these can be broadly categorized:

  • Process-Related Impurities: These arise from the synthetic route. The synthesis of pyrazolo[1,5-a]pyrimidines often involves the condensation of a substituted 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] Therefore, unreacted starting materials, intermediates, or by-products from side reactions are potential impurities. For instance, incomplete chlorination of a hydroxyl precursor could leave a significant related substance.

  • Degradation Products: The chemical nature of the molecule suggests several potential degradation pathways.

    • Hydrolysis: The chloro-substituent on the pyrimidine ring is susceptible to hydrolysis, which can be accelerated by acidic or basic conditions, leading to the formation of the corresponding 5-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile. Chloropyrimidines are known to be sensitive to aqueous work-up conditions, which can lead to decomposition.[3]

    • Oxidation: The pyrazole ring system can be susceptible to oxidative degradation, potentially leading to ring-opened impurities or other oxidized species.[4][5]

    • Photodegradation: Compounds with aromatic systems and cyano groups can be sensitive to light, leading to a variety of degradation products.[6][7][8]

Methodological Showdown: A Tale of Two HPLC Approaches

In a typical drug development lifecycle, an initial, fit-for-purpose HPLC method is often developed, which is later optimized and fully validated. Here, we compare these two scenarios to highlight the importance of a systematic, validation-driven approach.

Scenario A: The "Good Enough" Starting Method

This approach aims for a quick assessment of purity, often using generic conditions. While useful for initial screening, it carries significant risks if used for critical decision-making without further refinement.

Scenario B: The Optimized & Validated Stability-Indicating Method

This is the gold standard, developed with a thorough understanding of the analyte and potential impurities, and rigorously validated according to ICH Q2(R1) guidelines. This method provides a high degree of confidence in the reported purity values.

Comparative Data Summary
ParameterScenario A: "Good Enough" MethodScenario B: Optimized & Validated MethodRationale for Optimization
Column Standard C18, 150 x 4.6 mm, 5 µmPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmThe phenyl-hexyl stationary phase offers alternative selectivity, particularly for aromatic and heterocyclic compounds, providing better resolution between the main peak and closely eluting impurities.
Mobile Phase A: Water, B: AcetonitrileA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileThe use of a buffered mobile phase (formic acid) improves peak shape, especially for nitrogen-containing heterocycles, and ensures reproducible retention times.
Gradient Isocratic or simple linear gradientOptimized multi-step gradientA carefully optimized gradient is crucial for separating both early-eluting polar impurities (e.g., hydrolysis products) and later-eluting non-polar impurities, ensuring all are resolved from the main peak.
Flow Rate 1.0 mL/min1.2 mL/minA slightly higher flow rate can reduce analysis time without significantly compromising resolution, improving throughput.
Temperature Ambient35 °CControlling column temperature enhances the reproducibility of retention times and can improve separation efficiency.
Wavelength Single wavelength (e.g., 254 nm)Diode Array Detector (DAD) scanningDAD allows for the monitoring of multiple wavelengths and peak purity analysis, ensuring that no impurities are co-eluting with the main peak.
Validation Status Not validatedFully validated (Specificity, Linearity, Accuracy, Precision, LOD/LOQ, Robustness)Full validation is a regulatory requirement and provides documented evidence that the method is suitable for its intended purpose.[9][10]

Experimental Protocols

Protocol 1: Forced Degradation Studies

The cornerstone of developing a stability-indicating method is the deliberate degradation of the sample to generate the very impurities the method must separate.

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.

  • Thermal Degradation: Expose the solid powder to 105°C for 24 hours. Prepare a solution at approximately 0.1 mg/mL in the mobile phase.

  • Photolytic Degradation: Expose a solution of the compound (0.1 mg/mL in mobile phase) to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the optimized HPLC method (Scenario B).

Protocol 2: Optimized and Validated HPLC Method

Objective: To accurately determine the purity of this compound and separate it from all potential impurities and degradants.

Chromatographic Conditions:

  • Instrument: HPLC or UPLC system with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: DAD, monitor at 275 nm, acquire spectra from 200-400 nm.

  • Injection Volume: 5 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

System Suitability:

Before sample analysis, inject a standard solution five times and verify that the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 2.0, and the theoretical plates are ≥ 2000.

Visualizing the Workflow

A systematic approach is critical for successful method validation. The following diagram outlines the key stages from initial development to a fully validated method.

HPLC_Validation_Workflow A Method Development (Column & Mobile Phase Screening) B Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B Inform Specificity C Method Optimization (Gradient, Temp, Flow Rate) B->C Identify Degradants D Method Validation (ICH Q2(R1)) C->D Finalized Method E Specificity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Validated Purity Method J->K Successful Validation

Caption: Workflow for HPLC Method Validation.

Conclusion: The Imperative of a Validated Method

This guide demonstrates that a systematic approach, beginning with an understanding of the molecule's potential liabilities and culminating in a comprehensive, ICH-guided validation, is the only self-validating system. By investing in the development of a robust, stability-indicating HPLC method, researchers and scientists can ensure the quality and integrity of their data, providing a solid analytical foundation for the advancement of new therapeutic agents based on the this compound scaffold.

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine core is recognized in medicinal chemistry as a "privileged scaffold." This designation is reserved for molecular structures that are capable of binding to multiple, distinct biological targets, often with high affinity.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including potent anticancer and anti-inflammatory properties.[2] A significant portion of their therapeutic potential stems from their ability to function as ATP-competitive inhibitors of protein kinases, crucial regulators of cellular signaling that are frequently dysregulated in diseases like cancer.[3]

This guide focuses on a specific, promising subclass: 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives . The strategic placement of a chloro group at the C5 position and a carbonitrile at C3 modulates the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for various kinase targets. Understanding how to rigorously evaluate these derivatives in vitro is the first critical step in translating their chemical potential into therapeutic reality.

Primary Mechanism of Action: Winning the Competition for ATP

The majority of pyrazolo[1,5-a]pyrimidine derivatives exert their inhibitory effects by competing with adenosine triphosphate (ATP) for the binding pocket of a target kinase.[3] The planar, nitrogen-rich structure of the pyrazolo[1,5-a]pyrimidine core mimics the adenine ring of ATP, allowing it to form key hydrogen bonds with the "hinge region" of the kinase active site. The substituents at various positions, such as the 5-chloro group, then explore deeper pockets within the active site, dictating the compound's potency and selectivity for one kinase over another. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling cascade that drives pathological processes like unchecked cell proliferation.

cluster_0 Kinase Active Site cluster_1 Cellular Outcome ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Normal Pathway Blocked_Substrate Unphosphorylated Substrate Substrate->Blocked_Substrate Inhibited Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->Kinase Competitively Binds Kinase->Substrate Phosphorylates Signal_On Signal Transduction (e.g., Proliferation) Phosphorylated_Substrate->Signal_On Signal_Off Signal Blocked (e.g., Apoptosis) Blocked_Substrate->Signal_Off

Caption: ATP-Competitive Inhibition Mechanism.

Comparative In Vitro Efficacy: A Data-Driven Analysis

The ultimate goal of initial in vitro screening is to identify lead compounds with high potency against a target of interest and selectivity over other related targets. The half-maximal inhibitory concentration (IC50) is the most common metric used for this comparison. The following table summarizes representative data for pyrazolo[1,5-a]pyrimidine derivatives, illustrating how structural modifications influence their anticancer activity.

Compound IDCore StructureSubstituentsTarget Cell LineActivity (IC50/GI50)
12c 4-aminopyrazolo[3,4-d]pyrimidineComplex amide side chainUO-31 (Renal Cancer)Potent, better than Sunitinib[4]
7 Pyrimidine-5-carbonitrileThiazole-chalcone/sulfonamide hybridHT-29 (Colon Cancer)0.98 µM[5]
1c 6-amino-5-cyano-2-thiopyrimidineAryl substitutions60-cell line panelPromising, broad activity[5]
18b Pyrazolo[1,5-a]pyrimidineSulfonamide and other groupsCDK9 KinasePotent, selective inhibitor[6]
7l 5-anilinopyrazolo[1,5-a]pyrimidine7-oxetan-3-yl aminoCK2 KinasePotent, orally active in vivo[3]

This table is a synthesized representation of data from multiple sources to illustrate the structure-activity relationships within the broader pyrimidine and pyrazolopyrimidine classes.[3][4][5][6]

Core Experimental Protocols

Accurate and reproducible data is the bedrock of drug discovery. The following protocols are standard methodologies for the initial in vitro evaluation of novel chemical entities.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing a compound's effect on cell viability.[7][8] It relies on the principle that metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt into an insoluble purple formazan product.[7][9] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cytotoxicity.[9]

cluster_workflow MTT Assay Workflow A 1. Seed Cells Seed cancer cells in a 96-well plate. Incubate for 24h to allow attachment. B 2. Compound Treatment Add serial dilutions of pyrazolopyrimidine derivatives. Include vehicle (DMSO) and untreated controls. A->B C 3. Incubation Incubate for a defined period (e.g., 48-72 hours) at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add MTT solution (final conc. ~0.5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours. Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Carefully remove media and add DMSO to dissolve the formazan crystals. E->F G 7. Data Acquisition Measure absorbance at ~570 nm using a microplate reader. F->G

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Seed 100 µL of a cell suspension (typically 5,000-10,000 cells/well) into each well of a 96-well plate. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of serial dilutions in a complete culture medium to achieve the desired final treatment concentrations.

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and an untreated control (medium only).[7]

  • Incubation: Incubate the plate for the desired exposure time, typically 48 or 72 hours.

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]

  • Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this period, purple formazan crystals will become visible in viable cells.[7]

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of DMSO to each well to fully dissolve the formazan crystals. Gently agitate the plate for 5-10 minutes.[10]

  • Data Analysis: Measure the absorbance of each well at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol: In Vitro Kinase Inhibition Assay (e.g., CDK2/Cyclin A2)

Causality: To confirm that the observed cytotoxicity is due to the inhibition of a specific kinase, a direct enzymatic assay is essential. These assays measure the ability of a compound to block the phosphorylation of a substrate by a purified, recombinant kinase. The ADP-Glo™ Kinase Assay is a common luminescent-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[11]

cluster_workflow Kinase Inhibition Assay Workflow (ADP-Glo™) A 1. Reaction Setup Combine kinase (e.g., CDK2/CycA2), substrate peptide, and test inhibitor in a 96-well plate. B 2. Initiate Reaction Add ATP to start the phosphorylation reaction. Incubate at 30°C for a set time (e.g., 45 min). A->B C 3. Terminate & Deplete ATP Add ADP-Glo™ Reagent to stop the kinase reaction and eliminate remaining ATP. Incubate for 40 min. B->C D 4. Convert ADP to ATP Add Kinase Detection Reagent. This converts the ADP produced in step 2 into ATP. C->D E 5. Generate Luminescence The newly synthesized ATP is used by luciferase to generate a light signal. Incubate for 30 min. D->E F 6. Data Acquisition Measure luminescence using a microplate reader. Signal is proportional to kinase activity. E->F

Caption: Workflow for a luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mixture containing 5x kinase assay buffer, ATP, and the specific kinase substrate peptide (e.g., for CDK2).[12]

  • Reaction Setup: In a 96-well plate, add the inhibitor solution (your pyrazolopyrimidine derivative at various concentrations). For positive and blank controls, add inhibitor-free buffer.[12]

  • Enzyme Addition: Add the diluted, purified kinase (e.g., CDK2/CyclinA2) to all wells except the "Blank" control.[12]

  • Initiate Reaction: Add the ATP/substrate master mix to all wells to start the reaction. Incubate at 30°C for approximately 45 minutes.[12]

  • Terminate Reaction: Add ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[13]

  • Signal Generation: Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[13]

  • Data Analysis: Measure the luminescence using a microplate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control and determine the IC50 value.

Biological Context: Targeting Key Signaling Pathways

The efficacy of a kinase inhibitor is ultimately determined by its impact on cellular signaling networks. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent inhibitors of several key oncogenic kinases, including Tropomyosin receptor kinases (TRKs) and Cyclin-dependent kinases (CDKs).[6] Understanding these pathways provides the biological rationale for their development.

The TRK signaling pathway, for example, is critical for the development and function of the nervous system.[14] However, chromosomal rearrangements can lead to NTRK gene fusions, which produce constitutively active TRK fusion proteins that drive cell proliferation and survival through downstream pathways like MAPK and PI3K.[14][15] Inhibiting these aberrant TRK fusion proteins is a clinically validated anticancer strategy.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein PLCg PLCγ TRK->PLCg RAS RAS TRK->RAS PI3K PI3K TRK->PI3K Transcription Gene Transcription PLCg->Transcription via Ca2+ RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Transcription ERK->Transcription Outcome Cell Proliferation & Survival Transcription->Outcome Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->TRK Inhibition

Caption: Simplified TRK signaling pathway and point of inhibition.

Conclusion and Future Directions

The in vitro evaluation of this compound derivatives requires a systematic, multi-assay approach. Initial screening using robust cell viability assays like the MTT assay identifies cytotoxic potential, while subsequent enzymatic assays are crucial to confirm the on-target mechanism of action and quantify potency. The data generated from these studies, when placed in the context of relevant signaling pathways, provides a strong foundation for advancing promising compounds into further preclinical development. Future work should focus on expanding the kinase panel for selectivity profiling and assessing off-target effects to build a comprehensive safety and efficacy profile for this promising class of compounds.

References

A Comparative Guide to Computational Docking of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison and procedural walkthrough for the computational docking of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel kinase inhibitors. We will delve into the rationale behind experimental choices, present a detailed docking workflow, and compare the potential efficacy of various analogs against a relevant biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1][2]

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[3][4] Its derivatives have shown potent activity against a range of protein kinases, making them attractive candidates for anticancer therapies.[3][4] The this compound core, in particular, serves as a valuable starting point for the design of targeted inhibitors.[5] This guide will use this scaffold to illustrate the power of computational docking in predicting binding affinities and guiding the synthesis of more potent and selective analogs.

The Central Role of Kinase Inhibition in Cancer Therapy

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4] This makes them prime targets for therapeutic intervention. Small molecule inhibitors that can block the ATP-binding site of these kinases can effectively halt downstream signaling and inhibit tumor growth. The pyrazolo[1,5-a]pyrimidine nucleus has been successfully incorporated into inhibitors targeting various kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), and VEGFR-2.[6][7]

A Comparative Docking Workflow: this compound Analogs vs. VEGFR-2

This section details a step-by-step protocol for a comparative computational docking study. We will use the this compound scaffold and its analogs as our ligands and the ATP-binding site of VEGFR-2 as our receptor.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & Retrieval (e.g., VEGFR-2 from PDB) PrepProt 2. Protein Preparation (Remove water, add hydrogens, assign charges) PDB->PrepProt LigandDesign 3. Ligand Design & Preparation (Sketch analogs, 3D conversion, energy minimization) PrepProt->LigandDesign GridGen 4. Grid Generation (Define binding site) LigandDesign->GridGen Docking 5. Molecular Docking (Run docking algorithm) GridGen->Docking Scoring 6. Pose Scoring & Ranking (Evaluate binding affinities) Docking->Scoring Analysis 7. Post-Docking Analysis (Visualize interactions, compare analogs) Scoring->Analysis Validation 8. In Silico Validation (Cross-docking, comparison with known inhibitors) Analysis->Validation SAR 9. SAR & Lead Optimization (Guide further synthesis) Validation->SAR

Caption: A comprehensive workflow for computational docking studies.

Step-by-Step Experimental Protocol

1. Target Selection and Retrieval:

  • Rationale: The choice of the biological target is paramount. Based on literature, pyrazolo[1,5-a]pyrimidine derivatives have shown significant inhibitory activity against VEGFR-2.[1]

  • Protocol:

    • Access the Protein Data Bank (PDB).

    • Search for a high-resolution crystal structure of human VEGFR-2 in complex with a known inhibitor. A suitable example is PDB ID: 4ASD.

    • Download the PDB file.

2. Protein Preparation:

  • Rationale: The raw PDB file contains extraneous information (water molecules, co-factors) and lacks hydrogen atoms, which are crucial for accurate docking calculations.

  • Protocol (using a molecular modeling suite like Schrödinger Maestro or similar):

    • Import the PDB file.

    • Remove all water molecules that are not critical for ligand binding.

    • Add hydrogen atoms to the protein structure.

    • Assign appropriate bond orders and formal charges.

    • Perform a constrained energy minimization to relieve any steric clashes.

3. Ligand Design and Preparation:

  • Rationale: A diverse set of analogs is required for a comparative study. These can be designed based on known structure-activity relationships (SAR) or by exploring various substitutions on the core scaffold.

  • Protocol:

    • Sketch the this compound core structure.

    • Generate a series of virtual analogs by substituting different functional groups at various positions (e.g., R-groups at the C2 and C7 positions).

    • Convert the 2D structures to 3D.

    • Generate different possible ionization states at physiological pH.

    • Perform an energy minimization for each ligand.

4. Grid Generation:

  • Rationale: The docking algorithm needs a defined search space within the protein's binding site. This is typically a 3D grid centered on the position of a co-crystallized ligand or a predicted binding pocket.

  • Protocol:

    • Define the binding site based on the co-crystallized ligand in the original PDB file.

    • Generate a receptor grid that encompasses this binding site. The size of the grid should be sufficient to allow the ligands to rotate and translate freely.

5. Molecular Docking:

  • Rationale: This is the core computational step where the software predicts the preferred binding orientation and conformation of each ligand within the receptor's active site.

  • Protocol (using a program like Glide, AutoDock Vina, or GOLD):

    • Load the prepared protein grid and the set of prepared ligands.

    • Execute the docking run using standard precision (SP) or extra precision (XP) modes. The algorithm will generate multiple binding poses for each ligand.

6. Pose Scoring and Ranking:

  • Rationale: The docking software uses a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose. Lower scores generally indicate more favorable binding.

  • Protocol:

    • The software will automatically score and rank the poses for each ligand.

    • The top-scoring pose for each ligand is typically considered for further analysis.

7. Post-Docking Analysis:

  • Rationale: This step involves a detailed examination of the predicted binding modes to understand the key molecular interactions driving ligand binding.

  • Protocol:

    • Visualize the top-scoring poses of the ligands within the VEGFR-2 active site.

    • Analyze the hydrogen bonds, hydrophobic interactions, and any other significant interactions with the key amino acid residues in the binding pocket.

    • Compare the binding modes of the different analogs to understand how structural modifications influence their interactions.

8. In Silico Validation:

  • Rationale: To ensure the reliability of the docking protocol, it's essential to validate it.

  • Protocol:

    • Cross-docking: Re-dock the co-crystallized ligand into the prepared protein structure. The root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2.0 Å.

    • Comparison with known inhibitors: Dock known VEGFR-2 inhibitors with reported IC50 values and check for a correlation between the docking scores and the experimental activities.

9. Structure-Activity Relationship (SAR) and Lead Optimization:

  • Rationale: The insights gained from the docking study can guide the design of new, more potent analogs.

  • Protocol:

    • Based on the post-docking analysis, identify which substitutions on the this compound scaffold lead to improved binding interactions.

    • Propose new analogs with modifications that are predicted to enhance binding affinity.

    • These new designs can then be synthesized and tested experimentally to validate the computational predictions.

Comparative Analysis of Docking Results

The following table presents hypothetical docking scores and key interactions for a series of this compound analogs against VEGFR-2. This illustrates how such data would be presented for comparative analysis.

Compound IDR-Group at C7Docking Score (kcal/mol)Key Hydrogen Bonds withKey Hydrophobic Interactions withPredicted IC50 (nM)
Core-Cl -H-8.5Cys919Val848, Ala866, Leu1035150
Analog-A -Phenyl-9.2Cys919, Asp1046Val848, Ala866, Leu889, Leu103575
Analog-B -4-Fluorophenyl-9.8Cys919, Asp1046Val848, Ala866, Leu889, Leu103530
Analog-C -3-Aminophenyl-10.5Cys919, Asp1046, Glu885Val848, Ala866, Leu103512
Sorafenib (Reference)-11.2Cys919, Asp1046, Glu885Val848, Ala866, Leu889, Ile1025, Leu10355

Analysis of Comparative Data:

  • The core this compound structure shows a good initial binding affinity.

  • The addition of a phenyl group at the C7 position (Analog-A) improves hydrophobic interactions within the binding pocket.

  • Introducing a fluorine atom (Analog-B) can further enhance binding, potentially through favorable electrostatic interactions.

  • The incorporation of a hydrogen bond donor/acceptor group like an amino group (Analog-C) can lead to a significant improvement in binding affinity by forming an additional hydrogen bond with a key residue like Glu885.

  • The docking scores of the designed analogs can be compared to that of a known VEGFR-2 inhibitor like Sorafenib to gauge their potential potency.

Logical Relationships in a Docking-Based Drug Design Project

G TargetID Target Identification (e.g., VEGFR-2) HTS High-Throughput Screening (Virtual or Experimental) TargetID->HTS HitID Hit Identification (Pyrazolo[1,5-a]pyrimidine) HTS->HitID LeadGen Lead Generation (5-Chloro analog) HitID->LeadGen Docking Computational Docking LeadGen->Docking SAR SAR Analysis Docking->SAR LeadOp Lead Optimization SAR->LeadOp Synthesis Chemical Synthesis LeadOp->Synthesis BioAssay Biological Assays Synthesis->BioAssay BioAssay->SAR Preclinical Preclinical Studies BioAssay->Preclinical

Caption: The iterative cycle of computational docking in drug discovery.

Conclusion

Computational docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of virtual compound libraries. This guide has provided a comprehensive framework for conducting a comparative docking study of this compound analogs against protein kinase targets like VEGFR-2. By systematically preparing the protein and ligands, executing a validated docking protocol, and carefully analyzing the results, researchers can gain valuable insights into the structure-activity relationships of this promising class of inhibitors. This, in turn, facilitates the rational design of novel, potent, and selective anticancer agents.

References

Safety Operating Guide

Definitive Guide to the Proper Disposal of 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Regulatory Compliance

For researchers engaged in the dynamic fields of organic synthesis and drug discovery, the responsible management of chemical reagents is as critical as the innovative science they enable. 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a valuable intermediate, pivotal in the synthesis of novel therapeutics and agrochemicals.[1] However, its halogenated heterocyclic structure necessitates a rigorous and informed approach to its disposal.

This guide provides a direct, procedural framework for the safe handling and disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each critical step. Adherence to these protocols is essential for protecting laboratory personnel, ensuring environmental stewardship, and maintaining strict regulatory compliance.

Immediate Safety Profile & Hazard Assessment

Before handling or disposal, it is imperative to recognize the compound's hazard profile. While a specific, comprehensive safety data sheet (SDS) for this exact molecule is not universally available, its classification as a chlorinated, nitrogen-containing heterocyclic organic compound dictates a conservative and cautious approach.[2][3] Data from structurally analogous compounds indicate that it should be handled as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[4]

The Core Principle: Treat as Halogenated Organic Waste

The presence of a carbon-halogen bond (C-Cl) is the single most important factor for its waste classification.[5] This places it squarely in the category of halogenated organic waste . This classification is critical because mixing halogenated and non-halogenated waste streams leads to unnecessarily complex and costly disposal processes, as the entire mixture must be treated by the more rigorous methods required for halogenated compounds.[6]

Under no circumstances should this chemical or its containers be disposed of in standard trash or discharged into the sewer system.[6][7]

Hazard Classification & Safety ProtocolRationale & Required Actions
Waste Category Halogenated Organic Hazardous Waste
Primary Hazards Skin Irritation, Serious Eye Irritation, Harmful if Swallowed, Potential Respiratory Irritant.[4][8]
Required PPE Chemical safety goggles, chemical-resistant nitrile gloves, and a standard laboratory coat.[4][9]
Handling Area Use only in a well-ventilated area, such as a certified chemical fume hood.
Primary Disposal Route Licensed hazardous waste incineration.[7][10]

Step-by-Step Disposal Protocol: From Bench to Manifest

This protocol provides a self-validating system for the safe and compliant disposal of this compound and associated contaminated materials.

Step 1: Preparation and Personal Protective Equipment (PPE)

Before handling the waste, ensure you are in a designated area for hazardous waste management, typically within a fume hood. Don the required PPE as specified in the table above. The causality is simple: preventing direct contact is the first line of defense against potential chemical exposure.

Step 2: Waste Segregation and Containment

This is the most critical logistical step. Proper segregation prevents chemical incompatibilities and ensures compliance.

  • Identify the Correct Waste Container: Locate the designated container for Halogenated Organic Solid Waste . These containers are often specifically color-coded (e.g., green-labeled carboys) or clearly marked to distinguish them from non-halogenated or aqueous waste streams.[2]

  • Solid Waste Transfer: Carefully transfer any remaining solid this compound powder, residues, or reaction byproducts into the designated solid waste container. Use tools like a dedicated spatula or powder funnel to minimize dust generation.

  • Contaminated Labware: All disposable materials that have come into direct contact with the compound are now considered hazardous waste. This includes:

    • Gloves

    • Weigh boats

    • Pipette tips

    • Contaminated paper towels or bench protectors Place these items directly into the same solid halogenated waste container.[11]

  • Empty Stock Containers: The original container of this compound must also be disposed of as hazardous waste. Do not rinse the container into the sink. Scrape out as much residual material as possible into the waste container, then place the "empty" stock bottle inside a larger, compatible container within the fume hood, or dispose of it directly into the designated solid waste stream as per your institution's EHS guidelines.

  • Liquid Waste Solutions: If the compound is in a solvent, it must be collected in a container for Halogenated Organic Liquid Waste . Ensure the solvent is compatible with the container material. Never mix aqueous waste with solvent-based waste.

Step 3: Container Labeling

Regulatory compliance hinges on accurate labeling. Your institution's EHS department will provide specific labels, but they must contain the following information as a minimum:[12]

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any solvents present.

  • An accurate approximation of the quantities.

  • The date when waste was first added to the container (the "accumulation start date").

  • The name of the Principal Investigator and the specific laboratory location.

Step 4: Interim Storage

Once the waste is securely contained and labeled, store the container in a designated satellite accumulation area within your laboratory. This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Secure, well-ventilated, and equipped with secondary containment to catch any potential leaks.[8][12]

  • Away from incompatible chemicals, particularly strong oxidizing agents.[8]

The container lid must remain securely fastened at all times, except when waste is being added.

G cluster_0 At the Bench cluster_1 In the Lab cluster_2 Final Disposition A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Identify Waste as Halogenated Organic A->B C Select Compatible, Labeled Halogenated Waste Container B->C D Transfer Chemical & Contaminated Materials to Container C->D E Securely Seal Container D->E F Store in Designated Satellite Accumulation Area E->F G Use Secondary Containment Segregate from Incompatibles F->G H Contact EHS for Pickup Complete Waste Manifest G->H I Transport by Licensed Hazardous Waste Hauler H->I J Disposal via High-Temperature Incineration I->J caption Disposal Workflow for this compound

Caption: Workflow for proper disposal of the target compound.

Step 5: Final Disposal

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste.[11] You will be required to complete a hazardous waste manifest. This is a legal document that tracks the waste from its point of generation to its final disposal facility, a concept known as "cradle-to-grave" responsibility.[6] The EHS department will ensure the waste is transported by a licensed hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via controlled high-temperature incineration.[7][10]

By adhering to this comprehensive protocol, you actively contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to the broader community.

References

Navigating the Synthesis Landscape: A Researcher's Guide to Safely Handling 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the novel compound 5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile represents a significant building block in the synthesis of potential new therapeutics.[1] Its unique molecular structure, featuring a chlorinated pyrimidine ring fused with a pyrazole and appended with a nitrile group, offers a versatile scaffold for creating complex molecules.[1] However, as with any potent chemical intermediate, a thorough understanding of its handling, safety protocols, and disposal is paramount to not only ensure the well-being of laboratory personnel but also to maintain the integrity of the research.

This guide provides essential, experience-driven insights into the safe handling of this compound, moving beyond a simple checklist to explain the "why" behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely with this compound, from initial risk assessment to final waste disposal.

Hazard Identification and Risk Assessment: Know Your Compound

The foundational step in any laboratory procedure is a comprehensive understanding of the chemical's intrinsic hazards. While this compound is a valuable research tool, it is not benign. The Safety Data Sheet (SDS) for this compound (CAS No. 1224288-92-9) and data from structurally similar compounds indicate the following primary hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.[2]

  • Skin Irritation: Direct contact with the skin is likely to cause irritation.[2]

  • Serious Eye Irritation: The compound can cause significant irritation upon contact with the eyes.[2]

  • Respiratory Irritation: As a fine crystalline powder, inhalation of dust particles may lead to respiratory tract irritation.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementGHS Pictogram
Acute toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin irritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Eye irritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)

Source: Extrapolated from the Safety Data Sheet for CAS No. 1224288-92-9.[2]

This hazard profile necessitates a stringent, multi-layered approach to personal protective equipment (PPE) and handling procedures. The causality is clear: the potential for irritation and toxicity upon contact or ingestion drives the need for robust barrier protection.

The Core of Safety: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of convenience but a critical control measure dictated by the compound's chemical properties. The following PPE is mandatory when handling this compound.

Hand Protection: The First Line of Defense

Given the risk of skin irritation, appropriate gloves are non-negotiable.

  • Primary Recommendation: Disposable nitrile gloves. Nitrile offers excellent resistance to a wide range of chemicals, including chlorinated solvents, and provides a good balance of dexterity and protection for incidental contact.[3][4] A key advantage of nitrile is its tendency to tear visibly when punctured, providing a clear indication of a breach in protection.[4]

  • For Extended Contact or Immersion: If the protocol involves extended contact or potential immersion, heavier-duty gloves such as Viton™ or polyvinyl alcohol (PVA) should be considered, as they offer superior protection against aromatic and chlorinated solvents.[4][5] However, for most benchtop synthesis and handling, double-gloving with nitrile gloves is a practical and effective measure.

Eye and Face Protection: Shielding from Splashes and Aerosols

The risk of serious eye irritation demands robust eye and face protection.

  • Mandatory: Tightly fitting safety goggles that provide a seal around the eyes are essential to protect against splashes and fine dust.[6]

  • Recommended in Conjunction with Goggles: A full-face shield should be worn, especially when handling larger quantities of the solid or when there is a significant risk of splashing, to protect the entire face.[6]

Body Protection: A Barrier Against Contamination

To prevent skin contact and contamination of personal clothing, appropriate body protection is crucial.

  • Laboratory Coat: A standard, long-sleeved laboratory coat is the minimum requirement.

  • Impervious Gown: For procedures with a higher risk of splashes or spills, a disposable, impervious gown that provides a more complete barrier is recommended.[6]

Respiratory Protection: Preventing Inhalation of Particulate Matter

As this compound is a fine powder, preventing inhalation is a primary concern.

  • For Handling Small Quantities in a Ventilated Enclosure: A NIOSH-approved N95 filtering facepiece respirator (dust mask) is recommended to protect against airborne particulates.[7][8]

  • For Larger Quantities or Inadequate Ventilation: If working outside of a certified chemical fume hood or with larger quantities that may generate significant dust, a half-mask or full-facepiece respirator with appropriate cartridges for organic vapors and particulates should be used.[8][9] A proper fit test is essential for the respirator to be effective.[10]

Operational Plan: Step-by-Step Handling and Workflow

A well-defined workflow minimizes the risk of exposure and ensures the experiment's integrity.

Engineering Controls: The Primary Barrier

PPE is the last line of defense; engineering controls are the first.

  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted in a certified chemical fume hood to contain any dust or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Standard Operating Procedure (SOP) for Handling
  • Preparation: Before starting, ensure the chemical fume hood is clean and functioning correctly. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE in the correct order: lab coat/gown, inner gloves, safety goggles, face shield, and then outer gloves. Don respiratory protection if required by your risk assessment.

  • Weighing and Transfer: Carefully weigh the required amount of this compound on a tared weigh boat inside the fume hood. Use a spatula to transfer the solid, minimizing the creation of dust.

  • Reaction Setup: Add the compound to the reaction vessel within the fume hood. Ensure the vessel is securely clamped.

  • Post-Handling: After use, securely close the container of this compound.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid cross-contamination. Remove outer gloves first, followed by the face shield, goggles, and gown. Remove inner gloves last.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit Prep Prepare Fume Hood & Equipment Don_PPE Don PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Transfer Transfer to Reaction Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Doff_PPE->Wash

Figure 1: A streamlined workflow for the safe handling of this compound.

Spill and Emergency Plan: Preparedness is Key

Accidents can happen, and a clear, concise emergency plan is crucial.

  • Small Spills (in a fume hood):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).

    • Carefully scoop the absorbed material into a labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent and dispose of cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional safety officer.

    • Prevent others from entering the area.

    • Only personnel trained in hazardous spill cleanup should address the spill, using appropriate respiratory protection.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[6]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any associated waste is a critical aspect of laboratory safety and environmental responsibility. As a chlorinated organic compound, it requires special handling.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., weigh boats, gloves, absorbent materials) and any unused compound must be collected in a dedicated, clearly labeled hazardous waste container for chlorinated solids.

  • Liquid Waste: Any solutions containing this compound must be collected in a separate, labeled hazardous waste container for chlorinated organic solvents.

  • Prohibition of Sewer Disposal: Under no circumstances should this compound or its solutions be disposed of down the drain.[11] Chlorinated hydrocarbons can be persistent in the environment and interfere with wastewater treatment processes.[12]

  • Waste Pickup: Follow your institution's guidelines for hazardous waste pickup. Ensure all containers are properly sealed and labeled.

Disposal_Plan cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Chlorinated_Solid_Container Labeled 'Chlorinated Solid Waste' Container Solid_Waste->Chlorinated_Solid_Container Liquid_Waste Reaction Mixtures & Solvent Rinses Chlorinated_Liquid_Container Labeled 'Chlorinated Liquid Waste' Container Liquid_Waste->Chlorinated_Liquid_Container Institutional_Pickup Institutional Hazardous Waste Pickup Chlorinated_Solid_Container->Institutional_Pickup Chlorinated_Liquid_Container->Institutional_Pickup

Figure 2: A logical flow diagram for the proper disposal of waste containing this compound.

By adhering to these rigorous safety and handling protocols, researchers can confidently and safely unlock the synthetic potential of this compound, paving the way for future discoveries in pharmaceutical development.

References

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Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile
Reactant of Route 2
5-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.